6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14-13-8-5-4-7(6-12-8)9(15)16/h4-6H,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNGJNCAXKNLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-25-1 | |
| Record name | 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133081-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-(2-(tert-Butoxycarbonyl)hydrazinyl)nicotinic Acid: Synthesis, Characterization, and Applications
Executive Summary: This guide provides an in-depth technical overview of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid, a pivotal chemical intermediate in medicinal chemistry and radiopharmaceutical development. Commonly known as Boc-HYNIC, this compound is the protected precursor to 6-hydrazinonicotinic acid (HYNIC), a widely utilized bifunctional chelating agent for labeling biomolecules with radioactive metals like technetium-99m. We will detail its chemical identity, provide validated protocols for its synthesis and purification, present a thorough analysis of its characterization data, and explore its core applications. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.
Introduction to this compound
Chemical Identity and Nomenclature
This compound is a derivative of nicotinic acid (Vitamin B3) featuring a hydrazine group at the 6-position of the pyridine ring. The terminal nitrogen of the hydrazine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial, as it temporarily masks the highly nucleophilic nature of the hydrazine, allowing for selective reactions at other parts of the molecule, primarily the carboxylic acid group.
-
IUPAC Name: 6-{[2-(tert-butoxycarbonyl)hydrazino]}pyridine-3-carboxylic acid[1]
-
Common Synonyms: 6-Boc-hydrazinopyridine-3-carboxylic acid, 6-Boc-Hynic, 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid[1][2]
Physicochemical Properties
The compound is typically an off-white to light yellow solid, with properties summarized in the table below.[3]
| Property | Value | Source |
| Molecular Formula | C11H15N3O4 | [2][3][4] |
| Molecular Weight | 253.25 g/mol | [2][4][5] |
| Appearance | Off-white to light yellow solid | [3] |
| Storage | 2-8°C | [3] |
Structural Elucidation and Significance
The molecule's structure combines three key functional moieties:
-
Nicotinic Acid Core: A pyridine ring with a carboxylic acid at the 3-position. This framework is a common scaffold in pharmacologically active compounds.[6][7] The carboxylic acid serves as a primary handle for conjugation to biomolecules via amide bond formation.
-
Hydrazine Linker: A -NH-NH- group at the 6-position, which, after deprotection, becomes the active chelating site for radiometals.[8]
-
Boc Protecting Group: The tert-butoxycarbonyl group ensures the stability of the hydrazine moiety during synthesis and conjugation reactions, preventing unwanted side reactions.[1][9] It can be removed under acidic conditions to reveal the free hydrazine.
This trifunctional design makes it an exceptionally versatile building block for constructing complex bioconjugates for targeted imaging and therapy.[1]
Synthesis and Purification
The synthesis of this compound is reliably achieved through a two-step process starting from commercially available 6-chloronicotinic acid.
Retrosynthetic Analysis
The retrosynthetic pathway highlights the key bond formations and strategic use of the protecting group. The primary disconnection is at the N-Boc bond, leading back to the key intermediate 6-hydrazinylnicotinic acid. A further C-N disconnection points to 6-chloronicotinic acid as the starting material.
Caption: Retrosynthetic pathway for Boc-HYNIC.
Detailed Synthesis Protocol
Part A: Synthesis of 6-Hydrazinylnicotinic Acid (Precursor)
This initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom on the pyridine ring is displaced by hydrazine.
-
Rationale: 6-chloronicotinic acid is an ideal starting material due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid, which activates the 6-position for nucleophilic attack. Hydrazine hydrate is used in large excess, acting as both the nucleophile and the solvent.[8]
-
Protocol:
-
Add 6-chloronicotinic acid (8.0 g) to 85% hydrazine hydrate (35 mL) in a round-bottom flask equipped with a reflux condenser.[8]
-
Heat the reaction mixture to 373 K (100 °C) and maintain for 4 hours. The mixture should become a homogeneous solution.[8]
-
After cooling, concentrate the reaction mixture to dryness under reduced pressure to obtain a white solid.[8]
-
Dissolve the solid in a minimal amount of water and acidify to pH 5.5 using concentrated hydrochloric acid. This step protonates the pyridine nitrogen and neutralizes the carboxylate, causing the product to precipitate.[8]
-
Filter the resulting precipitate and wash the collected solid with 95% ethanol and then ether to yield 6-hydrazinylnicotinic acid as a pale brown or yellow solid.[8]
-
Part B: Synthesis of this compound
This step selectively protects the more accessible terminal nitrogen of the hydrazine group on the precursor molecule.
-
Rationale: The reaction is performed in a polar aprotic solvent like Dimethylformamide (DMF) to ensure solubility of the starting materials. Triethylamine (TEA) is added as a non-nucleophilic base to neutralize the HCl that can be present with the starting material and any acid generated during the reaction, driving the equilibrium towards the product. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group.[2]
-
Protocol:
-
Suspend 6-hydrazinylnicotinic acid (3.0 g, 19.6 mmol) in DMF (20 mL) in a round-bottom flask.[2]
-
Add triethylamine (TEA) (2.97 g, 29.4 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (4.7 g, 21.6 mmol).[2]
-
Heat the suspension to 65°C and stir for 15 hours.[2] An alternative procedure suggests stirring for 16 hours at 25°C can also yield a high conversion (96%).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Purification and Work-Up
-
Rationale: The work-up is designed to remove excess reagents and byproducts. Pouring the reaction mixture into water precipitates the less polar product while retaining water-soluble impurities like TEA salts. Adjusting the pH ensures the carboxylic acid is in its neutral form for extraction or chromatography. Reverse-phase chromatography is a powerful technique for purifying polar, ionizable compounds like the target molecule.[2]
-
Protocol:
-
After the reaction is complete, pour the suspension into water (20 mL).[2]
-
Adjust the pH to 6 with 1 M HCl.[2]
-
The crude product can be purified by reverse-phase column chromatography to yield the final product as a solid.[2] An alternative purification involves filtering the residue through a silica plug with ethyl acetate as the eluant.[2]
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Boc-HYNIC.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Data provided by suppliers and in literature serves as a benchmark for validation.[2]
Summary of Characterization Data
The following table summarizes the key analytical data used to confirm the identity and purity of this compound.
| Analysis Type | Observed Data | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.58 (s, 1H), 8.59 (s, 1H), 7.97 (d, 1H), 6.54 (d, 1H) | Confirms protons on carboxylic acid and pyridine ring.[2] |
| ¹³C NMR (DMSO) | δ 166.6, 155.7, 150.5, 138.5, 116.7, 79.3, 28.1, 14.0 | Corresponds to the 11 unique carbons in the structure.[2] |
| FT-IR (ATR, cm⁻¹) | 3353, 3227 (N-H), 2975 (C-H), 1719 (C=O, Boc), 1593 (C=C) | Presence of key functional groups.[2] |
| MS (ESI-) | [M-H]⁻: 252.00 | Molecular ion peak after loss of a proton.[2] |
| HRMS (ESI+) | [M+H]⁺: 254.1145 (obs.), 254.1141 (calc. for C₁₁H₁₆N₃O₄) | High-resolution mass confirms elemental composition.[2] |
| HPLC Purity | >97% | Indicates high purity of the final compound.[3] |
Spectroscopic Interpretation
-
¹H NMR: The downfield singlet at 12.58 ppm is characteristic of the carboxylic acid proton. The three distinct signals in the aromatic region (8.59, 7.97, 6.54 ppm) correspond to the three protons on the pyridine ring. The absence of other signals confirms the successful synthesis without major impurities.[2]
-
FT-IR: The strong absorption band at 1719 cm⁻¹ is indicative of the carbonyl group of the Boc ester. The bands above 3200 cm⁻¹ are characteristic of N-H stretching vibrations from the hydrazine moiety.[2]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular formula. The observed mass of 254.1145 is in excellent agreement with the calculated mass for the protonated molecule (C₁₁H₁₅N₃O₄ + H⁺), providing strong evidence for the correct product.[2]
Core Applications and Mechanistic Insights
Precursor to the HYNIC Chelator for Radiopharmaceuticals
The primary application of Boc-HYNIC is as a stable, storable precursor for the HYNIC chelator. HYNIC is a cornerstone of nuclear medicine, particularly for labeling peptides and antibodies with Technetium-99m (⁹⁹ᵐTc), the most commonly used radioisotope for diagnostic imaging.
-
Mechanism of Use:
-
Conjugation: The carboxylic acid of Boc-HYNIC is activated and reacted with an amine group on a biomolecule (e.g., a lysine residue on an antibody) to form a stable amide bond. The Boc group protects the hydrazine from participating in this reaction.
-
Deprotection: The Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose the free hydrazine group (-NHNH₂).
-
Radiolabeling: The deprotected HYNIC-bioconjugate is then incubated with ⁹⁹ᵐTc in the presence of a co-ligand (e.g., tricine). The hydrazine and the pyridine nitrogen of the HYNIC moiety act as ligands to firmly chelate the ⁹⁹ᵐTc metal center, creating a stable radiolabeled biomolecule ready for injection and imaging.[8]
-
Caption: Workflow from bioconjugate to final radiolabeled product.
Versatile Linker in Drug Discovery
Beyond radiopharmaceuticals, Boc-HYNIC serves as a versatile hetero-bifunctional linker in drug development.[1] The protected hydrazine and the carboxylic acid provide two orthogonal points for modification, enabling the synthesis of complex molecules such as:
-
Antibody-Drug Conjugates (ADCs)
-
PROTACs (Proteolysis Targeting Chimeras)
-
Fluorescently labeled probes for biological assays
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
GHS Classification: The compound is classified as harmful if swallowed (H302).[2]
-
Precautionary Measures: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[2]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in science and medicine. Its well-defined synthesis, stable nature, and strategic design featuring a protected chelating group and a reactive handle make it an invaluable building block. From creating next-generation radiopharmaceuticals for cancer diagnosis to serving as a versatile linker in the synthesis of novel therapeutics, Boc-HYNIC provides researchers with a reliable and efficient means to construct complex and highly functional molecular architectures.
References
- Echemi. (n.d.). 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid.
- Al-Hourani, B. J., et al. (2010). 6-Hydrazinylnicotinic acid: a powder study. PMC, NIH.
- ChemScene. (n.d.). Certificate of Analysis: this compound.
- ChemicalBook. (n.d.). 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | 133081-25-1.
- CymitQuimica. (n.d.). 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid.
- PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate.
- ChemicalBook. (n.d.). tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.
- PubChem. (n.d.). Nicotinic acid, hydrazide.
- MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine).
- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
- Biotuva Life Sciences. (n.d.). This compound.
- VSNCHEM. (n.d.). vp15215 this compound.
- CymitQuimica. (n.d.). acide 6-[2-(tert-butoxycarbonyl)hydrazinyl]nicotinique.
- Echemi. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine carboxylate.
- BuyersGuideChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazine carboxylate.
- El-Naggar, A. M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PMC, NIH.
- MDPI. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.
- Cayman Chemical. (n.d.). Nicotinic Acid.
Sources
- 1. CAS 133081-25-1: 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nico… [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | 133081-25-1 [chemicalbook.com]
- 5. This compound | VSNCHEM [vsnchem.com]
- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 6-Hydrazinylnicotinic acid: a powder study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 133081-25-1: acide 6-[2-(tert-butoxycarbonyl)hydraziny… [cymitquimica.com]
An In-depth Technical Guide to 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid (CAS: 133081-25-1)
This guide provides a comprehensive technical overview of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field who seek to understand and utilize this versatile molecule in their synthetic endeavors.
Introduction: A Molecule of Strategic Importance
This compound, often abbreviated as Boc-HYNIC, is a bifunctional molecule of significant interest in the synthesis of complex organic compounds, particularly in the realm of bioconjugation and radiopharmaceuticals. Its structure uniquely combines a pyridine-3-carboxylic acid (nicotinic acid) moiety with a hydrazine group protected by a tert-butoxycarbonyl (Boc) group. This arrangement provides a stable, yet readily deprotectable, hydrazine functionality, making it an invaluable linker for attaching molecules to biomolecules such as peptides and antibodies.[1] The nicotinic acid core offers a handle for further chemical modification and can influence the pharmacokinetic properties of the final conjugate.
The strategic placement of the Boc protecting group is central to the utility of this compound. The Boc group is stable under a wide range of reaction conditions, yet can be selectively and efficiently removed under acidic conditions, a key feature in multi-step synthesis.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and purification.
| Property | Value | Source |
| CAS Number | 133081-25-1 | [3] |
| Molecular Formula | C₁₁H₁₅N₃O₄ | [3] |
| Molecular Weight | 253.26 g/mol | [3] |
| Appearance | White to pale beige solid | [3] |
| Melting Point | 126 °C | [4] |
| Solubility | Soluble in DMSO and DMF | [5] |
| Storage | 2-8°C, under an inert atmosphere | [6] |
Synthesis and Purification: A Detailed Protocol and Rationale
The most common and reliable synthesis of this compound involves the reaction of 6-hydrazinylnicotinic acid with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
6-Hydrazinylnicotinic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a suspension of 6-hydrazinylnicotinic acid (1.0 eq) in DMF, add triethylamine (1.5 eq).
-
To this suspension, add di-tert-butyl dicarbonate (1.1 eq).
-
Heat the suspension to 65°C and stir for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the suspension into water.
-
Adjust the pH to 6 with 1 M HCl.
-
The crude product can be purified by reverse-phase chromatography to yield this compound as a solid.[4]
Causality Behind Experimental Choices
-
Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent, which is an excellent choice for this reaction.[7] It effectively dissolves the reactants and intermediates, facilitating a homogenous reaction environment.[7] Its high boiling point allows for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. The starting material, 6-hydrazinylnicotinic acid, has limited solubility in many common organic solvents, but is soluble in DMF.[5][8]
-
Base (Triethylamine): The reaction of the hydrazine with Boc₂O releases a proton from the nitrogen atom.[9] Triethylamine, a tertiary amine, acts as a non-nucleophilic base to neutralize the newly formed protonated amine, driving the reaction to completion.[9]
-
Purification (Reverse-Phase Chromatography): The product, containing both a carboxylic acid and a Boc-protected hydrazine group, is a polar molecule.[10] Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is well-suited for the purification of such polar compounds.[10][11] The polarity of the mobile phase can be fine-tuned (e.g., by varying the water/acetonitrile ratio) to achieve optimal separation from impurities.
Characterization: A Spectroscopic Deep Dive
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. NMR spectroscopy is a powerful tool for this purpose.
¹H and ¹³C NMR Spectroscopy
Based on the structure and published data for similar compounds, the following peak assignments can be expected in the NMR spectra recorded in DMSO-d₆.[4][9]
¹H NMR (DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.6 | singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |
| ~8.6 | singlet | 1H | H-2 (Pyridine) | The proton at position 2 of the pyridine ring is adjacent to the nitrogen and is therefore significantly deshielded. |
| ~8.0 | doublet | 1H | H-4 (Pyridine) | The proton at position 4 is deshielded by the adjacent carboxylic acid group and shows coupling to the H-5 proton. |
| ~6.5 | doublet | 1H | H-5 (Pyridine) | The proton at position 5 is coupled to the H-4 proton. |
| ~1.4 | singlet | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group give a strong singlet in the aliphatic region. |
¹³C NMR (DMSO-d₆):
| Chemical Shift (ppm) | Assignment | Rationale |
| ~166 | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~155 | -C=O (Boc) | The carbonyl carbon of the Boc protecting group. |
| ~150 | C-6 (Pyridine) | The carbon atom of the pyridine ring attached to the hydrazine group. |
| ~138 | C-4 (Pyridine) | The carbon atom at position 4 of the pyridine ring. |
| ~117 | C-3 (Pyridine) | The carbon atom of the pyridine ring attached to the carboxylic acid group. |
| ~108 | C-5 (Pyridine) | The carbon atom at position 5 of the pyridine ring. |
| ~79 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~28 | -C(CH₃)₃ (Boc) | The methyl carbons of the tert-butyl group. |
Applications in Drug Development: The Gateway to Bioconjugates
The primary application of this compound is as a precursor to the bifunctional chelator, 6-hydrazinonicotinamide (HYNIC), which is widely used in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.[1][12]
Workflow for HYNIC-Peptide Conjugate Synthesis
The overall workflow involves the deprotection of the Boc group followed by conjugation to a biomolecule, typically a peptide.
Caption: General workflow for the synthesis of a HYNIC-peptide conjugate.
Detailed Protocol for Boc Deprotection and Peptide Conjugation
This protocol outlines the deprotection of the Boc group and subsequent conjugation to a peptide on a solid support, a common strategy in peptide chemistry.[9]
Materials:
-
This compound
-
Fmoc-protected peptide on a resin
-
20% Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Fmoc Deprotection of the Peptide: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF to deprotect the N-terminal amine.
-
Coupling of Boc-HYNIC:
-
Dissolve this compound (5 eq) and HBTU (5 eq) in a minimum amount of DMF.
-
Add DIPEA (15 eq) to the mixture and immediately add it to the Fmoc-deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Cleavage and Boc Deprotection: Cleave the peptide from the resin and simultaneously deprotect the Boc group using a cleavage cocktail such as TFA/TIS/water (e.g., 95:2.5:2.5).[9]
-
Purification: The resulting HYNIC-peptide conjugate is then purified, typically by reverse-phase HPLC.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[6]
Conclusion
This compound is a well-established and highly valuable reagent in the field of drug development and medicinal chemistry. Its robust synthesis, well-defined reactivity, and crucial role in the formation of bioconjugates, particularly for radiopharmaceutical applications, make it an indispensable tool for researchers. This guide has provided a detailed technical overview, from its synthesis and characterization to its practical application, to empower scientists to confidently and effectively utilize this important molecule in their research endeavors.
References
Sources
- 1. Nicotinic acid(59-67-6) 13C NMR [m.chemicalbook.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 12. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid: Synthesis, Structure, and Applications
Introduction: A Versatile Heterocyclic Building Block
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid, commonly referred to as 6-Boc-hydrazinonicotinic acid or Boc-HYNIC, is a pivotal bifunctional molecule in the landscape of modern medicinal and diagnostic chemistry. Its structure uniquely combines a pyridine-3-carboxylic acid (nicotinic acid) core with a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group. This arrangement provides orthogonal reactivity: the carboxylic acid is available for amide bond formation, while the Boc-protected hydrazine can be deprotected to reveal a highly reactive nucleophile.
This dual functionality makes Boc-HYNIC an invaluable building block, particularly as a precursor to the widely used bifunctional chelating agent, 6-hydrazinonicotinic acid (HYNIC). HYNIC is extensively employed for the stable chelation of radiometals, such as Technetium-99m (⁹⁹ᵐTc), to biomolecules like peptides and antibodies for radioimaging and radiotherapy applications[1]. The Boc-protected form offers superior stability and handling during the crucial steps of conjugating the linker to the biomolecule, preventing premature or undesired reactions of the hydrazine group. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and critical applications for researchers, scientists, and professionals in drug development and radiopharmaceutics.
Physicochemical and Structural Properties
The compound presents as an off-white to light yellow solid, with its properties governed by the interplay of the aromatic nicotinic acid ring, the carboxylic acid, and the bulky, lipophilic Boc-protecting group[2].
| Property | Value | Source |
| CAS Number | 133081-25-1 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₅N₃O₄ | [2][3][4][5] |
| Molecular Weight | 253.25 g/mol | [3][5] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 126 °C | [3] |
| Density | 1.312 g/cm³ | [3] |
| XLogP3 | 1.6 | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2][6] |
The structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid and at the 6-position with a Boc-protected hydrazine linker. The Boc group is critical for synthetic strategies, as it masks the nucleophilicity of the terminal hydrazine nitrogen, allowing the carboxylic acid to be selectively coupled to other molecules.
Synthesis and Mechanistic Insights
The synthesis of this compound is a well-established, two-step process commencing from commercially available 6-chloronicotinic acid.
Step 1: Synthesis of 6-Hydrazinylnicotinic Acid (HYNIC)
The first step involves the conversion of 6-chloronicotinic acid to 6-hydrazinylnicotinic acid. This is a classical nucleophilic aromatic substitution (SₙAr) reaction.
-
Protocol: 6-Chloronicotinic acid is heated with an excess of hydrazine hydrate[1][5]. The reaction mixture is typically refluxed for several hours. Upon cooling and acidification to a pH of approximately 5.5, the product, 6-hydrazinylnicotinic acid, precipitates out of the solution and can be collected by filtration[1].
-
Causality and Expertise: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at positions 2, 4, and 6. The chlorine atom at the 6-position is a good leaving group. Hydrazine is a potent nucleophile that readily displaces the chloride. Using an excess of hydrazine hydrate serves both as the nucleophile and the solvent, driving the reaction to completion. The final acidification step is crucial for protonating the product, reducing its solubility in the aqueous medium and enabling its isolation as a solid.
Caption: Workflow for the synthesis of the HYNIC precursor.
Step 2: Boc Protection of 6-Hydrazinylnicotinic Acid
The second step is the selective protection of the terminal nitrogen of the hydrazine group with a Boc moiety.
-
Protocol: A suspension of 6-hydrazinylnicotinic acid in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is treated with triethylamine (TEA) and di-tert-butyl dicarbonate (Boc₂O). The mixture is heated (e.g., to 65°C) with stirring for several hours[3]. The product is then isolated, often after an aqueous workup and purification by chromatography[3].
-
Causality and Expertise: The mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine on one of the carbonyl carbons of Boc₂O[1]. Hydrazine has two nucleophilic nitrogens. The terminal nitrogen (-NH₂) is more nucleophilic and less sterically hindered than the nitrogen attached to the pyridine ring, leading to selective acylation at this position. Triethylamine acts as a non-nucleophilic base to neutralize the proton released during the reaction, driving the equilibrium towards the product. The breakdown of the unstable tert-butyl carbonate intermediate into gaseous carbon dioxide and tert-butanol also makes the reaction effectively irreversible[1].
Caption: Workflow for the Boc protection of HYNIC.
Structural Elucidation via Spectroscopic Analysis
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The data presented here is consistent with values reported in the literature[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum provides clear diagnostic signals.
-
δ 12.58 (s, 1H): This downfield singlet corresponds to the acidic proton of the carboxylic acid (-COOH).
-
δ 8.59 (s, 1H): A singlet characteristic of the proton at the C2 position of the pyridine ring.
-
δ 7.97 (d, 1H, J=9 Hz): This doublet is assigned to the proton at the C4 position, showing coupling to the C5 proton.
-
δ 6.54 (d, 1H, J=9 Hz): A doublet corresponding to the proton at the C5 position, coupled to the C4 proton.
-
The protons of the Boc group and the N-H protons also appear in the spectrum, though their chemical shifts can vary. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm.
-
-
¹³C NMR (DMSO): The carbon spectrum corroborates the structure.
-
δ 166.6: Carboxylic acid carbonyl carbon.
-
δ 155.7: Carbonyl carbon of the Boc group.
-
δ 150.5, 138.5, 116.7: Aromatic carbons of the pyridine ring.
-
δ 79.3: Quaternary carbon of the tert-butyl group.
-
δ 28.1: Methyl carbons of the tert-butyl group.
-
| ¹H NMR Signal (DMSO-d₆) | Assignment | ¹³C NMR Signal (DMSO) | Assignment |
| 12.58 ppm (s, 1H) | -COOH | 166.6 ppm | C OOH |
| 8.59 ppm (s, 1H) | Pyridine C2-H | 155.7 ppm | Boc C =O |
| 7.97 ppm (d, 1H) | Pyridine C4-H | 150.5, 138.5, 116.7 ppm | Pyridine Ring Carbons |
| 6.54 ppm (d, 1H) | Pyridine C5-H | 79.3 ppm | Boc -C (CH₃)₃ |
| ~1.4 ppm (s, 9H) | Boc -C(CH ₃)₃ | 28.1 ppm | Boc -C(C H₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands confirming the presence of key functional groups[3].
-
3353, 3227 cm⁻¹: N-H stretching vibrations from the hydrazine moiety.
-
2975 cm⁻¹: C-H stretching from the tert-butyl group.
-
1719 cm⁻¹: Strong C=O stretching from the carboxylic acid and Boc carbonyl groups (likely overlapping).
-
1593, 1472 cm⁻¹: C=C and C=N stretching vibrations from the aromatic pyridine ring.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.
-
MS (ESI+): [M+H]⁺ observed at m/z 254.07, consistent with the calculated mass for C₁₁H₁₆N₃O₄⁺[3].
-
MS (ESI-): [M-H]⁻ observed at m/z 252.00[3].
Reactivity, Stability, and Applications
Chemical Reactivity and Stability
The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which is a cornerstone of its utility[2][7]. This allows for the selective deprotection of the hydrazine to participate in subsequent reactions after the carboxylic acid has been coupled. The compound should be stored in a cool, dry place to prevent degradation[2][6].
Core Application: Intermediate for Bioconjugation and Radiopharmaceutical Development
The primary and most critical application of this compound is as a stable, protected precursor for the HYNIC linker.
Workflow in Radiopharmaceutical Synthesis:
-
Conjugation: The carboxylic acid of Boc-HYNIC is activated (e.g., using HATU or as an NHS-ester) and reacted with a primary amine on a biomolecule (e.g., a lysine residue on a peptide or antibody). This forms a stable amide bond. The Boc group remains intact, protecting the hydrazine from reacting with the activation agents or the biomolecule itself.
-
Deprotection: The resulting Boc-protected bioconjugate is treated with acid (TFA) to cleanly remove the Boc group, exposing the free hydrazine (HYNIC-bioconjugate).
-
Radiolabeling: The HYNIC-bioconjugate is then incubated with a solution containing the radionuclide, typically ⁹⁹ᵐTc, in the presence of a co-ligand (e.g., tricine). The hydrazine and the pyridine nitrogen of the HYNIC moiety act as a bidentate ligand, coordinating the metal to form a stable radiolabeled complex ready for in vivo imaging or therapy.
The use of the Boc-protected form is a self-validating system; its stability ensures that the conjugation step proceeds with high fidelity, and its clean, quantitative removal ensures the chelating moiety is available for efficient radiolabeling. This strategic use of a protecting group is fundamental to creating well-defined and effective radiopharmaceuticals[1].
Caption: Logical workflow for using Boc-HYNIC in bioconjugation.
Safety and Handling
According to GHS classifications, this compound is considered harmful if swallowed[3][8]. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses). Handling should be performed in a well-ventilated area[9].
Conclusion
This compound is more than just a chemical intermediate; it is a key enabling tool in the development of targeted diagnostics and therapeutics. Its well-defined structure, predictable reactivity, and the strategic role of the Boc protecting group provide chemists and drug developers with a reliable method for linking molecules of interest to powerful chelating agents. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in the cutting-edge fields of radiopharmacy and bioconjugate chemistry.
References
- 6-Hydrazinylnicotinic acid: a powder study - PMC - NIH.[Link]
- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure.[Link]
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.[Link]
- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.[Link]
- Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar.[Link]
- Boc-Protected Amino Groups - Organic Chemistry Portal.[Link]
- Dual protection of amino functions involving Boc - RSC Publishing.[Link]
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchG
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. 6-HYDRAZINONICOTINIC ACID | 133081-24-0 [chemicalbook.com]
- 6. 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | 133081-25-1 [chemicalbook.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
The Versatility of 6-Boc-hydrazinonicotinic Acid in Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Powerful Bifunctional Linker
In the intricate landscape of medicinal chemistry and drug development, the ability to selectively and stably connect different molecular entities is paramount. This has led to the development of a diverse array of bifunctional linkers, each with its unique set of properties and applications. Among these, 6-Boc-hydrazinonicotinic acid, and its deprotected form, 6-hydrazinonicotinamide (HYNIC), has emerged as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the applications of 6-Boc-hydrazinonicotinic acid, offering insights into its mechanism of action, detailed experimental protocols, and a comparative analysis of its performance, tailored for researchers, scientists, and drug development professionals.
At its core, 6-Boc-hydrazinonicotinic acid is a heterobifunctional crosslinker.[1] The tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety ensures stability during storage and synthesis, while the carboxylic acid on the nicotinic acid ring provides a reactive handle for conjugation to biomolecules. Upon deprotection, the exposed hydrazine group becomes a potent nucleophile, ready to form stable covalent bonds. This dual functionality is the cornerstone of its widespread utility in creating complex biomolecular constructs.
The HYNIC-4FB Conjugation: A Cornerstone of Bioconjugation
A primary application of HYNIC is its reaction with 4-formylbenzamide (4FB)-modified molecules to form a stable bis-arylhydrazone bond.[2] This conjugation strategy has gained significant traction due to its efficiency, stability, and the unique ability to be monitored spectrophotometrically.
Mechanism of Action: The Formation of a Stable Hydrazone Bond
The conjugation process begins with the modification of two separate biomolecules. One is functionalized with HYNIC, typically by reacting its primary amines (e.g., lysine residues) with an activated ester of 6-Boc-hydrazinonicotinic acid, such as succinimidyl-6-hydrazinonicotinate (S-HyNic), followed by deprotection. The other biomolecule is modified with 4-formylbenzamide (4FB) using a reagent like succinimidyl-4-formylbenzoate (S-4FB).
The subsequent reaction between the HYNIC-modified biomolecule and the 4FB-modified biomolecule results in the formation of a hydrazone bond. This reaction is particularly efficient and can be catalyzed by aniline.[3][4] The resulting bis-arylhydrazone bond is remarkably stable across a wide range of pH values (2.0-10.0) and temperatures (up to 92°C), a significant advantage over many other conjugation chemistries.[3]
Caption: Workflow for HYNIC-4FB bioconjugation.
Spectrophotometric Monitoring: A Unique Advantage
Applications in Radiolabeling for Imaging and Therapy
One of the most well-established applications of HYNIC is in the field of radiopharmaceuticals. Its ability to act as a bifunctional chelator for radionuclides, particularly Technetium-99m (⁹⁹mTc), has made it a valuable tool for the development of targeted imaging and therapeutic agents.[7]
⁹⁹mTc Labeling via HYNIC
HYNIC serves as an efficient chelator for ⁹⁹mTc, a widely used radionuclide in diagnostic imaging due to its favorable nuclear properties. The HYNIC moiety can be conjugated to a targeting biomolecule, such as a peptide or an antibody. Subsequent reaction with ⁹⁹mTc, in the presence of a co-ligand like tricine or ethylenediaminediacetic acid (EDDA), results in a stable radiolabeled conjugate.[8] This approach has been successfully used to develop radiotracers for imaging a variety of disease states, including cancer and inflammation.[7]
Caption: General workflow for ⁹⁹mTc radiolabeling using a HYNIC linker.
Role in Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety profile. While not as prevalent in FDA-approved ADCs as some other linkers, the HYNIC-based hydrazone linkage has been explored in preclinical ADC development due to its unique properties.[9][10]
The stability of the HYNIC-formed hydrazone bond can be modulated by the chemical environment. While stable at physiological pH, hydrazone linkers can be designed to be acid-labile, facilitating the release of the cytotoxic payload in the acidic environment of endosomes and lysosomes within cancer cells.[11] This controlled release mechanism is a key aspect of ADC design.
Comparative Analysis of Bioconjugation Linkers
The choice of a linker is a critical decision in the development of bioconjugates. The following table provides a comparative overview of the in vivo stability of common bioconjugation linkers.
| Linker Type | Linkage Formed | Model System | Time Point | % Intact Conjugate Remaining |
| Hydrazone (HYNIC-4FB) | Hydrazone | pH 7.4 Buffer | 24 hours | >90% |
| Hydrazone (pH-sensitive) | Hydrazone | pH 5.0 Buffer | 24 hours | ~20% |
| Maleimide | Thioether | Murine Plasma | 24 hours | 50-90% (payload dependent) |
| Click Chemistry (e.g., DBCO) | Triazole | In Vivo (Mouse) | 48 hours | >95% |
| Oxime | Oxime | Human Plasma | 7 days | ~90% |
| Data is for comparative purposes and stability can be context-dependent.[9] |
A Note on Cytotoxicity and Antimicrobial Activity
Some commercial suppliers describe 6-Boc-hydrazinonicotinic acid as a cytotoxic compound with antimicrobial properties.[9][12] It is important to contextualize this information. The broader class of hydrazide-hydrazone and nicotinic acid derivatives has been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[3][6] However, in the context of its application as a bifunctional linker, 6-Boc-hydrazinonicotinic acid is used in stoichiometric amounts to covalently modify biomolecules. Its primary role is to form a stable linkage, and its contribution to the overall biological activity of the final conjugate is generally considered negligible compared to the payload or the targeting moiety. The cytotoxic or antimicrobial properties of the parent compound are not the intended therapeutic mechanism when used as a linker.
Experimental Protocols
Protocol 1: Modification of an Antibody with S-HyNic
This protocol describes the general steps for incorporating HYNIC groups onto an antibody using S-HyNic.
Materials:
-
Antibody solution (1-5 mg/mL)
-
Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0)
-
S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Anhydrous Dimethylformamide (DMF)
-
Desalting columns
-
Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0)
-
2-Sulfobenzaldehyde (for MSR determination)
Procedure:
-
Buffer Exchange: Desalt/buffer exchange the antibody into Modification Buffer to remove any amine-containing buffers (e.g., Tris).[13]
-
S-HyNic Solution Preparation: Prepare a fresh stock solution of S-HyNic in anhydrous DMF (e.g., 10 mg/mL).
-
Modification Reaction: Add a calculated molar excess of the S-HyNic solution to the antibody solution. The molar ratio will depend on the desired level of modification and the antibody concentration.[] Incubate at room temperature for 2 hours.
-
Desalting: Remove excess S-HyNic by desalting the modified antibody into Conjugation Buffer.
-
Molar Substitution Ratio (MSR) Determination: Determine the number of HYNIC groups incorporated per antibody. This can be achieved through a colorimetric assay using 2-sulfobenzaldehyde, which reacts with the HYNIC groups to form a chromophore that absorbs at 350 nm.[6]
Protocol 2: Radiolabeling of a HYNIC-Conjugated Peptide with ⁹⁹mTc
This protocol provides a general procedure for radiolabeling a HYNIC-conjugated peptide.
Materials:
-
HYNIC-conjugated peptide
-
⁹⁹mTc-pertechnetate eluate
-
Tricine solution (e.g., 100 mg/mL in 1 M sodium acetate buffer)
-
Stannous chloride (SnCl₂) solution (e.g., 2 mg/mL in 0.1 M HCl)
-
Sodium acetate buffer (pH 5.5)
-
Purification cartridges (e.g., C18 Sep-Pak)
Procedure:
-
Reaction Mixture Preparation: In a sterile vial, combine the HYNIC-conjugated peptide, tricine solution, and sodium acetate buffer.[3]
-
Radiolabeling: Add the ⁹⁹mTc-pertechnetate eluate to the reaction mixture, followed by the stannous chloride solution to initiate the reduction of technetium.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
-
Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Purification: If necessary, purify the radiolabeled peptide from unreacted ⁹⁹mTc and other impurities using a suitable purification cartridge.[3]
Conclusion and Future Perspectives
6-Boc-hydrazinonicotinic acid and its deprotected form, HYNIC, represent a cornerstone in the field of bioconjugation. The HYNIC-4FB conjugation system offers a unique combination of high efficiency, exceptional stability, and the ability for real-time monitoring, making it a preferred choice for a variety of applications. Its well-established role in the development of ⁹⁹mTc-based radiopharmaceuticals for diagnostic imaging continues to be a major area of research and clinical application.
While its application in the ADC field is still emerging compared to other linker technologies, the tunable stability of the hydrazone bond presents an attractive feature for the controlled release of cytotoxic payloads. Future research will likely focus on the development of novel HYNIC-based linkers with optimized cleavage properties and the exploration of their utility in constructing next-generation ADCs with improved therapeutic indices. The versatility and reliability of 6-Boc-hydrazinonicotinic acid ensure its continued importance as a key enabling tool for medicinal chemists and drug development professionals.
References
- Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. PMC - NIH. Accessed January 9, 2026. [Link]
- S-HyNic. Solulink. Accessed January 9, 2026. [Link]
- Pre-clinical evaluation of a new indirectly labeled ⁹⁹mTc-6-hydrazinopyridine-3-carboxylic acid (HYNIC)-depreotide with HYNIC as bifunctional chelator. PubMed. Accessed January 9, 2026. [Link]
- S-HyNic Bioconjugation Technical Manual. Interchim. Accessed January 9, 2026. [Link]
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH. Accessed January 9, 2026. [Link]
- R-PE Antibody Conjugation Kit. Interchim. Accessed January 9, 2026. [Link]
- Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. PMC - NIH. Accessed January 9, 2026. [Link]
- A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry. NIH. Accessed January 9, 2026. [Link]
- Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide. PubMed. Accessed January 9, 2026. [Link]
Sources
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pre-clinical evaluation of a new indirectly labeled ⁹⁹mTc-6-hydrazinopyridine-3-carboxylic acid (HYNIC)-depreotide with HYNIC as bifunctional chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synchem.de [synchem.de]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boc-Protected Hydrazine Linkers in Bioconjugation
In the sophisticated landscape of targeted therapeutics and advanced biomaterials, the ability to construct complex molecular architectures with precision is not merely an advantage; it is a necessity. Bioconjugation, the science of covalently linking molecules, relies on a robust toolkit of linkers and protecting groups to achieve this control. Among these, Boc-protected hydrazine linkers have emerged as a cornerstone technology, particularly for applications requiring controlled, stimulus-responsive release of a payload.
This guide provides an in-depth exploration of the core principles, synthesis, and strategic application of Boc-protected hydrazine linkers. Authored from the perspective of a field-experienced scientist, it moves beyond simple protocols to explain the underlying chemistry and rationale, empowering researchers to not only apply these methods but also to innovate upon them.
Core Principles: The Chemistry of Controlled Release
The utility of a Boc-hydrazine linker is rooted in the interplay between two key chemical functionalities: the pH-sensitive hydrazone bond and the acid-labile Boc protecting group.
The Hydrazone Bond: A pH-Sensitive Latch
The workhorse of this system is the hydrazone bond, formed via the condensation reaction between a hydrazine (or hydrazide) and an aldehyde or ketone.[1][2] This linkage is the key to creating a "cleavable" linker strategy. Its defining characteristic is its differential stability across a narrow pH range. The hydrazone bond is remarkably stable at the physiological pH of blood (~7.4) but undergoes rapid hydrolysis under the mildly acidic conditions (pH 4.5–6.0) found within cellular compartments like endosomes and lysosomes.[2][][4][5] This pH sensitivity is the linchpin for designing drug delivery systems that remain intact in circulation and release their therapeutic payload only after being internalized by the target cell.[][]
The stability of the hydrazone linkage can be further modulated by the electronic properties of its constituent parts. For instance, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[5][7]
The Boc Protecting Group: A Strategist's Tool
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis.[8] Its function in this context is to act as a temporary shield for the highly nucleophilic hydrazine moiety, preventing it from reacting prematurely.[9][10] This protection is critical for enabling a controlled, sequential conjugation strategy where other parts of the linker or biomolecule must be modified first.[10]
The Boc group's utility stems from its robust stability in a wide range of chemical environments, including basic and nucleophilic conditions, while being easily and cleanly removable under mild anhydrous acidic conditions.[10][11]
-
Protection: An amine or hydrazine is typically protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O). The amine's lone pair attacks a carbonyl on the (Boc)₂O, leading to the formation of a stable carbamate.[8][12]
-
Deprotection: The Boc group is removed by treatment with an acid, most commonly trifluoroacetic acid (TFA). The acid protonates the carbamate, initiating a cascade that results in the formation of a highly stable tert-butyl cation, carbon dioxide, and the deprotected amine.[8][13]
This orthogonal nature—stable to bases, labile to acids—is what makes the Boc group an indispensable tool for complex, multi-step bioconjugate synthesis.[11]
The Stepwise Conjugation Workflow: A Practical Guide
The strategic advantage of using a Boc-protected hydrazine linker lies in the ability to perform conjugations in a defined order.[10] A typical heterobifunctional linker will possess the Boc-hydrazine at one terminus and a different reactive group, such as an N-hydroxysuccinimide (NHS) ester, at the other.[][] This allows for a robust, three-stage workflow.
Experimental Protocol: Two-Step Antibody-Payload Conjugation
This protocol provides an exemplary methodology for conjugating an aldehyde-containing payload to an antibody using a heterobifunctional Boc-hydrazide-PEG-NHS linker.
Part 1: Conjugation of Linker to Antibody
-
Antibody Preparation: Prepare the antibody solution at 5-10 mg/mL in a conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
Linker Dissolution: Immediately before use, dissolve the Boc-hydrazide-PEG-NHS linker in a dry, amine-free solvent like DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10-fold molar excess of the dissolved linker to the antibody solution. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS, pH 7.4.
-
Characterization: Confirm successful conjugation and determine the linker-to-antibody ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.
Scientist's Note: The NHS ester is highly susceptible to hydrolysis, which competes with the desired amine reaction.[] Performing the reaction at a slightly alkaline pH (7.5-8.5) can increase the rate of amine coupling, but also accelerates hydrolysis. A pH of 7.4 is a common compromise. Using freshly prepared linker solution is critical for high efficiency.
Part 2: On-Antibody Boc Deprotection
-
Buffer Exchange: Exchange the buffer of the antibody-linker conjugate into a low pH, salt-free buffer like 10 mM Sodium Acetate, pH 5.0, to prepare for lyophilization or direct deprotection.
-
Deprotection Reaction: To the chilled conjugate solution (on ice), add a pre-chilled solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to achieve a final TFA concentration of 5-10%.
-
Incubation: Incubate the reaction on ice for 30 minutes.
-
Purification: Immediately purify the conjugate via SEC using a column pre-equilibrated with a reaction buffer suitable for the next step (e.g., 100 mM Sodium Acetate, pH 5.5) to remove TFA and byproducts.
Scientist's Note: The deprotection step is the most critical and potentially harsh step for the antibody. Working at 0°C minimizes the risk of antibody denaturation. It is crucial to remove the TFA promptly, as prolonged exposure to strong acid can damage the protein. The use of scavengers like triisopropylsilane (TIS) can prevent potential side reactions caused by the tert-butyl cation byproduct.[16]
Part 3: Hydrazone Ligation with Payload
-
Payload Preparation: Dissolve the aldehyde-functionalized payload in a minimal amount of an organic co-solvent like DMSO.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the payload solution to the deprotected antibody-linker conjugate in its pH 5.5 acetate buffer.
-
Incubation: Allow the reaction to proceed for 4-16 hours at room temperature or 4°C. The reaction can be accelerated by the addition of aniline as a catalyst.[2][17]
-
Final Purification: Purify the final Antibody-Drug Conjugate (ADC) from excess payload and catalyst using SEC or tangential flow filtration (TFF).
-
Final Characterization: Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) and/or LC-MS.
Application Focus: Antibody-Drug Conjugates (ADCs)
The premier application for Boc-hydrazine linkers is in the construction of ADCs.[4][] An ADC is a tripartite molecule comprising a monoclonal antibody, a potent cytotoxic payload, and the linker that connects them. The linker's role is not merely as a tether but as a functional component that dictates the stability and release profile of the payload.[]
The Boc-hydrazine strategy enables the creation of ADCs with pH-sensitive hydrazone bonds, which are designed to release the payload within the acidic environment of the tumor cell's endosomes and lysosomes, thereby minimizing systemic toxicity.[][4][5]
Comparative Stability of Hydrazone Linkers
The efficacy of an ADC is critically dependent on the linker's stability. It must be stable enough to prevent premature drug release in the bloodstream but labile enough to release the drug at the target site.
| Linker Environment | pH | Typical Half-life (t½) | Rationale |
| Bloodstream | ~7.4 | >150 hours | Ensures payload remains attached to the antibody during circulation, minimizing off-target toxicity.[2][4] |
| Endosome | 5.5 - 6.2 | 4 - 10 hours | Facilitates efficient payload release following internalization into the target cell.[2] |
| Lysosome | 4.5 - 5.0 | < 5 hours | Ensures rapid and complete release of the active drug within the degradative cellular compartment.[2][4] |
Data synthesized from sources studying auristatin-based hydrazone linkers.[2]
Conclusion and Future Outlook
Boc-protected hydrazine linkers represent a mature and highly reliable tool in the bioconjugation arsenal. Their strength lies in a predictable, two-stage reactivity profile that allows for the controlled and sequential assembly of complex biomolecular systems. The resulting pH-sensitive hydrazone bond provides a robust mechanism for stimulus-responsive payload delivery, a feature that has been exploited to great effect in the field of antibody-drug conjugates. For researchers, scientists, and drug development professionals, mastering the chemistry and strategic application of these linkers is essential for advancing the next generation of targeted therapies and smart biomaterials.
References
- AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation.
- Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing).
- Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. (n.d.). PMC - NIH.
- High-Yielding and Photolabile Approaches to the Covalent Attachment of Biomolecules to Surfaces via Hydrazone Chemistry. (n.d.). FAO AGRIS.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). PMC - NIH.
- Acid Labile Linker Synthesis | ADC Services. (n.d.). BOC Sciences.
- Anderson, L., Topper, M., Jain, P., McIntosh, E., & McLaughlin, M. L. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. PubMed.
- Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC - NIH.
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC - NIH.
- Technical Support Center: Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies. (n.d.). Benchchem.
- Chemically Cleavable Linker Synthesis | ADC Services. (n.d.). BOC Sciences.
- Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
- (2025, August 10). New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity | Request PDF. ResearchGate.
- Boc-Hydrazide Reagents. (n.d.). Vector Labs.
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
- Synthesis of monoalkylated bis-BOC protected hydrazines 9. (n.d.). ResearchGate.
- tert-Butyl Carbazate (N-Boc-Hydrazine). (n.d.). MDPI.
- Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar.
- The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide. (n.d.). Benchchem.
- Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (n.d.). PMC - NIH.
- Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. (n.d.). PubMed Central.
- (2024, April 9). Boc-hydrazine. ChemBK.
- Boc-hydrazide. (n.d.). Chem-Impex.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Choosing the Right Crosslinker for Successful Antibody Conjugation. (n.d.). BOC Sciences.
- Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.).
- (2021, April 7). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. MDPI.
- tert-Butyl carbazate, 98% 870-46-2 - Manufacturers & Suppliers in India with worldwide shipping. (n.d.).
- Synthesis of glycine Boc-hydrazide. Reagents and conditions: (i) N,N -. (n.d.). ResearchGate.
- (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit.
- (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
- (2025, November 3). Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery. Biosynth.
- Heterobifunctional Crosslinkers for Labeling. (n.d.). BOC Sciences.
- ChemScene: Building blocks | Bioactive small molecules. (n.d.).
- Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (n.d.). BOC Sciences.
- (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Protocols. (n.d.). BroadPharm.
- Payloads and Linkers for Antibody-Drug Conjugates. (n.d.). NJ Bio, Inc.
- BOC Sciences: Antibody Drug Conjugate (ADC) Services & Products. (n.d.).
Sources
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-hydrazinonicotinic acid (HYNIC) Derivatives
This guide provides a comprehensive overview of the synthesis of 6-hydrazinonicotinic acid (HYNIC) and its derivatives, pivotal bifunctional chelators in radiopharmaceutical chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic strategies, mechanistic insights, and practical considerations for producing these valuable compounds.
Introduction: The Significance of HYNIC in Radiopharmaceuticals
6-hydrazinonicotinic acid (HYNIC) is a cornerstone in the development of targeted radiopharmaceuticals, primarily for labeling biomolecules like peptides and antibodies with the diagnostic radionuclide Technetium-99m (99mTc).[1] Its unique bifunctional nature, possessing both a hydrazine group for strong radiometal binding and a carboxylic acid for covalent conjugation to targeting moieties, makes it an indispensable tool in nuclear medicine.[1] The resulting 99mTc-labeled bioconjugates are instrumental in the early diagnosis of diseases like cancer through Single-Photon Emission Computed Tomography (SPECT).[2]
The coordination chemistry of HYNIC with 99mTc is complex and often requires the use of co-ligands such as tricine and ethylenediaminediacetic acid (EDDA) to saturate the technetium coordination sphere and form stable complexes.[2][3] The structure of these complexes can be heterogeneous, with HYNIC potentially acting as a chelating or non-chelating ligand.[4] Understanding the synthesis of HYNIC and its derivatives is crucial for optimizing the properties of the final radiolabeled product, including its stability, lipophilicity, and in vivo biodistribution.[2]
Core Synthetic Strategies for HYNIC and its Precursors
The synthesis of HYNIC derivatives typically begins with commercially available starting materials and involves a series of well-established organic reactions. A common and efficient pathway starts from 6-chloronicotinic acid.
Caption: General workflow for the synthesis of Boc-protected HYNIC.
The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 6-chloronicotinic acid is displaced by hydrazine.
-
Reactants: 6-Chloronicotinic acid[5] and hydrazine hydrate.
-
Solvent: Typically a polar solvent like water or an alcohol.
-
Conditions: The reaction is usually heated to reflux for several hours to drive it to completion.
-
Work-up: Upon cooling, the product, 6-hydrazinonicotinic acid, often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 6-position of the pyridine ring towards nucleophilic attack by the highly nucleophilic hydrazine.[6]
The hydrazine moiety is highly reactive and needs to be protected during subsequent coupling reactions to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[7]
-
Reactants: 6-Hydrazinonicotinic acid and di-tert-butyl dicarbonate ((Boc)₂O).
-
Solvent: A mixed solvent system, such as dioxane and water or tetrahydrofuran (THF) and water, is often employed to dissolve both the polar HYNIC and the nonpolar (Boc)₂O.
-
Conditions: The reaction is typically carried out at room temperature under slightly basic conditions, often achieved by the addition of a base like sodium bicarbonate or triethylamine.[7]
-
Work-up: After the reaction is complete, the mixture is acidified, and the Boc-protected product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield 6-Boc-hydrazinonicotinic acid (Boc-HYNIC).[7]
Causality: The Boc group is stable under the conditions required for subsequent amide bond formation but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), when desired.[8]
Activation of Boc-HYNIC for Bioconjugation
To conjugate Boc-HYNIC to a biomolecule (e.g., a peptide or antibody), the carboxylic acid group must be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Caption: Synthesis and conjugation of Boc-HYNIC-NHS ester.
-
Reactants: 6-Boc-hydrazinonicotinic acid, N-hydroxysuccinimide (NHS), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDDC).
-
Solvent: Anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to prevent hydrolysis of the activated ester.[9][10]
-
Conditions: The reaction is typically stirred at room temperature for several hours.
-
Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The solvent is then evaporated, and the Boc-HYNIC-NHS ester can be purified by chromatography or used directly in the next step.
Causality: The coupling agent activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of NHS. The resulting NHS ester is a good leaving group, facilitating the subsequent reaction with primary amines on the biomolecule to form a stable amide bond.[10][11]
Conjugation to Biomolecules and Deprotection
The activated Boc-HYNIC-NHS ester can be readily conjugated to biomolecules containing primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine residue.
-
Conjugation: The biomolecule is dissolved in a suitable buffer (typically pH 7-9), and a solution of the Boc-HYNIC-NHS ester in an organic solvent like DMF or DMSO is added. The reaction is allowed to proceed at room temperature.[10]
-
Purification: The resulting Boc-HYNIC-biomolecule conjugate is purified, often using size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.
-
Deprotection: The Boc protecting group is removed by treating the conjugate with a strong acid, such as trifluoroacetic acid (TFA), to yield the final HYNIC-biomolecule conjugate.[8][12]
Causality: The primary amine of the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide linkage.[10] The subsequent deprotection with TFA cleaves the tert-butyl carbamate, liberating the reactive hydrazine moiety for radiolabeling.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | >98% |
| 6-Hydrazinonicotinic acid | C₆H₇N₃O₂ | 153.14 | >95% |
| 6-Boc-hydrazinonicotinic acid | C₁₁H₁₅N₃O₄ | 253.26[13][14] | >98.5% (HPLC)[14] |
| Boc-HYNIC-NHS Ester | C₁₅H₁₈N₄O₆ | 350.33 | >95% |
Conclusion and Future Perspectives
The synthesis of HYNIC derivatives is a well-established yet continually evolving field. The methodologies described herein provide a robust foundation for the preparation of these essential bifunctional chelators. Future research will likely focus on the development of novel HYNIC analogues with improved coordination properties, leading to more stable and specific radiopharmaceuticals.[4] The exploration of alternative protecting group strategies and more efficient conjugation chemistries will also contribute to the advancement of targeted radionuclide therapies and diagnostics.
References
- Cowley, A. R., Dilworth, J. R., Donnelly, P. S., Heselwood, M., & Pascu, S. I. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(14), 3646–3656. [Link]
- Liu, S. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- Fedorova, O. S., et al. (2022).
- Flook, M. M., et al. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 40(23), 6229-6236. [Link]
- Liu, S. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- García, M. F., et al. (2018). Synthesis of hydrophilic HYNIC-[1][3][4][15]tetrazine conjugates and their use in antibody pretargeting with 99mTc. Organic & Biomolecular Chemistry, 16(29), 5275-5285. [Link]
- Luo, H., et al. (2022). Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography. Molecules, 27(19), 6548. [Link]
- García, M. F., et al. (2018). Synthesis of hydrophilic HYNIC-[1][3][4][15]tetrazine conjugates and their use in antibody pretargeting with 99mTc. Organic & Biomolecular Chemistry, 16(29), 5275-5285. [Link]
- Liu, S. (2004). Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules.
- García, M. F., et al. (2018). Synthesis of hydrophilic HYNIC-[1][3][4][15]tetrazine conjugates and their use in antibody pretargeting with 99mTc. Request PDF. [Link]
- Interchim. (n.d.). SHNH. [Link]
- Alberto, R. (2010). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. Request PDF. [Link]
- ChemBK. (2024). BOC-HYNIC. [Link]
- Al-Azmi, A., & El-Faham, A. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones.
- Solulink. (n.d.). S-HyNic. [Link]
- Wang, Y., et al. (2021). Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia. Molecules, 26(23), 7352. [Link]
- Kalita, P., et al. (2012). Radiosynthesis and biological evaluation of HYNIC-Tyr3-Octreotide.
- Ruifu Chemical. (n.d.). 6-Boc-Hydrazinonicotinic Acid CAS 133081-25-1 Purity >98.5% (HPLC). [Link]
- Pearson, D. A., et al. (2007). Trifluoroacetyl-HYNIC peptides: synthesis and 99mTc radiolabeling. Journal of Medicinal Chemistry, 50(6), 1169-1172. [Link]
- de Jong, M., et al. (1999). Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide. Nuclear Medicine and Biology, 26(8), 951-958. [Link]
- Barré, C., et al. (2018). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Request PDF. [Link]
- Glen Research. (2022). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report, 32(26). [Link]
- Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]
- PubChem. (n.d.). 6-Chloronicotinic acid. [Link]
- Surfraz, M., et al. (2019). Solid-Phase Synthesis of Peptide Radiopharmaceuticals Using Fmoc-N-ε-(Hynic-Boc)−Lysine, a Technetium-Binding Amino Acid: Application to Tc-99m-Labeled Salmon Calcitonin.
- Poshusta, J. C., & Danielson, J. D. S. (1991). Review of Specific Chemical Interactions for Hydrazine Analysis and Proposed Adaptation for Microsensor Chemical Detection.
- Indian Medical Journal. (1952). HYDRAZINE derivatives if isonicotinic acid. Indian Medical Journal, 45(6), 148-9. [Link]
- Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 12. Trifluoroacetyl-HYNIC peptides: synthesis and 99mTc radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Boc-hydrazinonicotinicacid | CymitQuimica [cymitquimica.com]
- 14. ruifuchem.com [ruifuchem.com]
The Evolving Landscape of Nicotinic Acid Derivatives in Pharmaceutical Research: A Technical Guide
This guide provides an in-depth technical exploration of nicotinic acid (niacin, vitamin B3) derivatives, a versatile class of compounds with a rich history and a promising future in pharmaceutical research. From their well-established role in managing dyslipidemia to their emerging applications in oncology, inflammation, and neuroprotection, these derivatives continue to be a fertile ground for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, practical experimental insights, and a forward-looking perspective on the therapeutic potential of this chemical scaffold.
The Core Scaffold: Understanding the Multifaceted Nature of Nicotinic Acid
Nicotinic acid, a simple pyridine-3-carboxylic acid, is a vital nutrient involved in numerous physiological processes.[1] Its derivatives, however, have unlocked a much broader pharmacological scope. The core structure of nicotinic acid provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to target a range of biological pathways. While historically recognized for its lipid-lowering effects, the scientific community has uncovered a wealth of other therapeutic possibilities inherent in this scaffold.[1]
Mechanisms of Action: Beyond Lipid Metabolism
The therapeutic effects of nicotinic acid derivatives are underpinned by a variety of mechanisms of action, extending far beyond their initial application in cardiovascular medicine.
Lipid-Lowering Effects and the GPR109A Receptor
The most well-characterized mechanism of nicotinic acid is its interaction with the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] Activation of GPR109A in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits hormone-sensitive lipase activity. This results in reduced lipolysis and a subsequent decrease in the release of free fatty acids (FFAs) into the bloodstream. The reduced FFA flux to the liver leads to decreased triglyceride synthesis and VLDL (very-low-density lipoprotein) production.
However, the activation of GPR109A in epidermal Langerhans cells is also responsible for the common side effect of flushing, mediated by the release of prostaglandin D2 (PGD2).[2][3]
Signaling Pathway: Nicotinic Acid's Lipid-Lowering Mechanism via GPR109A
Caption: Mechanism of nicotinic acid derivatives in reducing lipid levels.
Anti-Inflammatory Properties
Recent research has illuminated the significant anti-inflammatory potential of nicotinic acid derivatives.[4] These effects are mediated through multiple pathways:
-
Inhibition of NF-κB Signaling: Nicotinic acid has been shown to suppress the activation of the master inflammatory transcription factor, NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Modulation of COX-2 Activity: Certain derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[5]
-
GPR109A-mediated effects in immune cells: GPR109A is also expressed on immune cells, including macrophages and neutrophils. Its activation can modulate inflammatory responses in these cells.
Anticancer Activity
The anticancer potential of nicotinic acid derivatives is an emerging area of intense investigation. Several mechanisms have been proposed:
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: By targeting pathways involved in blood vessel formation, certain derivatives can restrict tumor growth and metastasis.
-
Modulation of Tumor Microenvironment: Nicotinic acid derivatives can influence the inflammatory milieu within the tumor microenvironment, potentially sensitizing cancer cells to other therapies.
Neuroprotection
Nicotinic acid and its derivatives are being explored for their neuroprotective effects in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. The proposed mechanisms include:
-
Antioxidant Effects: By scavenging reactive oxygen species (ROS), these compounds can protect neurons from oxidative stress-induced damage.
-
Modulation of Mitochondrial Function: Some derivatives can improve mitochondrial function and reduce mitochondrial-mediated apoptosis.
-
Activation of Neuroprotective Signaling Pathways: Nicotinic acid derivatives may activate pro-survival signaling cascades within neurons.
Therapeutic Applications: A Broadening Horizon
The diverse mechanisms of action of nicotinic acid derivatives translate into a wide range of potential therapeutic applications.
| Therapeutic Area | Specific Application | Key Findings |
| Cardiovascular Diseases | Dyslipidemia | Significant reduction in LDL, triglycerides, and lipoprotein(a); increase in HDL.[1] |
| Atherosclerosis | Evidence of regression of coronary atherosclerosis in some studies.[1] | |
| Inflammatory Disorders | Rheumatoid Arthritis, Inflammatory Bowel Disease | Preclinical studies show a reduction in inflammatory markers and disease severity. |
| Oncology | Various Cancers | In vitro and in vivo studies demonstrate anticancer activity through various mechanisms.[6] |
| Neurodegenerative Diseases | Parkinson's Disease, Alzheimer's Disease | Neuroprotective effects observed in preclinical models. |
| Infectious Diseases | Tuberculosis | Some derivatives have shown activity against Mycobacterium tuberculosis. |
Experimental Protocols: A Practical Guide for the Bench Scientist
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of nicotinic acid derivatives.
Synthesis of 2-Aryl-Nicotinic Acid Derivatives via Suzuki Coupling
The Suzuki coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, and it is well-suited for the preparation of 2-aryl-nicotinic acid derivatives.[7][8]
Experimental Workflow: Suzuki Coupling for 2-Aryl-Nicotinic Acid Synthesis
Caption: A typical workflow for the synthesis of 2-aryl-nicotinic acid derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Solvent and Catalyst Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.[2][9][10][11]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the nicotinic acid derivative. Administer the test compounds and controls intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
In Vitro Neuroprotection Assay: MPP+-Induced Toxicity in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model for studying Parkinson's disease. The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, is used to induce neuronal cell death.[12][13][14][15]
Step-by-Step Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the nicotinic acid derivative for 2-4 hours.
-
Induction of Toxicity: Add MPP+ to the wells at a final concentration of 1-2 mM to induce cytotoxicity. Include a control group with no MPP+ and a vehicle control group with MPP+ but no test compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assay (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Neuroprotection: Calculate the percentage of cell viability relative to the control group (untreated with MPP+). The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of MPP+.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the neuroprotective effect.
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
Understanding the relationship between the chemical structure of nicotinic acid derivatives and their biological activity is crucial for rational drug design.
-
Modifications at the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can modulate the compound's solubility, bioavailability, and targeting capabilities. For instance, converting the carboxylic acid to a bioisostere can alter the compound's interaction with its target protein.
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact potency and selectivity. For example, the introduction of aryl groups at the 2-position has been shown to enhance anti-inflammatory and analgesic activities.
-
Introduction of Heterocyclic Moieties: Fusing or linking other heterocyclic rings to the nicotinic acid scaffold has led to the discovery of novel compounds with unique biological profiles, including potent anticancer and antimicrobial activities.
Challenges and Future Directions
Despite the immense potential of nicotinic acid derivatives, several challenges need to be addressed to translate them into successful clinical candidates.
-
Side Effects: The most notable challenge with nicotinic acid therapy is the flushing effect.[16][17] Strategies to mitigate this include the co-administration of aspirin or other NSAIDs, the use of extended-release formulations, and the development of GPR109A antagonists that selectively block the flushing pathway without affecting the therapeutic effects.[3][16][17][18]
-
Clinical Trial Outcomes: While preclinical data for many applications are promising, some large-scale clinical trials of nicotinic acid for cardiovascular disease have yielded disappointing results, highlighting the need for better patient stratification and a deeper understanding of the underlying biology.[19]
-
Bioavailability and Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of nicotinic acid derivatives is essential for achieving the desired therapeutic window and minimizing off-target effects.
-
Target Identification and Validation: For many of the emerging applications of nicotinic acid derivatives, further research is needed to definitively identify and validate their molecular targets.
The future of nicotinic acid derivatives in pharmaceutical research lies in a multi-pronged approach:
-
Rational Drug Design: Leveraging computational tools and a deep understanding of SAR to design novel derivatives with improved potency, selectivity, and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of nicotinic acid derivatives with other therapeutic agents to enhance efficacy and overcome drug resistance.
-
Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to respond to treatment with specific nicotinic acid derivatives.
Conclusion
Nicotinic acid derivatives represent a remarkable class of compounds with a proven track record and an exciting future in pharmaceutical research. Their chemical tractability and diverse biological activities make them a valuable scaffold for the development of new therapies for a wide range of diseases. By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and clinical research, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical entity.
References
- What can prevent niacin-induced flushing?. Dr.Oracle. (2025-07-06).
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Application Notes: In Vitro Assessment of Neuroprotection by Schisanhenol. Benchchem.
- A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention. PMC.
- Carrageenan Induced Paw Edema (R
- How to manage Niacin-induced flushing?. Dr.Oracle. (2025-09-20).
- The mechanism and mitig
- Simple Ways to Treat Niacin Flush: 10 Steps (with Pictures). wikiHow.
- Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in r
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Nicotinic acid derivatives: Application and uses, review.
- Carrageenan induced Paw Edema Model.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Therapeutic Class Overview Niacin Deriv
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Niacin – a scoping review for Nordic Nutrition Recommend
- What major studies showed no benefit with niacin (Nicotinic acid) therapy?. Dr.Oracle. (2025-07-06).
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF.
- Original Article Neuroprotective effects of saikosaponin-d on MPP+-induced cytotoxicity in SH-SY5Y cells via regulation of SIRT3.
- Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones.
- Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling | Request PDF.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Protective Role of Whey Protein Isolate on MPP + -Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant P
- Neuroprotection of Andrographolide against Neurotoxin MPP-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION!
- In vitro neuroprotective potential of phyllanthin in MPP+- induced toxicity in SH-SY5Y neuroblastoma cells. UWCScholar.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. e-century.us [e-century.us]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
Introduction: The Cornerstone of Amine Protection in Complex Synthesis
An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within peptide chemistry and pharmaceutical development, the strategic manipulation of reactive functional groups is paramount. The ability to selectively mask and unmask these groups dictates the success of a synthetic route. The tert-butoxycarbonyl (Boc) group has emerged as a cornerstone of amine protection, valued for its robustness across a wide array of reaction conditions and its facile, selective removal under mild acidic conditions.[1][2] Its application has been revolutionary, enabling the precise construction of complex molecular architectures, from therapeutic peptides to innovative drug candidates.[2][3][4]
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the underlying chemical principles, mechanistic details, and field-proven protocols that govern the successful application of the Boc protecting group. By understanding the causality behind experimental choices, scientists can better troubleshoot, optimize, and innovate within their synthetic endeavors.
Part 1: Core Principles of the Boc Group
Chemical Nature and Intrinsic Properties
The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group used primarily for primary and secondary amines.[5] Upon reaction with an amine, it forms a tert-butyl carbamate, which effectively masks the nucleophilicity and basicity of the nitrogen atom.[6][7] This masking prevents the amine from participating in unwanted side reactions during subsequent synthetic steps.[3][8]
The utility of the Boc group is defined by a critical balance of stability and lability:
-
Broad Stability: The Boc group is exceptionally stable in the presence of most bases, nucleophiles, and reducing agents, including catalytic hydrogenation (e.g., H₂/Pd), which is used to cleave other protecting groups like benzyloxycarbonyl (Cbz).[9][10][11] This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule without disturbing the protected amine.
-
Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under mild anhydrous acidic conditions.[9][12][13] This is most commonly achieved with trifluoroacetic acid (TFA), but other acids like hydrochloric acid (HCl) can also be used.[12][14][15] The mechanism of this acid-catalyzed removal is efficient and proceeds under conditions that typically leave other acid-sensitive groups, such as many esters and ethers, intact.
The Principle of Orthogonality
In complex synthesis, it is often necessary to deprotect one functional group while leaving others protected. Two protecting groups are considered "orthogonal" if one can be removed selectively without affecting the other.[1] The Boc group is a key player in orthogonal protection strategies due to its unique cleavage condition.[9][16]
It forms orthogonal pairs with groups that are removed under different conditions:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Cleaved by base (e.g., piperidine).[9][17]
-
Cbz (Benzyloxycarbonyl) group: Cleaved by hydrogenolysis.[9][11]
-
Alloc (Allyloxycarbonyl) group: Cleaved by transition metal catalysis (e.g., Palladium).[9]
This orthogonality is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), where the Boc group can be used for temporary protection of the α-amino group while other, more robust protecting groups are used for amino acid side chains.[1][2]
Part 2: The Chemistry of Boc Protection and Deprotection
A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions and mitigating potential side reactions.
Mechanism of Amine Protection
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O) , often referred to as Boc anhydride.[7][18][19] The reaction is a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7][20]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks a carbonyl carbon of Boc anhydride, forming a tetrahedral intermediate.
-
Intermediate Collapse: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Proton Transfer & Decomposition: The tert-butyl carbonate is a sufficiently strong base to deprotonate the now-positively charged amine. It subsequently decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[20][21]
While the reaction can proceed without an external base, bases like triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP) are often added to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[9][12][21]
Mechanism of Deprotection (Acid-Catalyzed Cleavage)
The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a clean and efficient process.[22] The mechanism relies on the formation of a highly stable tertiary carbocation.[6]
The four key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[22][23] This makes the carbonyl carbon more electrophilic and weakens the adjacent bonds.
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate.[6][22][23]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing gaseous carbon dioxide.[22][23]
-
Formation of the Amine Salt: The resulting free amine is immediately protonated by the excess acid in the reaction mixture, forming the corresponding amine salt (e.g., a trifluoroacetate salt).[22][23]
Mitigating Side Reactions: The Role of Scavengers
A potential complication during deprotection is the reactivity of the liberated tert-butyl cation.[24] This electrophilic species can alkylate nucleophilic residues within the substrate molecule, particularly electron-rich aromatic rings (like tryptophan) or sulfur-containing side chains (like methionine).[12][24] To prevent these undesirable side reactions, "scavengers" are often added to the deprotection mixture. These are nucleophilic compounds, such as anisole or thioanisole, that rapidly trap the tert-butyl cation, preventing it from reacting with the desired product.[12][19]
Part 3: Practical Applications and Experimental Protocols
The Boc group is indispensable in the synthesis of peptide drugs, anticancer agents, and antibiotics.[3][4] In peptide synthesis, it allows for the sequential and controlled addition of amino acids.[3][8] In the synthesis of complex drug molecules like paclitaxel derivatives, it prevents reactive amino groups from interfering with other chemical transformations.[3][4]
General Experimental Workflow
The manipulation of the Boc group follows a logical and often repeated cycle in multi-step synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol 1: N-Boc Protection of L-Alanine (Solution-Phase)
This protocol describes a standard procedure for the protection of an amino acid using Boc anhydride.
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
5% aqueous citric acid solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add a solution of sodium hydroxide (1.5 eq) to the mixture while stirring.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with water and perform a preliminary extraction with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to a pH of ~3 using a 5% citric acid solution.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-L-Alanine product.[2]
Experimental Protocol 2: N-Boc Deprotection Using Trifluoroacetic Acid (TFA)
This protocol provides a general method for cleaving the Boc group from a protected amine.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., anisole), if required
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM.
-
If the substrate contains sensitive functional groups (e.g., Trp, Met), add a scavenger such as anisole (1-5% v/v).
-
Cool the solution to 0 °C.
-
Slowly add TFA to the solution. A common concentration is 25-50% TFA in DCM (v/v).[25][26]
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[26] Note that bubbling (CO₂ evolution) is a visual indicator of the reaction's progress.[6]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, the resulting trifluoroacetate salt can be neutralized. Dissolve the crude residue in a minimal amount of water or methanol and carefully add saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the free amine into an appropriate organic solvent (e.g., DCM or ethyl acetate), dry the organic layer, and concentrate to yield the deprotected product. Alternatively, for peptide synthesis, the amine salt is often carried forward directly into the next coupling step after neutralization in situ.
Part 4: Data and Comparative Analysis
The choice of protecting group and deprotection conditions is a critical decision in synthesis design. The following tables provide comparative data to guide these choices.
Table 1: Comparison of Common N-Boc Deprotection Conditions
| Reagent(s) | Solvent | Typical Concentration | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 0 °C to RT | 30-120 min | Most common method; volatile and easy to remove.[22][25] |
| Hydrochloric Acid (HCl) | Methanol / Dioxane | 4 M | Room Temp | 1-4 hours | Effective, but less volatile than TFA.[12] |
| Aluminum Trichloride (AlCl₃) | Acetonitrile | Catalytic | Room Temp | Varies | Offers selectivity in the presence of other acid-labile groups.[12] |
| p-Toluenesulfonic Acid (pTSA) | Toluene / DCM | Stoichiometric | Room Temp | 1-12 hours | A solid, non-volatile acid; considered a greener alternative to TFA.[27] |
Table 2: Orthogonal Properties of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Common Protection Reagent | Cleavage Condition | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O | Mild Acid (e.g., TFA)[13][17] | Stable to base, hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[17] | Stable to mild acid, hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Hydrogenolysis (H₂, Pd/C)[9] | Stable to mild acid and base |
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its unique combination of stability to a wide range of reagents and facile cleavage under mild acidic conditions makes it an ideal choice for the protection of amines in complex, multi-step syntheses.[7] Its role in orthogonal protection strategies, particularly alongside base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups, has been a driving force in the advancement of peptide synthesis and drug discovery.[1][9] By mastering the principles and protocols detailed in this guide, researchers and drug development professionals can leverage the full potential of the Boc group to achieve their synthetic goals with greater efficiency, precision, and success.[4]
References
- Orthogonal Protecting Group Strategies with Boc: A Compar
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd.
- BOC protecting groups have become a crucial tool in accelerating the development of innov
- The Critical Role of BOC Protecting Groups in Drug Synthesis.
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Boc Solid Phase Peptide Synthesis - ChemPep.
- Boc Protecting Group for Amines - Chemistry Steps.
- Boc Deprotection - TFA - Common Organic Chemistry.
- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
- BOC Protection and Deprotection - 百灵威.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BOC Protection and Deprotection - J&K Scientific LLC.
- Terminology of Antibody Drug for Boc Chemistry - GenScript.
- Tert-Butyloxycarbonyl Protecting Group - Hebei Boze Chemical Co., Ltd.
- Amine Protection and Deprotection - Master Organic Chemistry.
- Amine Protection / Deprotection - Fisher Scientific.
- Dual protection of amino functions involving Boc - RSC Publishing.
- Di-Tert-Butyl Dicarbon
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
- The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide - Benchchem.
- Di-tert-butyl dicarbon
- Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. genscript.com [genscript.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 19. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 20. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 21. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 25. chempep.com [chempep.com]
- 26. Boc Deprotection - TFA [commonorganicchemistry.com]
- 27. mdpi.com [mdpi.com]
6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid safety data sheet
An In-Depth Technical Guide to the Safe Handling of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as Boc-Hynic, is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a crucial linker, enabling the conjugation of peptides, antibodies, and other biomolecules to chelating agents for radiolabeling or to other payloads. Its structure, incorporating a stable Boc-protected hydrazine and a reactive nicotinic acid moiety, presents a unique combination of utility and potential hazards. This guide provides a comprehensive safety and handling protocol synthesized from an analysis of its structural components and data from closely related analogs, designed to ensure its safe and effective use in a research environment.
Chemical Identification and Properties
Understanding the fundamental properties of a compound is the first step in safe handling.
-
Chemical Name: this compound
-
Common Synonyms: Boc-Hynic, 6-(Boc-hydrazino)nicotinic acid
-
CAS Number: 133081-25-1
-
Molecular Formula: C₁₁H₁₅N₃O₄
-
Molecular Weight: 253.26 g/mol [1]
-
Structure:

Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid/powder | General observation for similar compounds |
| Melting Point | 126.0 °C | Biosynth |
| Solubility | Soluble in organic solvents like DMF, DMSO. Limited solubility in water. | Inferred from structure |
| Stability | Stable under recommended storage conditions. Sensitive to strong acids and high temperatures. | Chemical knowledge |
Hazard Identification and GHS Classification
While a specific, official Safety Data Sheet (SDS) for Boc-Hynic is not universally available, a robust hazard assessment can be constructed by analyzing structural analogs. Compounds containing a Boc-hydrazine attached to a pyridine ring consistently exhibit similar hazard profiles.[2][3][4][5]
Table 2: Inferred GHS Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3][4][5] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][6]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4][5]
Mechanistic Insights into Hazards: A Chemist's Perspective
The hazards associated with Boc-Hynic are directly linked to its constituent functional groups.
-
The Hydrazine Moiety: Hydrazine and its derivatives are notoriously reactive and toxic.[7] They are strong reducing agents and nucleophiles.[7][8] The tert-butoxycarbonyl (Boc) group is a critical safety feature; it significantly tempers the reactivity and volatility of the hydrazine nitrogen by delocalizing its lone pair of electrons. However, this protection is not absolute. Under strong acidic conditions (e.g., TFA used in peptide synthesis), the Boc group is cleaved, liberating the more reactive free hydrazine, which poses a greater risk. Thermal decomposition can also occur, potentially releasing toxic nitrogen oxides (NOx).[9]
-
The Nicotinic Acid Core: Nicotinic acid (Vitamin B3) itself is biologically active. While the quantities used in laboratory synthesis are unlikely to cause systemic effects, it's important to note that high medicinal doses can lead to hepatotoxicity.[10] The pyridine ring and carboxylic acid functional group are sites of chemical reactivity and should be handled with care.
-
Solid-State Hazards: As a fine powder, the primary route of exposure is through inhalation of dust or direct contact with skin and eyes, leading to the irritation outlined in the GHS classification.[11]
Safe Handling, Storage, and Disposal
Adherence to rigorous laboratory protocols is essential for mitigating the identified risks.
Engineering Controls & Work Practices
-
Ventilation: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Handling: Use spatulas and weighing paper for transferring the solid. Avoid generating dust.[12] When making solutions, add the solid slowly to the solvent.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9] Contact with strong acids can liberate the unprotected hydrazine.
Storage
-
Conditions: Store in a tightly sealed, clearly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials.[5][9] A storage temperature of 10°C - 25°C is recommended.
Waste Disposal
-
Procedure: Dispose of unused material and contaminated labware as hazardous chemical waste. Do not dispose of down the drain.[2] All waste must be placed in a suitable, labeled container for collection by trained personnel, following all local, state, and federal regulations.[12]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side shields or chemical splash goggles.[13] | Protects against dust particles and splashes causing serious eye irritation.[2] |
| Hand | Chemical-resistant gloves (e.g., Nitrile).[13] | Prevents skin contact and irritation.[2] Gloves must be inspected before use and disposed of properly after handling. |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled within a fume hood. If a hood is unavailable, a NIOSH-approved particulate respirator may be necessary. | Prevents inhalation of dust which can cause respiratory tract irritation.[2] |
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and drink 1-2 glasses of water. Call a physician or poison control center immediately.[9]
Experimental Workflow: Safety in Practice
Integrating safety into experimental design is paramount. The following workflow illustrates key safety checkpoints for a common application of Boc-Hynic: activation of the carboxylic acid for subsequent conjugation.
Caption: Workflow for the safe activation of Boc-Hynic.
Conclusion
This compound is an invaluable tool for chemical biology and drug development. While its Boc protecting group confers a significant degree of safety relative to unprotected hydrazines, it is not without hazards. A thorough understanding of its reactivity and potential for irritation is crucial. By implementing stringent engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling protocols outlined in this guide, researchers can safely and effectively harness the capabilities of this versatile molecule.
References
- Benchchem. (n.d.). Application Notes and Protocols for Hydrazine and Its Derivatives as Reducing Agents in Organic Synthesis.
- Wikipedia. (2024). Nicotinic acid.
- PubChem. (n.d.). Nicotinic Acid.
- PubMed. (1946). Toxicity of nicotinic acid and some of its derivatives.
- Chemsrc. (n.d.). Boc-Hynic | CAS#:133081-25-1.
- Apollo Scientific. (n.d.). Safety Data Sheet: Hydrazine, N-BOC, N'-CBZ protected.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-Butyl 2-(pyridin-2-ylmethylene)hydrazinecarboxylate.
- ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.
- PubChem. (n.d.). tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate.
- Apollo Scientific. (2023). Safety Data Sheet: N-(tert-Butyl)hydrazine, N'-BOC protected.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- PubMed. (1982). Nicotinic acid and its derivatives: a short survey.
- Acros Organics. (n.d.). Material Safety Data Sheet: Calcium sulfate, anhydrous, 99%.
- AAPPTec. (n.d.). Safety Data Sheet: Fmoc-6-HNA.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
- Synchem. (n.d.). 6-Boc-hydrazinonicotinic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 2-(3-chloropyridin-2-yl)hydrazinecarboxylate.
- Fisher Scientific. (2021). Safety Data Sheet: Calcium sulfate, anhydrous.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 6-hydrazinylnicotinate.
- Semantic Scholar. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines.
- MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.
- ResearchGate. (2008). (PDF) Dual protection of amino functions involving Boc.
- ResearchGate. (n.d.). Hydrazine and Its Derivatives.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Calcium Sulfate.
- Cayman Chemical. (2021). Safety Data Sheet: Nicotinic Acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
- MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine).
Sources
- 1. synchem.de [synchem.de]
- 2. aksci.com [aksci.com]
- 3. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate | C17H21N3O2 | CID 9796325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols: Peptide Modification Using 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid
Author: Gemini, Senior Application Scientist
Date: January 9, 2026
Version: 1.0
Abstract
This document provides a detailed protocol for the use of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid as a bifunctional linker for peptide modification. This reagent introduces a protected hydrazine moiety onto a peptide, which, after deprotection, can be used for subsequent site-specific conjugation to molecules containing an aldehyde or ketone group. The protocol is designed for researchers in biochemistry, drug development, and molecular biology who require a robust method for creating well-defined peptide conjugates. We will cover the underlying chemical principles, a step-by-step experimental workflow, and methods for characterization.
Introduction and Principle of Operation
This compound is a versatile heterobifunctional linker. Its utility lies in its two distinct reactive groups: a carboxylic acid and a Boc-protected hydrazine. This structure allows for a two-stage conjugation strategy, providing high specificity and control over the final conjugate.
The core strategy involves:
-
Amide Bond Formation: The carboxylic acid on the nicotinic acid ring is first activated, typically using a carbodiimide and N-hydroxysuccinimide (NHS) chemistry. This activated ester then readily reacts with primary amines on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue, to form a stable amide bond.
-
Hydrazine Deprotection: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for hydrazines. It is stable during the initial acylation step but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the highly reactive hydrazine group.
-
Hydrazone Bond Formation: The deprotected hydrazine forms a stable hydrazone bond upon reaction with an aldehyde or ketone. This reaction is highly specific and efficient, forming the basis of many bioconjugation strategies, including antibody-drug conjugation. The resulting hydrazone bond, particularly when formed from an aromatic hydrazine like this one, exhibits enhanced stability.
This sequential approach allows for the precise installation of a reactive "handle" (the hydrazine) onto a peptide, which can then be used to attach a second molecule of interest (e.g., a small molecule drug, a fluorescent probe, or a PEG chain) that has been modified to contain an aldehyde group.
Materials and Equipment
Reagents:
-
This compound
-
Peptide of interest (with at least one primary amine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Aldehyde- or ketone-modified molecule for final conjugation
-
Aniline (for catalysis of hydrazone formation, optional)
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (e.g., ESI-MS) for characterization
-
Lyophilizer
Experimental Protocols
This section is divided into three main stages:
-
Activation of the linker and conjugation to the peptide.
-
Purification and characterization of the Boc-protected peptide intermediate.
-
Deprotection and final conjugation to an aldehyde-containing molecule.
Stage 1: Activation and Conjugation to Peptide
This stage describes the formation of an NHS ester of the linker, followed by its reaction with the peptide.
Workflow Diagram:
Caption: Workflow for peptide conjugation.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Linker: Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
-
EDC: Prepare a 500 mM solution of EDC in anhydrous DMF. (Prepare fresh).
-
NHS: Prepare a 500 mM solution of NHS in anhydrous DMF. (Prepare fresh).
-
Peptide: Dissolve the peptide in a suitable buffer. A common choice is phosphate buffer (50-100 mM) at pH 7.2-7.5. The final concentration will depend on the peptide's solubility.
-
-
Activation of the Carboxylic Acid:
-
In a microfuge tube, combine the linker, EDC, and NHS. The molar ratio should be approximately 1:1.5:1.5 (Linker:EDC:NHS).
-
For example, to activate 1 µmol of the linker, add 10 µL of the 100 mM linker stock, 3 µL of 500 mM EDC, and 3 µL of 500 mM NHS.
-
Allow the activation reaction to proceed at room temperature for 30-60 minutes.
-
-
Conjugation to the Peptide:
-
Add the freshly prepared activated linker solution directly to the peptide solution.
-
The molar excess of the linker over the peptide can vary, but a good starting point is a 5- to 10-fold molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule amine, such as Tris buffer or hydroxylamine, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Stage 2: Purification and Characterization of the Intermediate
It is crucial to purify the Boc-hydrazine-Peptide conjugate to remove unreacted linker and byproducts before proceeding to the deprotection step.
Step-by-Step Protocol:
-
Purification:
-
Purify the reaction mixture using reverse-phase HPLC (RP-HPLC).
-
A C18 column is typically used with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
The exact gradient will need to be optimized based on the hydrophobicity of the peptide.
-
-
Characterization:
-
Collect the fractions corresponding to the desired product peak.
-
Confirm the identity of the product by mass spectrometry (e.g., ESI-MS). The observed mass should correspond to the mass of the original peptide plus the mass of the Boc-hydrazine-nicotinoyl group (Mass of Linker - H2O).
-
Lyophilize the pure fractions to obtain the Boc-hydrazine-Peptide conjugate as a dry powder.
-
Stage 3: Boc Deprotection and Final Conjugation
This final stage removes the Boc protecting group and conjugates the peptide to an aldehyde- or ketone-containing molecule.
Workflow Diagram:
Caption: Workflow for deprotection and final conjugation.
Step-by-Step Protocol:
-
Boc Deprotection:
-
Dissolve the lyophilized Boc-hydrazine-Peptide in a deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is a scavenger to prevent side reactions.
-
Incubate at room temperature for 1-2 hours.
-
Remove the TFA by evaporation under a stream of nitrogen, followed by precipitation of the peptide with cold diethyl ether.
-
Centrifuge to pellet the deprotected peptide, wash with ether, and dry the pellet.
-
-
Final Conjugation (Hydrazone Formation):
-
Dissolve the deprotected, hydrazine-Peptide in a suitable conjugation buffer. An acetate or citrate buffer at pH 4.5-5.5 is often optimal for hydrazone formation.
-
Dissolve the aldehyde- or ketone-containing molecule in a compatible solvent (e.g., DMF or DMSO) and add it to the peptide solution. A 1.5- to 5-fold molar excess of the aldehyde/ketone component is recommended.
-
The reaction can be accelerated by the addition of aniline (10-20 mM) as a catalyst.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Final Purification and Analysis:
-
Purify the final peptide conjugate using RP-HPLC with the same method as in Stage 2.
-
Characterize the final product by mass spectrometry to confirm the successful conjugation.
-
Quantitative Summary and Optimization
| Parameter | Recommended Range | Notes |
| Stage 1: Linker:Peptide Molar Ratio | 5:1 to 10:1 | Higher ratios can drive the reaction to completion but may increase purification difficulty. Start with 5:1. |
| Stage 1: Conjugation pH | 7.2 - 8.0 | Favors reaction with primary amines. Higher pH can increase hydrolysis of the NHS ester. |
| Stage 1: Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | Monitor reaction progress by LC-MS if possible. |
| Stage 3: Deprotection Time | 1 - 2 hours | Prolonged exposure to strong acid can degrade sensitive peptides. |
| Stage 3: Hydrazone Formation pH | 4.5 - 5.5 | This pH range is a balance between having a protonated catalyst and a nucleophilic hydrazine. |
| Stage 3: Aniline Catalyst | 10 - 20 mM (optional) | Can significantly increase the rate of hydrazone formation. |
Troubleshooting
-
Low Conjugation Efficiency (Stage 1):
-
Cause: Inactive EDC/NHS (hydrolyzed).
-
Solution: Use freshly prepared EDC and NHS solutions. Ensure DMF is anhydrous.
-
Cause: Suboptimal pH.
-
Solution: Verify the pH of the peptide solution is within the 7.2-8.0 range.
-
-
Peptide Degradation (Stage 3):
-
Cause: Prolonged exposure to TFA.
-
Solution: Minimize deprotection time. Ensure the use of scavengers like TIS, especially if the peptide contains sensitive residues (e.g., Trp, Met).
-
-
Low Hydrazone Formation (Stage 3):
-
Cause: Incorrect pH.
-
Solution: Optimize the pH of the conjugation buffer (4.5-5.5).
-
Cause: Slow reaction kinetics.
-
Solution: Add aniline as a catalyst and consider increasing the reaction time or temperature (e.g., to 37°C).
-
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
- Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Bioconjugation.
- King, M., et al. (2002). A new method for the site-specific modification of the C-terminus of a protein. Tetrahedron Letters, 43(11), 1987-1990. [Link]
Application Note & Protocol: 99mTc Radiolabeling Using a 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid Precursor
Audience: Researchers, scientists, and drug development professionals in the field of radiopharmaceutics and molecular imaging.
Principle and Strategic Overview
The development of target-specific radiopharmaceuticals for Single-Photon Emission Computed Tomography (SPECT) is a cornerstone of modern nuclear medicine.[1][2] Technetium-99m (99mTc) remains the radionuclide of choice due to its ideal nuclear decay properties, including a 6.01-hour half-life and 140 keV gamma emission, coupled with its cost-effective availability from 99Mo/99mTc generators.[1] A critical component in harnessing 99mTc is the use of bifunctional chelating agents (BFCAs), which covalently attach to a targeting biomolecule (e.g., a peptide or antibody) on one end and securely chelate the 99mTc metal ion on the other.[3]
Among the most effective and versatile BFCAs is 6-hydrazinonicotinic acid (HYNIC).[3][4][5] The compound provided, 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid , is a protected precursor to HYNIC. The tert-butoxycarbonyl (Boc) group serves as a protecting shield for the highly reactive hydrazine moiety during the conjugation of the nicotinic acid's carboxylic group to a biomolecule. This strategy prevents unwanted side reactions and ensures precise, site-specific conjugation.
The overall workflow involves two primary stages:
-
Bioconjugation: The carboxylic acid of the Boc-HYNIC precursor is activated (e.g., as an N-hydroxysuccinimide ester) and reacted with a primary amine (e.g., a lysine residue) on the targeting biomolecule. Following conjugation, the Boc protecting group is removed under acidic conditions to expose the hydrazine group, making the conjugate ready for radiolabeling.
-
99mTc Radiolabeling: The HYNIC-conjugated biomolecule is then labeled with 99mTc. HYNIC itself is not a true chelator as it only occupies one or two coordination sites of the technetium core.[3][4][5] Therefore, "co-ligands" are required to complete and stabilize the technetium coordination sphere. The choice of co-ligand is critical as it profoundly influences the stability, lipophilicity, and in vivo biodistribution of the final radiotracer.[1][4][5] Commonly used co-ligands include Tricine, ethylenediaminediacetic acid (EDDA), and triphenylphosphine-3,3',3''-trisulfonate (TPPTS).[1][6][7][8]
This document provides a detailed protocol for the 99mTc labeling of a HYNIC-conjugated peptide, followed by essential quality control procedures.
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| Boc-HYNIC-Peptide Conjugate | Synthesized In-House | Lyophilized powder, stored at -20°C. |
| Sodium Pertechnetate (Na[99mTcO4]) | 99Mo/99mTc Generator | Freshly eluted (<2 hours), sterile, pyrogen-free. |
| Stannous Chloride (SnCl2·2H2O) | Sigma-Aldrich, ACS Grade | For preparing a fresh 1-2 mg/mL solution in N2-purged 0.1 M HCl. |
| Tricine (N-[tris(hydroxymethyl)methyl]glycine) | Sigma-Aldrich, BioXtra | For preparing a 10-100 mg/mL stock solution. |
| Sodium Acetate Buffer | LabChem, ACS Grade | 0.5 M, pH 5.0-5.5. |
| Hydrochloric Acid (HCl) | Fisher Scientific, ACS Grade | 0.1 M for SnCl2 solution. |
| Saline (0.9% NaCl) | USP Grade | Sterile, for injection. |
| Water for Injection (WFI) | USP Grade | Sterile. |
| ITLC-SG Strips | Agilent Technologies | For radiochemical purity analysis. |
| Mobile Phases for ITLC | Various | e.g., Saline (for free 99mTcO4-), Methanol/Ammonium Acetate (for labeled peptide).[9] |
| Syringes, Vials, Filters | Various | Sterile, pyrogen-free. Use 0.22 µm sterile filters. |
| Dose Calibrator & Gamma Counter | Capintec, PerkinElmer | Calibrated and validated. |
| pH Meter or pH strips | Calibrated. | |
| Heating Block or Water Bath | Capable of maintaining 100°C. |
Experimental Protocols
Deprotection of Boc-HYNIC-Peptide (If necessary)
This step is performed after conjugating the Boc-HYNIC precursor to the peptide and before radiolabeling. It is often performed during the final purification step of the peptide conjugate synthesis.
-
Dissolve the Boc-HYNIC-peptide conjugate in a solution of 95% trifluoroacetic acid (TFA) in water.
-
Incubate at room temperature for 1-2 hours.
-
Remove the TFA under a stream of nitrogen and lyophilize the resulting HYNIC-peptide conjugate.
-
Confirm complete deprotection via mass spectrometry. The product is now ready for labeling.
Protocol for 99mTc Radiolabeling using Tricine Co-ligand
This protocol outlines a standard one-step labeling procedure. Optimization of reagent amounts and reaction conditions may be necessary for different HYNIC-conjugated molecules.
Workflow Diagram: 99mTc-HYNIC Labeling
Caption: Workflow for 99mTc labeling of a HYNIC-conjugated peptide.
Step-by-Step Procedure:
-
Vial Preparation: In a sterile, pyrogen-free 2 mL reaction vial, add 15 µg of the HYNIC-peptide conjugate (e.g., 15 µL of a 1 mg/mL solution).
-
Add Co-ligand: Add 1 µL of the Tricine stock solution (100 mg/mL in 1 M Sodium Acetate).[10]
-
Add Radionuclide: Add 1-10 mCi (37-370 MBq) of freshly eluted Na[99mTcO4] to the vial.
-
Add Reducing Agent: Add 10 µL of the freshly prepared stannous chloride solution. The Sn(II) reduces the Tc(VII) in pertechnetate to a lower, more reactive oxidation state.
-
Check pH: Gently mix the contents. Check that the final pH of the reaction mixture is between 5.0 and 6.0.[10] Adjust with 0.1 M HCl or 0.1 M NaOH if necessary. A pH of 5.5 has been shown to be optimal for achieving high labeling efficiency (>90%).[10]
-
Incubation: Incubate the reaction vial. The optimal conditions depend on the specific peptide. Common procedures include:
-
Cooling: After incubation, allow the vial to cool to room temperature for 10-15 minutes.[9]
-
Quality Control: Before use, determine the Radiochemical Purity (RCP) of the final product as described in Section 3.3.
Quality Control: Radiochemical Purity (RCP) Determination
It is imperative to quantify the percentage of 99mTc that has been successfully incorporated into the desired HYNIC-peptide complex.[11][12][13] Common radiochemical impurities include free pertechnetate ([99mTcO4]−) and colloidal/reduced-hydrolyzed technetium (99mTcO2). Instant Thin-Layer Chromatography (ITLC) is a rapid and economical method for this purpose.[11][12]
ITLC Procedure:
-
System 1: Quantifying Free Pertechnetate ([99mTcO4]−)
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: 0.9% Saline.
-
Procedure: Spot a small drop (~1-2 µL) of the radiolabeled solution onto the origin of the strip. Allow the mobile phase to ascend to the solvent front.
-
Interpretation: The labeled HYNIC-peptide and any 99mTcO2 will remain at the origin (Rf = 0.0), while the free pertechnetate will migrate with the solvent front (Rf = 1.0).
-
Calculation: % [99mTcO4]− = (Counts at Solvent Front / Total Counts) x 100
-
-
System 2: Quantifying Colloidal Technetium (99mTcO2)
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: Mixture of Methanol and 1M Ammonium Acetate (1:1 v/v).[9]
-
Procedure: Spot the strip as described above and develop it in the mobile phase.
-
Interpretation: The 99mTcO2 will remain at the origin (Rf = 0.0), while both the labeled HYNIC-peptide and free pertechnetate will migrate towards the solvent front (Rf ≈ 0.8-1.0).[9]
-
Calculation: % 99mTcO2 = (Counts at Origin / Total Counts) x 100
-
-
Calculating Final Radiochemical Purity (RCP):
Data Summary Table:
| Parameter | Typical Value | Reference |
| HYNIC-Peptide Amount | 10-20 µg | [10][15] |
| Co-ligand (Tricine) | 10-20 mg | [8] |
| Stannous Chloride | 10-30 µg | [8][15] |
| Reaction pH | 5.0 - 6.0 | [10][15] |
| Incubation Temperature | Room Temp to 100°C | [9][10] |
| Incubation Time | 10 - 30 min | [9][10][15] |
| Target RCP | > 90% | [9][14] |
Scientific Rationale and Troubleshooting
The Role of Co-ligands: As HYNIC only provides one or two coordination sites, co-ligands like Tricine or EDDA are essential to saturate the technetium coordination sphere, thereby forming a stable complex.[1][4][5] The choice of co-ligand can dramatically alter the final product's characteristics. For instance, EDDA often results in complexes with lower lipophilicity and higher stability compared to Tricine alone.[6]
Chelation Chemistry Diagram
Caption: Simplified schematic of 99mTc-HYNIC complex formation.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low RCP (<90%) | 1. Insufficient SnCl2 (high free 99mTcO4-).2. Oxidation of SnCl2 solution.3. Incorrect pH.4. Suboptimal temperature/time. | 1. Increase SnCl2 amount slightly.2. Always use a freshly prepared, N2-purged SnCl2 solution.3. Verify pH is within the 5.0-6.0 range.4. Increase incubation time or switch to heating at 100°C. |
| High Colloidal 99mTcO2 | 1. Excessive SnCl2.2. pH is too high (>7).3. Presence of oxygen in the vial. | 1. Reduce the amount of SnCl2.2. Ensure pH is correct.3. Use nitrogen-purged buffers and saline if possible. |
| Multiple Peaks on HPLC | 1. Formation of coordination isomers.2. Degradation of the peptide conjugate. | 1. This is common with HYNIC chemistry; consistency is key. Different co-ligands can alter isomer ratios.[6][16]2. Check the stability of the unlabeled peptide conjugate. |
References
- The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Bentham Science Publishers.
- The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. PubMed.
- 99mTc-Labeling of a Hydrazinonicotinamide-Conjugated Vitronectin Receptor Antagonist Useful for Imaging Tumors. ACS Publications.
- Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. PubMed.
- Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. NIH.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. NIH.
- Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules. ACS Publications.
- Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer. NIH.
- Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation. PubMed Central.
- Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide. PubMed.
- Quality Control of Radiopharmaceuticals. ResearchGate.
- Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. NIH.
- In-house synthesis and Quality Control of 99mTc-HYNIC-PSMA11 with its shelf-life estimation. Journal of Nuclear Medicine.
- Quality control of 99mTc-radiopharmaceuticals. Evaluation of GCS minicolumns in routine clinical work with scintillation cameras. PubMed.
- 6-Boc-hydrazinonicotinicacid. Biosynth.
- A single-step kit formulation for the 99mTc-labeling of HYNIC-Duramycin. PMC.
- HyNic NHS ester, CAS 362522-50-7. AxisPharm.
- Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. NIH.
- QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. DergiPark.
- 6-Hydrazinonicotinic Acid. Benchchem.
- 6-Boc-hydrazinonicotinicacid. CymitQuimica.
- 6-Boc-hydrazinonicotinic acid. Synchem.
- Microwave-assisted solid-phase synthesis of nicotinyl hydrazones for use in radiochemistry of technetium-99m. arkat usa.
- Development of Novel 99mTc-Labeled Hydrazinoicotinamide-Modified Ubiquicidin 29-41 Complexes with Improved Target-to-Nontarget Ratios for Bacterial Infection Imaging. ACS Publications.
- 6-Hydrazinonicotinic Acid Hydrazide: An Useful Precursor for Chemo- And Regioselective Synthesis of New Heteroaryl-Linked Pyridinohydrazones. Amanote Research.
- 99mTc-Ethylenediaminediacetic acid/hydrazinonicotinic acid-[dGlu1, desGlu2–6]minigastrin. NCBI.
Sources
- 1. Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A single-step kit formulation for the 99mTc-labeling of HYNIC-Duramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In-house synthesis and Quality Control of 99mTc-HYNIC-PSMA11 with its shelf-life estimation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 99mTc-Ethylenediaminediacetic acid/hydrazinonicotinic acid-[dGlu1, desGlu2–6]minigastrin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amide Bond Formation with 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid
Introduction: The Strategic Importance of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid in Modern Synthesis
This compound, often referred to as Boc-HyNic, is a bifunctional linker of significant interest in chemical biology, medicinal chemistry, and drug development. Its unique architecture, combining a pyridine core for potential modulation of pharmacokinetic properties, a Boc-protected hydrazine for latent nucleophilicity, and a carboxylic acid for amide bond formation, makes it a versatile building block for complex molecular constructs. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the hydrazine moiety during amide coupling, preventing unwanted side reactions and allowing for its selective deprotection in a subsequent step to reveal a reactive hydrazine or hydrazone functionality.[1][2]
This reagent is particularly valuable in the construction of antibody-drug conjugates (ADCs), where the nicotinamide scaffold can contribute to favorable pharmacology, and the hydrazine group provides a chemoselective handle for conjugation to payloads or other biomolecules.[3][4][5] The ability to form stable amide bonds is the cornerstone of its utility, enabling the covalent linkage of this versatile moiety to primary and secondary amines on proteins, peptides, or small molecule drugs.
These application notes provide a comprehensive guide to the principles and practice of utilizing this compound for amide bond formation, with a focus on HATU-mediated coupling, a highly efficient and widely adopted method in modern organic synthesis.
Core Principles: The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with sensitive and complex molecules. The primary challenge lies in the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt.[6]
To overcome this, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine at room temperature. Among the plethora of available coupling reagents, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have gained prominence due to their high efficiency, fast reaction rates, and ability to suppress racemization, particularly when coupling chiral molecules.[7][8][9]
The Role of HATU in Carboxylic Acid Activation
HATU is a highly effective coupling reagent that reacts with the carboxylic acid to form a highly reactive OAt-active ester. This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA or Hünig's base), which deprotonates the carboxylic acid to form the carboxylate anion. The carboxylate then attacks the electrophilic carbon of HATU, displacing the hexafluorophosphate anion and forming the active ester. The presence of the 7-azabenzotriazole (At) moiety in HATU is crucial, as it acts as an excellent leaving group and its nitrogen atom is thought to stabilize the transition state through a neighboring group effect, accelerating the subsequent reaction with the amine.[7][8]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps involved in a typical HATU-mediated amide coupling reaction with this compound.
Caption: Workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. The stoichiometry and reaction times may require optimization depending on the specific amine substrate.
Materials and Reagents
-
This compound
-
Amine substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA, Hünig's base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol)
Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (a concentration of 0.1-0.2 M is a good starting point).
-
In a separate vial, dissolve HATU (1.1-1.2 eq) in anhydrous DMF.
-
To the HATU solution, add DIEA (3.0-4.0 eq).
-
Add the HATU/DIEA solution dropwise to the stirred solution of the carboxylic acid at room temperature (20-25°C).
-
Allow the activation to proceed for 15 minutes. The solution may change color.
-
Add a solution of the amine substrate (0.9-1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure amide.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Acid:Amine) | 1.0 : 0.9-1.0 | Using a slight excess of the acid can help drive the reaction to completion, especially if the amine is precious. |
| Coupling Reagent (HATU) | 1.1 - 1.2 eq | A slight excess ensures complete activation of the carboxylic acid. |
| Base (DIEA) | 3.0 - 4.0 eq | Sufficient base is required to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction. |
| Temperature | 20 - 25 °C | The reaction is typically efficient at room temperature. |
| Activation Time | 15 min | A short pre-activation period ensures the formation of the active ester before the addition of the amine. |
| Reaction Time | 1 - 4 hours | Reaction times can vary depending on the reactivity of the amine. Monitoring by TLC or LC-MS is recommended. |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the amount of HATU and the reaction time. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.
-
Side Reactions: The primary side reaction with HATU can be the formation of a guanidinium byproduct from the reaction of HATU with the amine. Adding the amine after a pre-activation step, as described in the protocol, minimizes this side reaction.
-
Purification Challenges: The urea byproduct from some other coupling agents (like DCC) can be difficult to remove. A key advantage of using HATU is that its byproducts are generally water-soluble and easily removed during the aqueous work-up.
-
Boc Deprotection: The Boc group is stable under the coupling conditions but can be readily removed post-coupling using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the hydrazine functionality for subsequent conjugation steps.
Conclusion
The amide bond formation with this compound using HATU is a robust and efficient method for incorporating this valuable bifunctional linker into a wide range of molecules. The protocol described herein provides a solid foundation for researchers in drug discovery and chemical biology to successfully synthesize complex conjugates. By understanding the underlying chemical principles and following the outlined procedures, scientists can effectively leverage the unique properties of this reagent to advance their research objectives.
References
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Wikipedia. (2023, October 27). HATU.
- Luxembourg Bio Technologies. (n.d.). HATU CAS 148893-10-1.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Adhikari, D., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Journal of Medicinal Chemistry, 59(21), 9359-9382.
- ADC Review. (2014, October 9). Development of an Antibody-Drug Conjugates with Improved Therapeutic Activity Through Linker and Antibody Engineering.
Sources
- 1. synmedchem.com [synmedchem.com]
- 2. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]
- 3. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. adcreview.com [adcreview.com]
- 6. echemi.com [echemi.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Unambiguous Structural Verification of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid via ¹H NMR Spectroscopy
Abstract
This application note provides a detailed guide to the characterization of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound, a key intermediate in the synthesis of various pharmaceutical agents and bioconjugation linkers, requires precise structural confirmation to ensure the integrity of subsequent research and development activities. We present a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation, grounded in the fundamental principles of NMR spectroscopy. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting their analytical workflows.
Introduction: The Imperative of Structural Integrity
In the landscape of drug discovery and development, the unequivocal confirmation of molecular structure is a foundational pillar of scientific rigor. The compound this compound serves as a versatile bifunctional linker, incorporating a protected hydrazine moiety for conjugation and a nicotinic acid scaffold for further chemical modification. The presence and positioning of the tert-butoxycarbonyl (Boc) protecting group are critical for controlling reactivity in multi-step syntheses.
¹H NMR spectroscopy is an indispensable, non-destructive analytical technique that provides granular information about the chemical environment of protons within a molecule. By analyzing key parameters such as chemical shift (δ), signal multiplicity, and coupling constants (J), we can piece together the molecular puzzle and verify the identity and purity of the synthesized compound. This note is designed to be a practical, field-proven guide for researchers, ensuring confidence in their analytical results.
Foundational Principles of ¹H NMR Spectroscopy
A nuanced understanding of the principles of ¹H NMR is paramount for accurate spectral interpretation. The technique is based on the quantum mechanical property of nuclear spin. When placed in a strong external magnetic field (B₀), atomic nuclei with a non-zero spin, such as the proton (¹H), align in specific orientations, creating distinct energy levels. The absorption of radiofrequency (RF) energy can induce a transition between these energy states, a phenomenon known as nuclear magnetic resonance[1][2].
The precise resonance frequency of a proton is exquisitely sensitive to its local electronic environment. This gives rise to the three key pillars of ¹H NMR analysis:
-
Chemical Shift (δ): The position of a signal along the x-axis of the spectrum, measured in parts per million (ppm). It is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Electron-withdrawing groups, for instance, deshield the proton, shifting its signal to a higher ppm value (downfield)[1].
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a quantitative measure of the relative abundance of different types of protons in the molecule.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the magnetic influence of protons on adjacent carbons. This "spin-spin coupling" provides crucial information about the connectivity of atoms within the molecule. The number of peaks in a split signal is typically n+1, where n is the number of equivalent protons on the neighboring carbon(s).
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield a high-resolution ¹H NMR spectrum of this compound. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals; Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected here due to the compound's known solubility and the solvent's ability to facilitate the observation of exchangeable protons (e.g., -NH and -OH).
Materials and Instrumentation
-
Analyte: this compound (purity ≥95%)
-
Solvent: DMSO-d₆ (99.9 atom % D)
-
NMR Tubes: 5 mm, high-precision
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Solubilization: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, brief and gentle warming can be applied. Visually inspect the solution to ensure it is free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into an NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved signals.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton experiment.
-
Spectral Width: Typically 0-16 ppm.
-
Number of Scans: 16-64 scans (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Integrate all signals.
-
Spectral Interpretation: Decoding the Molecular Signature
The ¹H NMR spectrum of this compound in DMSO-d₆ presents a distinct set of signals that, when analyzed systematically, confirm the compound's structure.
Expected ¹H NMR Data
The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and assignments for the protons of the target molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~12.58 | singlet | - | 1H | Carboxylic acid (-COOH) |
| 2 | ~8.59 | singlet | - | 1H | Pyridine H-2 |
| 3 | ~7.97 | doublet | 9.0 | 1H | Pyridine H-4 |
| 4 | ~6.54 | doublet | 9.0 | 1H | Pyridine H-5 |
| 5 | Not explicitly reported, expected ~9.0-10.0 | broad singlet | - | 2H | Hydrazine (-NH-NH-) |
| 6 | ~1.45 | singlet | - | 9H | tert-butyl (-C(CH₃)₃) |
Note: The chemical shifts for the hydrazine protons can be broad and their positions may vary depending on concentration and residual water content. The values presented are based on previously reported data.
Detailed Peak Assignment and Rationale
-
Carboxylic Acid Proton (Signal 1, ~12.58 ppm): The proton of the carboxylic acid is highly deshielded and appears far downfield as a singlet. Its acidic nature often leads to a broad signal, though it is reported as a sharp singlet in this case.
-
Pyridine Ring Protons (Signals 2, 3, and 4): The protons on the pyridine ring exhibit a characteristic pattern.
-
H-2 (Signal 2, ~8.59 ppm): This proton is adjacent to the electron-withdrawing nitrogen atom and is the most deshielded of the ring protons, appearing as a singlet due to the absence of adjacent protons.
-
H-4 (Signal 3, ~7.97 ppm): This proton is coupled to the H-5 proton, resulting in a doublet. The coupling constant of J = 9.0 Hz is typical for ortho coupling in pyridine systems.
-
H-5 (Signal 4, ~6.54 ppm): This proton is also coupled to the H-4 proton, appearing as a doublet with the same coupling constant. The upfield shift compared to other pyridine protons is due to the electron-donating effect of the adjacent hydrazinyl group.
-
-
Hydrazine Protons (Signal 5): The two -NH protons of the hydrazine linker are exchangeable and often appear as a single broad signal. Their chemical shift can be variable.
-
tert-Butyl Protons (Signal 6, ~1.45 ppm): The nine protons of the Boc group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a large, sharp singlet in the upfield region of the spectrum, which is a hallmark of a successful Boc protection[3]. The integration of this peak to 9H is a critical confirmation of the presence of the Boc group.
Conclusion
¹H NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocol and applying the principles of spectral interpretation outlined in this application note, researchers can confidently verify the identity and purity of this important synthetic intermediate. The characteristic signals of the substituted pyridine ring and the prominent singlet of the Boc protecting group serve as unambiguous fingerprints for the target molecule, ensuring the integrity of downstream applications in pharmaceutical and materials science.
References
- PubChem. Nicotinic Acid.
- Keeler, J. Understanding NMR Spectroscopy. University of Cambridge.
- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- University of Liverpool. Sample Preparation.
- Chemistry LibreTexts. Multiplicity in Proton NMR.
- Reich, H. J. NMR Spectroscopy Data. University of Wisconsin.
- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488).
- Iowa State University. NMR Sample Preparation.
- Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8, 225.
Sources
Application Note: Synthesis of Peptide Hydrazides using Boc-Protected Hydrazines in Solid-Phase Peptide Synthesis
Introduction
Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has become the cornerstone of peptide and small protein synthesis in modern research.[1] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support.[2][3] Among the various strategies, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme remains a robust choice, particularly for complex or lengthy sequences.[3][4]
This application note provides a detailed guide to a specialized application within Boc-SPPS: the synthesis of C-terminal peptide hydrazides. Peptide hydrazides are exceptionally valuable intermediates in chemical biology and drug development.[5][6] Their unique C-terminal functionality serves as a versatile handle for:
-
Native Chemical Ligation (NCL): As stable precursors to peptide thioesters, they are pivotal for the chemical synthesis of large proteins by ligating smaller peptide fragments.[5][6][7][8]
-
Peptide Cyclization: The hydrazide can be converted to an acyl azide for efficient head-to-tail cyclization.[8]
-
Bioconjugation: They enable the selective modification of peptides and proteins through hydrazone ligation, a form of bioorthogonal chemistry.[5][6][9]
Herein, we detail the core principles, step-by-step protocols, and critical considerations for synthesizing peptide hydrazides using Boc-hydrazine loaded onto a classic Merrifield resin.
Core Principles & Mechanism
The synthesis of a peptide hydrazide using the Boc strategy relies on anchoring a protected hydrazine moiety to the solid support, which then serves as the starting point for peptide chain elongation. The entire process is built upon the principle of graduated acid lability.[2]
-
Nα-Boc Protection: The temporary tert-butyloxycarbonyl (Boc) group on the alpha-amine of each incoming amino acid is labile to moderate acids, such as trifluoroacetic acid (TFA).[2][3]
-
Side-Chain & Linker Protection: Benzyl-based (Bzl) side-chain protecting groups and the bond anchoring the peptide to the resin are stable to TFA but are cleaved by very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4][10]
The synthesis begins by attaching Boc-hydrazine to a chloromethylated polystyrene resin (Merrifield resin). This is a nucleophilic substitution reaction where the hydrazine displaces the chloride on the resin. The peptide chain is then assembled in a stepwise, cyclical manner.
Workflow Overview
Caption: Overall workflow for peptide hydrazide synthesis.
The Boc-SPPS Elongation Cycle
Each cycle of amino acid addition consists of three fundamental steps: deprotection, neutralization, and coupling. This cycle is repeated for each amino acid in the sequence.
Sources
- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. citedrive.com [citedrive.com]
- 7. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Application Notes & Protocols: A Senior Scientist's Guide to Labeling Small Biomolecules with 6-Hydrazinonicotinamide (HyNic) Derivatives
I. Foundational Principles: The Rationale for HyNic Chemistry
In the landscape of bioconjugation, the precise and stable linkage of small molecules—such as peptides, oligonucleotides, drugs, or imaging agents—to larger biomolecules or surfaces is paramount. The 6-hydrazinonicotinamide (HyNic) conjugation system has emerged as a robust and versatile platform, particularly valued in the development of diagnostics, antibody-drug conjugates (ADCs), and radiopharmaceuticals.[1][2]
This guide provides an in-depth exploration of the HyNic bioconjugation workflow, moving beyond simple step-by-step instructions to elucidate the chemical principles and strategic considerations that ensure reproducible and effective labeling of small biomolecules. The core of this technology is the reaction between an aromatic hydrazine (HyNic) and an aromatic aldehyde (like 4-formylbenzamide, 4FB) to form a stable bis-aryl hydrazone bond.[3][4] This bond is uniquely stable across a broad pH range (2.0-10.0) and at temperatures up to 92°C, a significant advantage over many other Schiff base linkages which often require subsequent reduction steps for stabilization.[3][4][5][6]
The applications are extensive, ranging from attaching therapeutic payloads to antibodies for targeted cancer therapy to labeling peptides with radioisotopes like Technetium-99m (99mTc) for SPECT imaging.[7][8][9] The inherent stability, mild reaction conditions, and the ability to spectrophotometrically monitor the reaction make HyNic chemistry a trusted and authoritative choice for researchers and drug development professionals.
II. The Chemistry of Conjugation: A Two-Part System
The elegance of the HyNic system lies in its two-component approach, which allows for the separate functionalization of two different molecules before they are combined. The key reagents are N-hydroxysuccinimide (NHS) esters, which efficiently react with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a peptide) under mild conditions.
-
Introducing the Hydrazine Moiety with S-HyNic: The process begins by modifying the first biomolecule with Succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HyNic or SANH).[5] This reagent serves to introduce the protected HyNic hydrazine group. The acetone protecting group enhances the linker's stability and is readily cleaved under the acidic conditions of the subsequent conjugation step.[4][9]
-
Introducing the Aldehyde Moiety with S-4FB: The second biomolecule, which will be conjugated to the first, is modified with Succinimidyl 4-formylbenzoate (S-4FB). This reagent installs the complementary aromatic aldehyde (4FB) functionality.[3][5]
-
Formation of the Bis-Aryl Hydrazone Bond: Once both molecules are functionalized and purified from excess linker, they are mixed. The HyNic-modified molecule reacts with the 4FB-modified molecule to form the final, highly stable conjugate.[4] A key feature of this reaction is that the resulting conjugate bond is chromophoric, with a distinct UV absorbance around 354 nm (molar extinction coefficient ε ≈ 29,000 L·mol⁻¹·cm⁻¹).[3][5][6] This allows for real-time spectrophotometric monitoring of the conjugation process, a powerful tool for reaction optimization and validation.
The entire workflow, from modification to final conjugation, is depicted below.
III. Optimizing Reaction Conditions: A Scientist's Perspective
Achieving high-yield, reproducible conjugations requires a deep understanding of the key reaction parameters. Simply following a generic protocol is insufficient; one must appreciate the causality behind each experimental choice.
| Parameter | Modification Step (S-HyNic/S-4FB) | Conjugation Step (Hydrazone Formation) | Rationale & Expert Insights |
| pH | 8.0 - 8.2 [3][6][8] | 6.0 (typically)[3][4][5][6] | The NHS ester reaction with primary amines is most efficient at a slightly alkaline pH. For hydrazone formation, a mildly acidic condition (pH 4.5-6.0) is optimal as the reaction is acid-catalyzed.[4] However, pH 6.0 represents a crucial compromise to accelerate the reaction while preserving the structural integrity and biological activity of most proteins. |
| Temperature | 0°C to Room Temp[3][8] | Room Temperature | Modification can be performed at 0°C for sensitive proteins to minimize degradation, though room temperature for ~2 hours is common.[3][8] The conjugation step proceeds efficiently at room temperature. |
| Linker Molar Ratio | 3x to 30x molar excess | N/A | The molar substitution ratio (MSR) is critical. A higher excess of linker increases the number of HyNic/4FB groups per molecule but risks modifying critical functional residues, potentially reducing biological activity.[8] This must be empirically determined for each new biomolecule. |
| Biomolecule Conc. | ≥ 1.0 mg/mL[3][10] | Variable | Higher protein concentrations (1-4 mg/mL) drive the modification reaction forward more efficiently.[3][8] |
| Solvent | Anhydrous DMF or DMSO | Aqueous Buffer | S-HyNic and S-4FB are moisture-sensitive. Using anhydrous organic solvents to prepare stock solutions is critical to prevent hydrolysis of the NHS ester and ensure reactivity.[3][5] Water-soluble versions (e.g., Sulfo-S-HyNic) are available for applications where organic solvents are undesirable.[6] |
| Catalyst | Not applicable | 10 mM Aniline (optional) | Aniline has been shown to effectively catalyze hydrazone formation, significantly accelerating the reaction rate.[3][5][6] This is particularly useful when working with large biomolecules or at low concentrations, where reaction kinetics might otherwise be slow. |
IV. Validated Protocols for Small Molecule Labeling
The following protocols provide a robust framework for labeling a small amine-containing molecule (e.g., a peptide) with a larger carrier protein.
Protocol 1: Modification of a Peptide with S-HyNic
Objective: To introduce HyNic functional groups onto a peptide containing primary amines.
Materials:
-
Peptide of interest
-
S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Peptide Preparation: a. Desalt/buffer exchange the peptide into Modification Buffer to remove any amine-containing contaminants (e.g., Tris, glycine).[5] b. Determine the peptide concentration using a suitable method (e.g., A280 if the extinction coefficient is known, or a BCA assay). c. Adjust the concentration to 1.0–2.5 mg/mL in Modification Buffer.[5][6]
-
S-HyNic Stock Solution: a. Immediately before use, prepare a stock solution of S-HyNic by dissolving 2-4 mg in 100 µL of anhydrous DMF.[3][5] b. Causality: The NHS ester is susceptible to hydrolysis; using high-quality anhydrous solvent and preparing the solution fresh is critical for maximum reactivity.
-
Modification Reaction: a. Add a 10-20 fold molar excess of S-HyNic/DMF solution to the peptide solution. The optimal ratio should be determined empirically. b. Mix immediately by gentle vortexing or pipetting. c. Incubate the reaction at room temperature for 2.0 hours.[3]
-
Purification: a. Remove excess, unreacted S-HyNic by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer (see Protocol 3). b. The purified HyNic-modified peptide is now ready for conjugation or can be stored appropriately.
Protocol 2: Quantification of HyNic Incorporation (MSR Determination)
Objective: To determine the average number of HyNic groups incorporated per peptide. This is a critical self-validation step.
Principle: A colorimetric reaction with 2-sulfobenzaldehyde yields a bis-aryl hydrazone that absorbs strongly at 350 nm (ε ≈ 28,500 L·mol⁻¹·cm⁻¹), allowing for quantification.[3][6]
Procedure:
-
Add a known concentration of the HyNic-modified peptide to a microplate well or cuvette.
-
Add a solution of 2-sulfobenzaldehyde.
-
Measure the absorbance at 350 nm.
-
Calculate the Molar Substitution Ratio (MSR) using the Beer-Lambert law, accounting for the concentrations of the peptide and the extinction coefficient of the resulting chromophore. A detailed protocol and calculator are typically provided by the reagent supplier.
Protocol 3: Conjugation of HyNic-Peptide to 4FB-Protein
Objective: To covalently link the HyNic-modified peptide to a 4FB-modified carrier protein.
Materials:
-
Purified HyNic-modified peptide
-
Purified 4FB-modified protein (prepared using a similar protocol to S-HyNic modification but with S-4FB)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
-
(Optional) TurboLINK™ Catalyst Buffer (Aniline solution)
Procedure:
-
Reaction Setup: a. Combine the HyNic-modified peptide and the 4FB-modified protein in Conjugation Buffer. A slight molar excess (1.5-2x) of the smaller molecule (the peptide) is often used to drive the reaction to completion for the more valuable protein. b. Causality: The mildly acidic pH of the Conjugation Buffer catalyzes the formation of the hydrazone bond.[4]
-
(Optional) Catalysis: a. For large proteins or dilute solutions, add an aniline catalyst to a final concentration of 10 mM.[5][6] This can reduce the reaction time from several hours to approximately 2 hours.
-
Incubation & Monitoring: a. Incubate the reaction at room temperature. b. The progress can be monitored by measuring the increase in absorbance at 354 nm, which corresponds to the formation of the bis-aryl hydrazone bond.[3][6]
-
Analysis and Purification: a. Analyze the final conjugate using methods such as SDS-PAGE (to observe a band shift), size-exclusion chromatography (SEC), or LC-MS to confirm the formation of the new, larger species.[8][11] b. Purify the final conjugate from any unreacted components using an appropriate chromatographic method (e.g., SEC).
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low MSR / Poor Modification | 1. Hydrolyzed S-HyNic/S-4FB reagent. | 1. Use fresh, high-quality anhydrous DMF/DMSO for stock solutions.[5] Prepare immediately before use. |
| 2. Amine-containing contaminants in buffer (e.g., Tris). | 2. Ensure thorough buffer exchange into an amine-free buffer like phosphate or MOPS before modification. | |
| 3. Insufficient protein concentration. | 3. Concentrate the protein to >1.0 mg/mL.[5] | |
| Low Conjugation Yield | 1. Sub-optimal pH for conjugation. | 1. Ensure the final reaction mix is at pH 6.0. |
| 2. Slow reaction kinetics due to dilute reactants. | 2. Increase reactant concentrations or add an aniline catalyst to accelerate the reaction.[6] | |
| Precipitation of Biomolecule | 1. High concentration of organic solvent from linker addition. | 1. Keep the volume of DMF/DMSO added to <10% of the total reaction volume. |
| 2. Biomolecule instability at reaction pH. | 2. Perform a stability test of your biomolecule at pH 6.0 and 8.0 before beginning the conjugation workflow. |
VI. Conclusion
The 6-hydrazinonicotinamide platform provides a powerful and reliable method for labeling small biomolecules. Its strength lies not only in the exceptional stability of the resulting conjugate but also in the logical, two-step workflow that allows for controlled modification and verifiable outcomes. By understanding the underlying chemical principles—the importance of pH, the role of the protected hydrazine, and the utility of spectrophotometric monitoring—researchers can move beyond rote execution to intelligently design and troubleshoot their bioconjugation strategies. This mastery transforms the process from a simple laboratory task into a precise and validated scientific tool, enabling the next generation of targeted therapeutics and advanced diagnostics.
VII. References
-
Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (2016). PMC. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (n.d.). PMC - NIH. [Link]
-
Poels, P. J., et al. (1997). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. PubMed. [Link]
-
Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
Liu, Z., et al. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules. ACS Publications. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
D'Alessandria, C., et al. (2010). Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. PMC - NIH. [Link]
-
HyNic PEG, HyNic linker. (n.d.). AxisPharm. [Link]
-
S-HyNic. (n.d.). Solulink. [Link]
-
S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). (n.d.). Interchim. [Link]
-
Oxime and Hydrazone Reactions in Bioconjugation. (2024). AxisPharm. [Link]
-
Liu, Z., et al. (2010). Phosphine-Containing HYNIC Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules. ACS Publications. [Link]
-
Kumar, S., et al. (2011). Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. PMC - NIH. [Link]
-
D'Alessandria, C., et al. (2009). Synthesis and optimization of the labeling procedure of 99mTc-HYNIC-interleukin-2 for in vivo imaging of activated T lymphocytes. PubMed. [Link]
-
Smith, C. J., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. NIH. [Link]
-
Kalia, J., & Raines, R. T. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Effect of reaction pH on 99m Tc-HYNIC-peptide labeling yield. (n.d.). ResearchGate. [Link]
-
Succinimidyl 6-hydrazinonicotinate acetone hydrazone (SANH; S-HyNic). (n.d.). Molecular Targeting Technologies. [Link]
-
Edwards, W. B., et al. (2007). Trifluoroacetyl-HYNIC peptides: synthesis and 99mTc radiolabeling. PubMed. [Link]
-
Analytical data of studied conjugates and log D (pH = 7.4) of.... (n.d.). ResearchGate. [Link]
-
Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. (n.d.). Scilit. [Link]
-
Liu, Z., et al. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules. Bioconjugate Chemistry. [Link]
-
Mass spectrometry analysis of conjugation HYNIC-PMB. (n.d.). ResearchGate. [Link]
-
Fani, M., et al. (2021). SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. PMC - NIH. [Link]
-
Decristoforo, C., et al. (1998). 99m-Technetium-labelled peptide-HYNIC conjugates: effects of lipophilicity and stability on biodistribution. PubMed. [Link]
Sources
- 1. HyNic PEG, HyNic linker | AxisPharm [axispharm.com]
- 2. Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mtarget.com [mtarget.com]
- 10. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation: Coupling 6-Boc-hydrazinonicotinic acid
Introduction: The Strategic Importance of 6-Boc-hydrazinonicotinic acid in Bioconjugation
In the landscape of advanced drug development and diagnostics, particularly in the realm of Antibody-Drug Conjugates (ADCs), the choice of a bifunctional linker is of paramount importance. 6-Boc-hydrazinonicotinic acid, a derivative of hydrazinonicotinic acid (HYNIC), serves as a critical heterobifunctional linker. Its structure incorporates a carboxylic acid for covalent attachment to amine-containing biomolecules and a Boc-protected hydrazine moiety. This protected hydrazine can be deprotected to form stable hydrazone bonds with aldehydes, making it a versatile tool for conjugating antibodies, peptides, or other proteins to payloads or labels.[1] The strategic advantage of the HYNIC linker lies in its ability to chelate radiometals like technetium-99m for imaging applications, as well as its utility in forming stable bioconjugates.[2][3][4]
This application note provides a comprehensive guide to the reaction conditions for coupling 6-Boc-hydrazinonicotinic acid to primary amine-containing molecules, such as proteins, peptides, or amino-functionalized surfaces. We will delve into the mechanistic rationale behind the chosen reagents, provide detailed, step-by-step protocols, and discuss critical parameters for process optimization and characterization of the resulting conjugate.
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The covalent attachment of 6-Boc-hydrazinonicotinic acid to an amine-bearing molecule is typically achieved through the formation of a stable amide bond. This reaction is most commonly mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[5][6]
The reaction proceeds via a two-step mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 6-Boc-hydrazinonicotinic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the starting carboxylic acid.[]
-
Nucleophilic Attack and Amide Bond Formation:
-
In the presence of NHS or HOBt: To improve efficiency and stability, NHS or HOBt is added to react with the O-acylisourea intermediate, forming a more stable and amine-reactive NHS or HOBt ester.[6][8] This semi-stable ester is less prone to hydrolysis and reacts efficiently with primary amines on the target molecule to form a stable amide bond, releasing NHS or HOBt.[9] The use of these additives also serves to suppress side reactions and minimize racemization, particularly in peptide synthesis.[10]
-
Direct Aminolysis: While possible, the direct reaction of the O-acylisourea intermediate with the amine is often less efficient due to the intermediate's instability.
-
Below is a diagram illustrating the activation and coupling workflow.
Caption: Workflow for EDC/NHS mediated coupling of 6-Boc-hydrazinonicotinic acid.
Experimental Protocols
This section provides two detailed protocols for the coupling of 6-Boc-hydrazinonicotinic acid: one utilizing EDC and NHS, and an alternative using EDC and HOBt.
Protocol 1: EDC/NHS Mediated Coupling
This is the most common method for conjugating carboxylic acids to primary amines in an aqueous environment. The use of N-hydroxysulfosuccinimide (Sulfo-NHS) is recommended for reactions in aqueous buffers to improve solubility.
Materials:
-
6-Boc-hydrazinonicotinic acid
-
Amine-containing molecule (e.g., antibody, protein)
-
EDC (EDAC)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size exclusion chromatography, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in Coupling Buffer at a concentration of 2.5 mg/mL or higher. Higher protein concentrations can improve conjugation efficiency.[12]
-
Dissolve 6-Boc-hydrazinonicotinic acid in an organic co-solvent like DMSO or DMF before diluting into the Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[5]
-
-
Activation of 6-Boc-hydrazinonicotinic acid:
-
Conjugation to the Amine-Containing Molecule:
-
Adjust the pH of the activated 6-Boc-hydrazinonicotinic acid solution to 7.2-8.2 by adding Coupling Buffer or a small amount of a suitable base. The optimal pH for the reaction with primary amines is slightly basic.[11][12]
-
Immediately add the activated linker solution to the solution of the amine-containing molecule.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C with gentle stirring or rotation. For preserving the biological activity of sensitive proteins, performing the conjugation at 0°C may be most efficient.[12]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any remaining active esters and unreacted EDC.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and reaction byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[] The choice of purification method will depend on the scale of the reaction and the properties of the conjugate.
-
Protocol 2: EDC/HOBt Mediated Coupling
This protocol is an alternative to the EDC/NHS method and is particularly useful in organic solvents or when specific side reactions associated with NHS need to be avoided. HOBt is known to be a highly effective additive for reducing racemization.[6]
Materials:
-
6-Boc-hydrazinonicotinic acid
-
Amine-containing molecule
-
EDC
-
HOBt
-
Solvent: Anhydrous DMF or DCM[15]
-
Base: Diisopropylethylamine (DIPEA)[16]
-
Purification system (e.g., silica gel chromatography, preparative HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve 6-Boc-hydrazinonicotinic acid and HOBt in anhydrous DMF.
-
In a separate flask, dissolve the amine-containing molecule in anhydrous DMF.
-
-
Activation and Coupling:
-
Cool the solution of 6-Boc-hydrazinonicotinic acid and HOBt to 0°C in an ice bath.
-
Add EDC to the cooled solution, followed by DIPEA.
-
Allow the mixture to pre-activate for 5-10 minutes at 0°C.
-
Add the solution of the amine-containing molecule to the activated mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.[10]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.[16]
-
Wash the organic layer with dilute acid and base to remove unreacted starting materials and byproducts.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography or preparative HPLC.
-
Optimization of Reaction Parameters
The efficiency of the coupling reaction and the quality of the final conjugate are highly dependent on several key parameters. The following table summarizes recommended starting points and considerations for optimization.
| Parameter | Recommended Range | Rationale and Considerations |
| Molar Ratio (Boc-HYNIC:Amine) | 10:1 to 30:1 | A molar excess of the linker is generally used to drive the reaction to completion, especially when conjugating to proteins with multiple available amine groups. However, for sensitive proteins, milder ratios (e.g., 3:1 to 6:1) may be necessary to preserve biological activity.[12] |
| Molar Ratio (EDC:Boc-HYNIC) | 1.2:1 to 2:1 | A slight excess of EDC ensures efficient activation of the carboxylic acid. A large excess can lead to side reactions.[9][17] |
| Molar Ratio (NHS/HOBt:EDC) | 1:1 to 1.5:1 | A stoichiometric or slight excess of the additive is sufficient to stabilize the active intermediate and improve coupling efficiency.[16][18] |
| pH (Activation) | 4.5 - 6.0 | This pH range is optimal for the formation of the O-acylisourea intermediate by EDC.[11] |
| pH (Coupling) | 7.2 - 8.5 | A slightly basic pH deprotonates the primary amines, making them more nucleophilic and enhancing the rate of amide bond formation. A pH of 8.2 has been shown to be highly efficient for HYNIC conjugation.[12] |
| Temperature | 0°C to Room Temperature | Lower temperatures (0-4°C) can minimize side reactions and preserve the stability of sensitive biomolecules.[12] Room temperature reactions are generally faster. |
| Reaction Time | 2 - 12 hours | The optimal reaction time should be determined empirically by monitoring the progress of the reaction. |
| Solvent | Aqueous buffers (for bioconjugation), DMF/DCM (for small molecules) | The choice of solvent depends on the solubility of the reactants. For proteins and antibodies, aqueous buffers are necessary. |
Characterization and Quality Control
Thorough characterization of the Boc-HYNIC conjugate is essential to ensure its quality and suitability for downstream applications.
Key Analytical Techniques:
-
Mass Spectrometry (MS): To confirm the successful conjugation and determine the number of linker molecules attached per biomolecule (linker-to-antibody ratio, LAR).[2][3]
-
UV/Vis Spectroscopy: Can be used to quantify the degree of linker incorporation if the linker has a distinct UV absorbance.[1]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion (SEC-HPLC), reverse-phase (RP-HPLC), and hydrophobic interaction chromatography (HIC) are used to assess purity, aggregation, and determine the distribution of linker-conjugated species.
-
Functional Assays: For ADCs or other targeted therapies, it is crucial to perform in vitro binding assays (e.g., ELISA) and cell-based cytotoxicity assays to ensure that the conjugation process has not compromised the biological activity of the biomolecule.
Caption: Post-coupling purification and characterization workflow.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Coupling Efficiency | - Inactive EDC (hydrolyzed) | Use a fresh vial of EDC and allow it to warm to room temperature before opening. |
| - Suboptimal pH | Ensure the activation pH is between 4.5-6.0 and the coupling pH is between 7.2-8.5. | |
| - Low concentration of reactants | Increase the concentration of the protein or other amine-containing molecule.[12] | |
| Protein Aggregation/Precipitation | - High linker-to-protein ratio | Reduce the molar excess of the Boc-HYNIC linker. |
| - Use of organic co-solvents | Minimize the amount of organic co-solvent used to dissolve the linker. | |
| Loss of Biological Activity | - Harsh reaction conditions | Perform the coupling reaction at a lower temperature (0-4°C) and for a shorter duration. Use milder molar ratios of the linker.[12] |
Conclusion
The successful coupling of 6-Boc-hydrazinonicotinic acid is a critical step in the synthesis of advanced bioconjugates for a variety of applications in research and drug development. By understanding the underlying chemical principles and carefully controlling the reaction parameters as outlined in these protocols, researchers can achieve high coupling efficiencies while preserving the integrity and function of the target biomolecule. The provided guidelines serve as a robust starting point for developing optimized and reproducible conjugation processes.
References
- BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents. BenchChem.
- Cooper, M. S., Ma, M. T., Sunassee, K., Shaw, K. P., Williams, J. D., Paul, R. L., ... & Blower, P. J. (2012). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton transactions (Cambridge, England : 2003), 41(4), 1333–1343.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- de Klerk, L. A., van der Laken, C. J., van Raden, S., van Dijk, A., Grote, J. J., & Pauwels, E. K. (1998). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Nuclear medicine and biology, 25(3), 245–250.
- Ma, M. T., Cooper, M. S., Paul, R. L., Shaw, K. P., & Blower, P. J. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 40(23), 6096-6105.
- Interchim. (n.d.).
- Thermo Fisher Scientific. (n.d.). Instructions: EDC. Thermo Fisher Scientific.
- Zhang, L., Wang, P., Yang, Y., & Wang, C. (2015). A convenient and highly efficient EDC/NHS-mediated amidation of poly(methacrylic acid) brushes. RSC Advances, 5(69), 56165-56172.
- Stephenson, K. A., Tavaré, R., Ma, M. T., Zha, S., Paul, R. L., Blower, P. J., & Smith, G. E. (2014). Technetium-binding in labelled HYNIC-peptide conjugates: role of coordinating amino acids. Dalton transactions (Cambridge, England : 2003), 43(1), 114–122.
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Boc-PEG4-Carboxylic Acid. BenchChem.
- ResearchGate. (2015). What might be the ratio of EDC/NHS in the coupling reaction?.
- ResearchGate. (2022). Any advice on my protocol for NHS-EDC coupling on antibodies?.
- ResearchGate. (2017). Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group?.
- Ogawa, K., Mukai, T., Kaneta, T., Takai, K., Ono, M., & Saji, H. (2006). 99mTc-HYNIC-derivatized ternary ligand complexes for 99mTc-labeled polypeptides with low in vivo protein binding. Nuclear medicine and biology, 33(2), 193–200.
- Ozturk, B. D., Yilmaz, A. G., Ertas, Y. N., & Alaca, B. E. (2018). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
- CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles.
- Basnet, A., Thapa, P., & Karki, R. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(44), 152479.
- ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol. ProteoChem.
- Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Organic Chemistry Portal.
- Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. Organic Syntheses.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Biosynth. (n.d.). 6-Boc-hydrazinonicotinicacid | 133081-25-1 | FB151220. Biosynth.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
- Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2017). U.S.
- BOC Sciences. (n.d.).
- La Mura, E., & La Mura, C. (2023). Computational Analysis of the Kinetic Requirements for Coupled Reaction Systems. International Journal of Molecular Sciences, 24(13), 10738.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- BOC Sciences. (n.d.). Bioconjugation Services for Advanced Biomolecule Engineering. BOC Sciences.
- ResearchGate. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones.
Sources
- 1. interchim.fr [interchim.fr]
- 2. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Technetium-binding in labelled HYNIC-peptide conjugates: role of coordinating amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bachem.com [bachem.com]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. peptide.com [peptide.com]
- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Post-Conjugation Analysis of Molecules Labeled with 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid
This technical guide provides a comprehensive framework for the post-conjugation analysis of biomolecules, such as proteins, antibodies, and peptides, that have been labeled with 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid. The strategic use of this reagent, often referred to as a Boc-protected HyNic (Hydrazine-Nicotinamide) linker, allows for the introduction of a latent hydrazine functional group. This group, after deprotection, can be chemoselectively reacted with an aldehyde or ketone to form a stable hydrazone bond, a cornerstone of modern bioconjugation strategies.[1]
The following protocols and insights are designed for researchers, scientists, and drug development professionals to ensure the rigorous characterization of these conjugates, a critical step for guaranteeing their efficacy, safety, and reproducibility.[2] We will delve into the causality behind experimental choices, providing not just procedural steps but a self-validating analytical system.
Core Principles: The Analytical Rationale
The analytical workflow for a biomolecule conjugated with Boc-HyNic can be dissected into three critical stages, each addressing key quality attributes of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in this process, offering stability under various conditions while being readily removable under acidic conditions, a feature that dictates our analytical strategy.[3][4]
The BOC-Protection Strategy
The Boc group serves as a temporary shield for the highly reactive hydrazine moiety.[3] This protection is crucial during the initial labeling of the biomolecule with the nicotinic acid portion of the linker, preventing premature and undesired reactions. The analysis must, therefore, confirm both the successful initial conjugation and the efficient removal of the Boc group to unmask the reactive hydrazine for the subsequent ligation step.
The HyNic-Aldehyde Ligation
The deprotected hydrazinonicotinamide (HyNic) group reacts specifically with an aromatic aldehyde (like 4-formylbenzamide, 4FB) to form a stable bis-aryl hydrazone bond.[1][5] This bond is not only stable but also possesses a characteristic UV absorbance, which is a powerful analytical handle.[6][7]
The Analytical Workflow: A Multi-Pronged Approach
A robust characterization of the conjugate necessitates an orthogonal analytical strategy, where multiple techniques provide complementary information on the critical quality attributes (CQAs) of the biomolecule.[2]
Caption: A multi-stage analytical workflow for Boc-HyNic conjugates.
Experimental Protocols
The following protocols are presented as a guide and may require optimization based on the specific biomolecule and conjugate.
Protocol 1: Confirmation of Initial Labeling and Boc Deprotection by LC-MS
Rationale: High-resolution mass spectrometry is the gold standard for confirming the covalent modification of a biomolecule.[8] By analyzing the intact mass, we can determine the number of linker molecules attached and subsequently confirm the mass shift corresponding to the removal of the Boc group.
Materials:
-
Boc-HyNic labeled biomolecule
-
Deprotection buffer (e.g., 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))[4]
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column for proteins.
Procedure:
-
Initial Labeled Molecule Analysis:
-
Prepare the Boc-HyNic labeled biomolecule at a concentration of 1 mg/mL in an appropriate buffer.
-
Inject 1-5 µg onto the LC-MS system.
-
Deconvolute the resulting mass spectrum to determine the mass of the intact labeled biomolecule. The expected mass increase per linker is the molecular weight of this compound minus the mass of water.
-
-
Boc Deprotection:
-
Deprotected Molecule Analysis:
-
Analyze the deprotected sample by LC-MS as described in step 1.
-
Confirm the mass decrease corresponding to the loss of the Boc group(s) (100.12 Da per group).
-
Data Interpretation:
| Sample | Expected Mass Shift (vs. Unlabeled) | Purpose |
| Boc-HyNic Labeled | + (MW of Boc-HyNic - 18.02) Da per linker | Confirms initial conjugation |
| Deprotected HyNic Labeled | + (MW of HyNic - 18.02) Da per linker | Confirms Boc removal |
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy and RP-HPLC
Rationale: For antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR) is a critical quality attribute that directly impacts efficacy and toxicity.[2][9] The formation of the bis-aryl hydrazone bond results in a new chromophore that can be used for spectrophotometric quantification.[6][7] Reversed-phase HPLC (RP-HPLC) can also be used to separate and quantify different drug-loaded species.[10][11]
Materials:
-
Purified final conjugate
-
UV/Vis Spectrophotometer
-
RP-HPLC system with a suitable column for ADCs
Procedure (UV/Vis Spectroscopy):
-
Measure the absorbance of the purified conjugate at 280 nm and at the characteristic wavelength of the bis-aryl hydrazone bond (typically around 354 nm).[6][7]
-
Calculate the DAR using the Beer-Lambert law, correcting for the absorbance of the drug at 280 nm.
Procedure (RP-HPLC):
-
Develop an RP-HPLC method that can separate the different drug-loaded species of the antibody (e.g., DAR0, DAR2, DAR4).[11]
-
Integrate the peak areas for each species to determine the distribution and calculate the average DAR.
Data Presentation:
| Analytical Method | Parameter Measured | Information Gained |
| UV/Vis Spectroscopy | Absorbance at 280 nm and 354 nm | Average DAR |
| RP-HPLC | Peak areas of different species | DAR distribution, heterogeneity |
Protocol 3: Assessment of Aggregation and Size Heterogeneity by Size Exclusion Chromatography (SEC)
Rationale: The conjugation process, particularly with hydrophobic payloads, can induce aggregation of the biomolecule, which can impact safety and efficacy.[12] SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.[13]
Materials:
-
Purified final conjugate
-
SEC-HPLC system with a suitable column for the size range of the biomolecule.
-
Mobile phase appropriate for SEC analysis of proteins.
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the purified conjugate.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer, aggregates, and any fragments to determine their relative percentages.
Data Interpretation:
| Peak | Identity | Acceptance Criteria |
| Early eluting peaks | Aggregates | Typically <5% |
| Main peak | Monomer | Typically >95% |
| Late eluting peaks | Fragments | Typically <1% |
Protocol 4: Conjugation Site Analysis by Peptide Mapping
Rationale: For complex biomolecules like antibodies, identifying the specific amino acid residues where the linker is attached is crucial for understanding structure-activity relationships and ensuring batch-to-batch consistency.[14] This is achieved by digesting the conjugate into smaller peptides and analyzing them by LC-MS/MS.
Caption: Workflow for conjugation site analysis via peptide mapping.
Procedure:
-
Sample Preparation: The conjugate is denatured, reduced, and alkylated to ensure efficient enzymatic digestion.[14]
-
Digestion: The prepared conjugate is digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by nanoLC and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The MS/MS data is searched against the protein sequence to identify peptides. Modified peptides carrying the linker-drug are identified by their characteristic mass shift.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through the principle of orthogonality. For instance, the average DAR determined by UV/Vis spectroscopy should be in good agreement with the value calculated from RP-HPLC data. Similarly, mass spectrometry data at the intact, subunit, and peptide levels should provide a consistent picture of the conjugation. Discrepancies between these methods can indicate analytical issues or unexpected properties of the conjugate that warrant further investigation.
References
- Benchchem. Application Notes and Protocols for the Analytical Characterization of Bioconjugates.
- ACS Publications. Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques.
- Interchim. S-HyNic Bioconjugation Technical Manual.
- NIH. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone.
- PubMed. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects.
- SHIMADZU CORPORATION. Analyses of Antibody Drugs Using Ultra High Performance Liquid Chromatography.
- S-HyNic.
- NIH. Analytical methods for physicochemical characterization of antibody drug conjugates.
- ACS Publications. RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System.
- Benchchem. The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group.
- Agilent. Size Exclusion Chromatography Analysis of Antibody Drug Conjugates.
- Vector Labs. S-HyNic Linker (DMF Soluble).
- Benchchem. The Strategic Application of Boc-Protected Linkers in Bioconjugation: A Technical Guide.
- FUJIFILM Biotechnologies. Mass Spectrometric Conjugate Characterization.
- Wikipedia. Protein mass spectrometry.
- Creative Biolabs. Conjugate Site Analysis Service.
- News-Medical.Net. Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry.
- Nuvisan. Tailored mass spectrometry solutions for advanced protein science.
Sources
- 1. interchim.fr [interchim.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. adcreview.com [adcreview.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Conjugate Site Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: A Step-by-Step Guide to Boc-Hydrazine Deprotection in Solution
Introduction: The Role of Boc-Protected Hydrazines in Modern Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as a robust and versatile protecting group for amines and their derivatives, including hydrazines.[1][2][3] Boc-protected hydrazines are crucial intermediates in the development of pharmaceuticals, agrochemicals, and complex molecular architectures.[4] Their stability under a wide array of basic, nucleophilic, and reductive conditions, combined with their facile and clean removal under acidic conditions, makes them highly valuable in multi-step synthetic sequences.[5][6][7]
This guide provides an in-depth exploration of the deprotection of Boc-hydrazines in solution. Moving beyond a simple list of reagents, we will delve into the underlying mechanisms, provide detailed, field-proven protocols, and address common challenges and side reactions. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select, execute, and troubleshoot this critical chemical transformation with confidence and precision.
The Deprotection Mechanism: An Acid-Catalyzed Cascade
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-understood cascade mechanism.[8] The reaction is driven by the formation of highly stable byproducts: gaseous carbon dioxide and a stabilized tert-butyl cation.
The mechanism unfolds in four key steps:
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[2][5][6][8][9][10]
-
Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][5][6][8][10]
-
Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas.[2][5][6][8][9][10] This irreversible step provides a strong thermodynamic driving force for the reaction.
-
Salt Formation: The newly liberated, nucleophilic hydrazine is immediately protonated by the excess acid present in the medium, yielding the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt) as the final product.[9][10]
Caption: Acid-catalyzed Boc deprotection mechanism.
Strategic Decisions: Selecting the Optimal Deprotection Protocol
The choice of acid and solvent is not arbitrary; it is a strategic decision dictated by the substrate's properties, the desired scale of the reaction, and the intended form of the final product (salt vs. free base).
Common Acidic Reagents
-
Trifluoroacetic Acid (TFA): A powerful and highly effective reagent for Boc cleavage.[11] Its high volatility simplifies removal from the reaction mixture post-completion.[11][12] It is typically used in a co-solvent like dichloromethane (DCM). However, its corrosiveness and potential to cause trifluoroacetylation of the product amine are notable drawbacks.[13][14]
-
Hydrochloric Acid (HCl): A versatile and cost-effective alternative. It is commonly used as a commercially available solution in an organic solvent, such as 1,4-dioxane, methanol, or ethyl acetate.[15][16] A key advantage is that the product often precipitates from the reaction mixture as a stable, easy-to-isolate hydrochloride salt.[15][17]
Solvent Considerations
-
Dichloromethane (DCM): A traditional and effective solvent for TFA-mediated deprotections.[2][18] However, environmental and health concerns are prompting a shift towards greener alternatives.[18]
-
1,4-Dioxane: The classic solvent for HCl-based deprotections, but it is a suspected carcinogen.[18]
-
Ethers (e.g., 2-MeTHF, Diethyl Ether): Increasingly used as greener substitutes for chlorinated solvents and dioxane.[18] Diethyl ether is also frequently used as an anti-solvent to precipitate hydrochloride salts.[15]
-
Alcohols (e.g., Methanol, Ethanol): Useful solvents, particularly for generating anhydrous HCl in situ via the addition of acetyl chloride.[14][19]
Caption: Decision workflow for choosing a deprotection method.
Detailed Experimental Protocols
Safety First: Trifluoroacetic acid and concentrated solutions of hydrochloric acid are highly corrosive and toxic. Always handle these reagents inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[14][20] These reactions generate gas (CO2 and potentially isobutylene); never perform them in a sealed or closed system.[2][9][10][20]
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard, highly effective method for lab-scale synthesis.
-
Materials:
-
Boc-protected hydrazine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask with stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve the Boc-protected hydrazine (1.0 equiv) in anhydrous DCM (e.g., 5-10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath. This helps to control any initial exotherm.
-
Slowly add TFA (typically 10-50% v/v, e.g., add an equal volume of TFA for a 50% solution) to the stirred solution.[12][21]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-4 hours.[20] Monitor the reaction's progress until completion (see Section 5).
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[20] The crude product is the trifluoroacetate salt.
-
For isolation of the free hydrazine, proceed with a basic work-up (see Section 6).
-
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is particularly useful when direct isolation of the hydrochloride salt is desired.
-
Materials:
-
Boc-protected hydrazine
-
4M HCl in 1,4-Dioxane (commercial solution)
-
Diethyl ether (for precipitation)
-
Round-bottom flask with stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
To a round-bottom flask, add the Boc-protected hydrazine (1.0 equiv).
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl). The substrate may dissolve or remain as a suspension.
-
Stir the mixture vigorously at room temperature for 1-4 hours.[15]
-
Monitor the reaction's progress. Often, the hydrochloride salt of the product will precipitate out of the solution as a solid.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, if a precipitate has formed, add an anti-solvent like diethyl ether to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities and residual solvent.[15][17]
-
Dry the solid under high vacuum to yield the pure hydrazine hydrochloride salt.
-
In-Process Controls: Reaction Monitoring and Validation
Monitoring the reaction is critical to ensure complete conversion of the starting material while minimizing exposure of the product to harsh acidic conditions, which could lead to degradation or side reactions.
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective monitoring technique.[21] The deprotected hydrazine is significantly more polar than its Boc-protected precursor and will exhibit a much lower Retention Factor (Rf) value. Staining the TLC plate with a ninhydrin solution can help visualize the product, which will typically show up as a colored spot.[17][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides unambiguous confirmation of the reaction's progress.[15][17][20] It allows for the simultaneous monitoring of the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing a more quantitative assessment of the conversion.[17]
Product Isolation: Free Base vs. Salt
The work-up procedure is determined by whether the final product is desired as the free hydrazine or its more stable acid salt.
-
Isolation as the Acid Salt: This is the most straightforward method. After the reaction is complete, the volatile acid (like TFA) and solvent are simply removed in vacuo.[19] If a non-volatile acid is used or if the product is a hydrochloride salt, it can often be precipitated by adding a non-polar solvent (e.g., diethyl ether), collected by filtration, and dried.[15]
-
Isolation as the Free Hydrazine (Neutral Work-up): To obtain the neutral, free hydrazine, an aqueous basic work-up is required to quench the excess acid.
-
After removing the bulk of the acid and solvent via rotary evaporation, dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, DCM).[20]
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3).[15][20] Continue washing until gas evolution (CO2) ceases.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo to yield the deprotected free hydrazine.[15][20][21]
-
Troubleshooting and Mitigation of Side Reactions
While generally reliable, Boc deprotection can sometimes present challenges.
Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.- Poor quality acid (e.g., TFA can absorb water).[17]- Reaction time is too short or temperature is too low. | - Increase the concentration or number of equivalents of the acid.- Use a fresh, unopened bottle of acid.- Extend the reaction time or gently warm the mixture (if the substrate is stable). |
| Product Degradation | - Substrate contains other acid-sensitive functional groups.- Prolonged exposure to strong acid. | - Use milder conditions (e.g., HCl in dioxane instead of neat TFA).- Monitor the reaction closely and work up immediately upon completion.- Consider alternative, non-acidic deprotection methods if necessary.[8] |
| Low Yield after Work-up | - The product salt is partially or fully soluble in water and is lost during the basic wash.[19] | - If the product is water-soluble, avoid the aqueous wash. Isolate the salt directly.- Alternatively, carefully back-extract the aqueous layers with an organic solvent. |
Key Side Reactions
-
Alkylation by the tert-Butyl Cation: The electrophilic tert-butyl cation generated during the reaction can alkylate other nucleophilic sites within the molecule, particularly electron-rich aromatic rings.[22][23] This is a significant concern for substituted arylhydrazines.[24]
-
Trifluoroacetylation: When using TFA, a small percentage of the liberated hydrazine may be acylated by the trifluoroacetate counter-ion, leading to an undesired trifluoroacetamide byproduct.[13]
-
Mitigation: Using HCl instead of TFA completely avoids this issue. If TFA must be used, running the reaction at lower temperatures (0 °C) and for the minimum time necessary can help reduce the formation of this byproduct.
-
References
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Acids.
- ResearchGate. (n.d.). Transamidation of N‐mono boc benzamides with hydrazine hydrate.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Reddit. (2012). Removal of Boc protecting group as workup?
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- ARKIVOC. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Google Patents. (n.d.). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- YouTube. (2022). Boc Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- NIH National Center for Biotechnology Information. (2012). Synthesis of oleophilic electron-rich phenylhydrazines.
- Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions.
- ResearchGate. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- NIH National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Scribd. (n.d.). TFA Deprotection.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Acids - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. Boc-Protected Amino Groups [organic-chemistry.org]
- 24. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Time for Boc-Hydrazine Deprotection
Welcome to our technical support center dedicated to the optimization of Boc-hydrazine deprotection. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this critical chemical transformation. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding the deprotection of Boc-protected hydrazines.
Q1: What is the mechanism of acid-catalyzed Boc-hydrazine deprotection?
The deprotection of a Boc-protected hydrazine is an acid-catalyzed process that involves a series of well-defined steps[1][2][3]. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1][2]. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free hydrazine[1]. Under the acidic conditions, the newly liberated hydrazine is protonated, typically forming a hydrazinium salt[1].
Caption: Mechanism of acid-catalyzed Boc-hydrazine deprotection.
Q2: What are the most common acidic reagents for Boc-hydrazine deprotection, and how do they compare?
Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly used reagents for Boc deprotection[2][4].
-
Trifluoroacetic acid (TFA) is often used in concentrations ranging from 20% to 100% (neat) in a solvent like dichloromethane (DCM)[5]. It is highly effective and generally provides rapid deprotection[5]. However, its strong acidity can sometimes lead to side reactions, especially with sensitive substrates[6].
-
Hydrochloric acid (HCl) is typically used as a 4M solution in an organic solvent such as 1,4-dioxane or ethyl acetate[6][7][8]. Anhydrous HCl conditions can be beneficial for substrates that are sensitive to water[9].
Other milder acidic conditions can be employed for substrates with other acid-sensitive functional groups, including dilute aqueous phosphoric acid and Lewis acids like zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄)[8][10][11].
Q3: What is the role of scavengers in Boc-hydrazine deprotection?
The primary cause of side-product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate[12][13]. This electrophile can alkylate any nucleophilic sites on the deprotected hydrazine or other sensitive residues in the molecule, leading to unwanted modifications[12][13]. Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation before it can react with the desired product[13][14]. They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive sites of the substrate[14].
Caption: Scavengers trap the tert-butyl cation, preventing side reactions.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Incomplete or Slow Deprotection
Q: My Boc-hydrazine deprotection is not going to completion, or the reaction is very slow. What are the possible causes and how can I optimize the reaction time?
A: Incomplete or slow deprotection is a common issue that can often be resolved by systematically evaluating and adjusting the reaction conditions.
-
Insufficient Acid Strength or Concentration: The rate of Boc deprotection has been shown to have a second-order dependence on the acid concentration, meaning that even a small increase can have a significant impact[7].
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient reaction time or low temperatures can lead to an incomplete reaction[7].
-
Solution: Extend the reaction time and monitor the progress closely using an appropriate analytical technique like TLC or LC-MS[7]. While most Boc deprotections are carried out at room temperature, gentle warming can sometimes be beneficial for less reactive substrates[7]. However, be cautious, as higher temperatures can also increase the rate of side reactions[13].
-
-
Steric Hindrance: Bulky groups near the Boc-protected hydrazine can sterically hinder the approach of the acidic reagent, thereby slowing down the reaction rate[7][14].
-
Solvent Issues: The choice of solvent is critical for ensuring that both the substrate and the acidic reagent are well-solvated to facilitate an efficient reaction[7].
-
Solution: Ensure that your Boc-protected hydrazine is fully soluble in the chosen solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections[7].
-
| Condition | Typical Range | Notes | References |
| TFA Concentration | 20-100% in DCM | Higher concentrations lead to faster deprotection but may increase side reactions. A 55% TFA/DCM mixture has been shown to yield higher purity peptides in some cases compared to 100% TFA. | [5] |
| HCl Concentration | 4M in 1,4-dioxane | A strong alternative to TFA, particularly for substrates sensitive to trifluoroacetylation. | [6][7] |
| Reaction Temperature | 0°C to Room Temperature | Gentle heating may be necessary for sterically hindered substrates. | [7] |
| Reaction Time | 30 minutes to 4 hours | Monitor by TLC or LC-MS to determine the optimal time. | [5][7] |
Issue 2: Formation of Side Products
Q: I am observing unexpected peaks in my HPLC/LC-MS analysis after deprotection. What are the likely side products and how can I prevent their formation?
A: The formation of side products is primarily due to the reactivity of the tert-butyl cation and the nucleophilicity of the deprotected hydrazine.
-
tert-Butylation of the Hydrazine: The newly formed free hydrazine is nucleophilic and can be alkylated by the tert-butyl cation, leading to the formation of a tert-butylated hydrazine side product.
-
Solution: The most effective way to prevent this is by using a scavenger. Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers[14]. Water can also act as a scavenger[13]. A common cleavage cocktail for sensitive substrates is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v)[12].
-
-
Reaction with Other Functional Groups: The deprotected hydrazine is a potent nucleophile and can react with other electrophilic functional groups within the molecule, such as esters or amides, leading to the formation of hydrazides.
-
Solution: If your molecule contains sensitive functional groups, it is crucial to perform the deprotection at a low temperature (e.g., 0°C) and for the minimum time necessary to achieve complete deprotection. Monitor the reaction carefully to avoid prolonged exposure of the free hydrazine to the reaction conditions.
-
Issue 3: Degradation of the Deprotected Hydrazine
Q: My deprotected hydrazine seems to be unstable and degrades during work-up or storage. What could be the cause and how can I improve its stability?
A: Hydrazines can be susceptible to decomposition, particularly under acidic conditions or in the presence of catalytic impurities.
-
Acid-Catalyzed Decomposition: Prolonged exposure to strong acids can lead to the decomposition of the hydrazine product.
-
Solution: Neutralize the reaction mixture as soon as the deprotection is complete. A standard work-up procedure involves diluting the reaction mixture with a suitable solvent and washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to remove the excess acid[7].
-
-
Oxidation: Hydrazines can be sensitive to air oxidation.
-
Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). If the purified hydrazine is to be stored, it should be kept under an inert atmosphere and at a low temperature.
-
Experimental Protocols
The following are general protocols for the deprotection of Boc-hydrazines. These should be considered as starting points and may require optimization for your specific substrate.
Protocol 1: Standard Deprotection with TFA in DCM
-
Preparation: Dissolve the Boc-protected hydrazine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: If necessary, add an appropriate scavenger, such as triisopropylsilane (TIS), to the solution (typically 2.5-5% v/v)[7].
-
Cooling: Cool the solution to 0°C in an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v)[7].
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 0.5-2 hours)[7].
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA[7].
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine[7].
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Catalytic decomposition of hydrazine nitrate and hydroxylamine nitrate in radioactive nitric acid waste liquid using Ru/AC catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Strategies for Preventing Aggregation in Peptide Conjugation with 6-Boc-hydrazinonicotinic Acid
Welcome to the technical support center for peptide conjugation. This guide provides in-depth troubleshooting and practical solutions for one of the most common challenges encountered during the modification of peptides with 6-Boc-hydrazinonicotinic acid (Boc-HyNic): peptide aggregation . As researchers and drug development professionals, you are aware that maintaining peptide solubility is critical for successful conjugation, purification, and ultimately, the biological activity of your final product.
This resource is designed to be a dynamic, field-tested guide. It moves beyond simple protocol recitation to explain the 'why' behind experimental choices, empowering you to make informed decisions to overcome aggregation-related hurdles.
Understanding the Challenge: Why Do Peptides Aggregate During Boc-HyNic Conjugation?
Peptide aggregation is a phenomenon where peptide molecules self-associate to form larger, often insoluble, structures.[1][2] This process is driven by a complex interplay of factors inherent to the peptide sequence and the surrounding reaction environment. The introduction of a chemical modification step, such as the conjugation of Boc-HyNic, can further exacerbate this issue by altering the peptide's physicochemical properties.
Key drivers of peptide aggregation include:
-
Hydrophobicity: Peptides with a high content of non-polar amino acids (e.g., Leucine, Valine, Phenylalanine) are prone to aggregation in aqueous solutions as they seek to minimize their exposure to water.[3]
-
Isoelectric Point (pI): At the pI, a peptide has a net neutral charge, leading to minimal electrostatic repulsion between molecules and a higher propensity for aggregation.
-
Secondary Structure Formation: The formation of intermolecular β-sheets can lead to highly ordered and often irreversible aggregation.
-
Reaction Conditions: Factors such as pH, temperature, peptide concentration, and the presence of organic co-solvents can all influence peptide solubility and aggregation.[4]
The process of conjugating Boc-HyNic, which involves reacting the succinimidyl ester of Boc-HyNic with primary amines (typically the ε-amino group of lysine residues or the N-terminal α-amino group), can trigger aggregation by altering the peptide's net charge and hydrophobicity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My peptide, which was soluble in my initial buffer, precipitated immediately after adding the Boc-HyNic reagent dissolved in an organic solvent. What happened?
A1: This is a classic case of solvent-induced precipitation. The abrupt change in the solvent environment is the most likely culprit.
-
Causality: Many protocols recommend dissolving Boc-HyNic in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the aqueous peptide solution.[3] If your peptide is highly sensitive to changes in solvent polarity, the localized high concentration of the organic solvent upon addition can cause it to crash out of solution. Hydrophobic peptides are particularly susceptible to this.[5]
-
Solutions:
-
Slow, Stepwise Addition: Instead of adding the Boc-HyNic solution all at once, add it dropwise or in small aliquots while vigorously vortexing or stirring the peptide solution. This allows for more gradual mixing and prevents localized solvent shocks.
-
Optimize Co-solvent Concentration: Determine the maximum concentration of the organic co-solvent that your peptide can tolerate without precipitating. You can do this by performing small-scale solubility tests with varying percentages of the co-solvent in your reaction buffer.
-
Alternative Solvents: Consider less harsh organic solvents. While DMF and DMSO are common, acetonitrile (ACN) or N-methylpyrrolidone (NMP) might be better tolerated by some peptides.[6]
-
Q2: I'm working with a hydrophobic peptide, and it's aggregating even before I add the Boc-HyNic. How can I improve its initial solubility?
A2: Addressing the inherent insolubility of a hydrophobic peptide is the first and most critical step.
-
Causality: Hydrophobic peptides naturally tend to aggregate in aqueous environments to minimize the unfavorable interactions between their nonpolar side chains and water molecules.[7] This can be a significant barrier to achieving the necessary concentration for an efficient conjugation reaction.
-
Solutions:
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of your buffer to be at least 1-2 units away from the pI will increase the net charge on the peptide, leading to greater electrostatic repulsion between molecules and improved solubility. For basic peptides, an acidic buffer is preferable, while acidic peptides are more soluble in basic buffers.[3]
-
Organic Co-solvents: The addition of small amounts of organic co-solvents like DMSO, DMF, or ACN can help to solubilize hydrophobic peptides.[3] It is crucial to determine the compatibility of these solvents with your downstream applications.
-
Chaotropic Agents: Agents like guanidine hydrochloride or urea can disrupt the hydrogen bonding networks that contribute to aggregation and gelling, thereby improving solubility.[8] However, be mindful that these can also denature your peptide, so their use should be carefully considered based on the peptide's structural requirements.
-
Solubility-Enhancing Tags: For particularly challenging peptides, consider synthesizing them with a temporary or permanent hydrophilic tag, such as a poly-arginine or poly-lysine tail, to improve their solubility.[7]
-
Q3: The conjugation reaction appears to be proceeding, but I'm seeing a gradual increase in turbidity over time. Is this aggregation, and how can I prevent it?
A3: A gradual increase in turbidity is a strong indicator of ongoing aggregation during the reaction.
-
Causality: As the Boc-HyNic is conjugated to the peptide, the physicochemical properties of the peptide are altered. The addition of the Boc-HyNic moiety can increase the overall hydrophobicity of the peptide, leading to a time-dependent aggregation process.
-
Solutions:
-
Reaction Temperature: Lowering the reaction temperature can sometimes slow down the aggregation process. A study on conjugating succinimidyl-hydrazinonicotinamide (S-HYNIC) to proteins found that conjugation was most efficient at 0°C compared to 20°C and 40°C.[9]
-
Peptide Concentration: While a higher concentration can drive the reaction forward, it can also accelerate aggregation.[4] Experiment with a lower starting concentration of your peptide to find a balance between reaction efficiency and solubility.
-
Use of Additives: The inclusion of certain excipients can help to stabilize the peptide during the reaction. For example, non-ionic detergents or certain amino acids like arginine have been shown to reduce aggregation.[2][10]
-
Q4: How can I be sure that what I'm observing is aggregation? What analytical techniques can I use to confirm it?
A4: It's important to analytically confirm aggregation to guide your troubleshooting efforts.
-
Visual Inspection: The simplest method is visual inspection for turbidity, cloudiness, or precipitate.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.[11]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. An increase in the hydrodynamic radius of your peptide is a clear indication of aggregation.[12]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species or a shift in the elution profile of your main peak towards earlier retention times can confirm the presence of aggregates.[13]
-
Fluorescence Spectroscopy: For peptides containing tryptophan, changes in the intrinsic fluorescence can be used to monitor aggregation.[13][14] Extrinsic fluorescent dyes that bind to exposed hydrophobic regions can also be employed.[13]
Experimental Protocols & Best Practices
Here are some detailed protocols and best practices to minimize aggregation during Boc-HyNic conjugation.
Protocol 1: Stepwise Co-solvent Addition for Hydrophobic Peptides
-
Peptide Dissolution: Dissolve the lyophilized peptide in an appropriate aqueous buffer (e.g., PBS, HEPES) at a pH that is at least 1-2 units away from its pI. If necessary, use sonication to aid dissolution.[3]
-
Boc-HyNic Preparation: Prepare a concentrated stock solution of Boc-HyNic in an anhydrous, high-purity organic solvent such as DMF or DMSO.
-
Initial Co-solvent Addition: Before adding the Boc-HyNic, slowly add a small amount of the same organic solvent to the peptide solution to pre-acclimate it to the change in polarity. The final concentration of the co-solvent should be kept to a minimum, ideally below 20-30% (v/v), depending on the peptide's tolerance.
-
Slow Reagent Addition: Add the Boc-HyNic stock solution to the peptide solution dropwise while vigorously vortexing or stirring.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature, typically room temperature or 4°C, while monitoring for any signs of precipitation.
-
Quenching and Purification: Once the reaction is complete, quench any unreacted Boc-HyNic and proceed immediately to purification, typically by reverse-phase HPLC, to separate the conjugated peptide from aggregates and other impurities.
Table 1: Recommended Starting Conditions for Boc-HyNic Conjugation
| Parameter | Recommended Starting Condition | Rationale |
| Peptide Concentration | 1-5 mg/mL | Balances reaction kinetics with solubility. |
| Reaction Buffer | Phosphate, HEPES, or Bicarbonate Buffer | Provides stable pH environment. |
| pH | 7.5 - 8.5 | Optimal for reaction of NHS esters with primary amines.[9] |
| Molar Ratio (Boc-HyNic:Peptide) | 5:1 to 20:1 | A molar excess of the linker drives the reaction to completion. |
| Organic Co-solvent | < 30% (v/v) DMF or DMSO | Aids in solubilizing both the peptide and the linker. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize aggregation.[9] |
| Reaction Time | 1 - 4 hours | Monitor reaction progress by LC-MS or HPLC. |
Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting peptide aggregation during Boc-HyNic conjugation.
Caption: The reaction of Boc-HyNic with a peptide's primary amine.
By understanding the underlying causes of peptide aggregation and systematically applying the troubleshooting strategies and best practices outlined in this guide, you can significantly increase your success rate in preparing high-quality Boc-HyNic conjugated peptides for your research and development endeavors.
References
- A facile and dynamic assay for the detection of peptide aggregation. (n.d.). PubMed.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- 5 must-know techniques for analyzing protein aggregation. (2021, August 25). APC.
- Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020, October 21). MDPI.
- Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences.
- "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. (2024, September 30). YouTube.
- Protein Aggregation Analysis. (n.d.). Intertek.
- Bioconjugates: The Adaptable Challenge. (n.d.). BioPharm International.
- Peptide Solubility. (2007, January 1). Bio-Synthesis.
- Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023, January 19). Medium.
- Peptide Solubilization. (n.d.). GenScript.
- Influence of pH and sequence in peptide aggregation via molecular simulation. (2015, August 13). Semantic Scholar.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017, October 20). The Royal Society Publishing.
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024, July 11). GenScript.
- Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. (n.d.). PubMed.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). King's College London Research Portal.
- Bioconjugation Resource Guide. (2021, May 6). Abacus dx.
- Investigating the Effect of pH on the Aggregation of Two Surfactant-Like Octapeptides | Request PDF. (2025, August 7). ResearchGate.
- Influence of pH and sequence in peptide aggregation via molecular simulation. (n.d.). PubMed.
- S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). (n.d.). Interchim.
- Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). ResearchGate.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). NIH.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). Dalton Transactions (RSC Publishing).
- Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. (2025, September 24). RSC Publishing.
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC.
- Peptide Conjugates of Benzene Carboxylic Acids as Agonists and Antagonists of Amylin Aggregation. (n.d.). PMC - NIH.
- Troubleshooting Guides. (n.d.). Creative Biolabs.
- (99m)Tc-HYNIC-Gastrin Peptides: Assisted Coordination of (99m)Tc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo. (2025, August 10). ResearchGate.
- Synthesis of peptide bonds by proteinases. Addition of organic cosolvents shifts peptide bond equilibriums toward synthesis. (n.d.). ACS Publications.
- Boc-Hynic. (n.d.). Ruixibiotech.
- Strategies for Improving Peptide Stability and Delivery. (n.d.). PMC - PubMed Central.
- Planning a Peptide Synthesis. (n.d.). AAPPTec.
- Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Taylor & Francis Online.
- Green solvents for solid phase peptide synthesis. (2023, February 6). Biotage.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Peptide Solubility [biosyn.com]
- 6. peptide.com [peptide.com]
- 7. genscript.com [genscript.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. approcess.com [approcess.com]
- 14. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid (Boc-Hynic). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions, improve yields, and ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic route involves a two-step process. The first step is the nucleophilic substitution of 6-chloronicotinic acid with hydrazine hydrate to form 6-hydrazinonicotinic acid. The second step is the protection of the hydrazine moiety with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Q2: What are the critical parameters that influence the yield of the final product?
A2: Several parameters are crucial for maximizing the yield. In the first step, the reaction temperature and the concentration of hydrazine hydrate must be carefully controlled to minimize side reactions. In the second (Boc protection) step, the choice of base, solvent, and reaction temperature are paramount. Sub-optimal conditions in either step can lead to significant yield reduction.
Q3: I am observing a low yield in the first step (synthesis of 6-hydrazinonicotinic acid). What are the likely causes?
A3: A low yield in this step, often reported around 58%, can be attributed to several factors.[1] Incomplete reaction due to insufficient heating or reaction time is a common issue. Additionally, side reactions, such as the formation of di-substituted products or degradation of the starting material under harsh conditions, can lower the yield. Careful control of the reaction temperature (around 100°C) and monitoring the reaction progress by TLC are crucial.[1]
Q4: My Boc-protection step is giving a low yield and multiple spots on TLC. How can I troubleshoot this?
A4: This is a frequent challenge. The key is to control the reactivity of the Boc anhydride and the nucleophilicity of the hydrazine. Using a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is essential to deprotonate the hydrazine and facilitate the reaction.[2] However, excessive heat can lead to the decomposition of Boc anhydride and the formation of byproducts. Running the reaction at a lower temperature (e.g., room temperature) for a longer duration can significantly improve the yield and purity.[2] One report indicates a 96% yield at 25°C over 16 hours, whereas another procedure with heating to 65°C resulted in only a 24% yield.[2]
Troubleshooting Guides
Guide 1: Low Yield in 6-Hydrazinonicotinic Acid Synthesis
This guide addresses common issues in the synthesis of the key intermediate, 6-hydrazinonicotinic acid, from 6-chloronicotinic acid and hydrazine hydrate.
| Symptom | Potential Cause | Recommended Solution |
| Low yield (<50%) with unreacted 6-chloronicotinic acid | Incomplete reaction due to insufficient temperature or time. | Ensure the reaction mixture is heated to reflux (around 100-105°C) for at least 4 hours.[1] Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). |
| Low yield with the formation of a dark, tarry substance | Degradation of starting material or product at high temperatures. | Maintain a consistent and controlled heating temperature. Avoid localized overheating by using an oil bath and ensuring efficient stirring. |
| Difficulty in precipitating the product | Incorrect pH during workup. | After concentrating the reaction mixture, dissolve the residue in water and carefully adjust the pH to 5.5 with concentrated HCl to ensure complete precipitation of the zwitterionic product.[1] |
| Product is off-white or brown | Presence of impurities. | Wash the filtered solid thoroughly with 95% ethanol and then ether to remove residual hydrazine and other impurities.[1] If the color persists, consider a recrystallization from a suitable solvent system. |
-
To 35 mL of 85% hydrazine hydrate, add 8.0 g of 6-chloronicotinic acid.
-
Heat the reaction mixture at 100°C (reflux) for 4 hours.
-
Allow the mixture to cool to room temperature and concentrate it to dryness under reduced pressure.
-
Dissolve the resulting white solid in water.
-
Acidify the solution to pH 5.5 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash the solid sequentially with 95% ethanol and ether.
-
Dry the pale brown solid to obtain 6-hydrazinonicotinic acid.
Guide 2: Improving Yield and Purity in the Boc-Protection Step
This section focuses on troubleshooting the reaction of 6-hydrazinonicotinic acid with Boc anhydride.
| Symptom | Potential Cause | Recommended Solution |
| Low yield (<30%) with multiple byproducts on TLC | Reaction temperature is too high, leading to decomposition of Boc anhydride and side reactions. | Perform the reaction at room temperature (25°C) for an extended period (e.g., 16 hours).[2] This minimizes byproduct formation and has been reported to yield up to 96%.[2] |
| Incomplete reaction with starting material remaining | Insufficient base or Boc anhydride. | Use a slight excess of triethylamine (e.g., 1.3 equivalents) and Boc anhydride (e.g., 1.0-1.1 equivalents) to ensure the reaction goes to completion.[2] |
| Product is difficult to purify | Formation of closely related impurities. | After the reaction, remove the solvent under reduced pressure. The residue can be purified by silica gel chromatography using an ethyl acetate/methanol gradient.[2] Alternatively, for a cleaner reaction, consider using tert-butyl carbazate directly with a suitable halo-nicotinic acid derivative, which can sometimes offer a more direct route.[3] |
| Aqueous workup leads to product loss | The product has some water solubility, especially at non-optimal pH. | Instead of a traditional aqueous workup, consider direct purification by silica gel chromatography after removing the reaction solvent. If an aqueous workup is necessary, ensure the pH is adjusted to be mildly acidic (around 4-5) before extraction with an organic solvent like ethyl acetate. |
-
To a solution of 6-hydrazinonicotinic acid (1.82 mmol) in DMF, add triethylamine (2.36 mmol).
-
To this mixture, add di-tert-butyl dicarbonate (1.82 mmol).
-
Stir the reaction mixture at 25°C for 16 hours, during which it should become homogeneous.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate/methanol (4:1) and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to obtain the final product as a pale yellow solid.
Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the reaction scheme and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- ChemBK. (2024, April 10). BOC-HYNIC.
- Ruifu Chemical. (n.d.). 6-Boc-Hydrazinonicotinic Acid CAS 133081-25-1 Purity >98.5% (HPLC).
- Al-Karawi, A. J. M., & Al-Jeboori, M. J. (2010). 6-Hydrazinylnicotinic acid: a powder study. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673.
- Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester.
Sources
Navigating the Labyrinth: A Technical Support Guide to HPLC Purification of HYNIC-Conjugates
Welcome to our dedicated technical support center for the high-performance liquid chromatography (HPLC) purification of 6-hydrazinonicotinamide (HYNIC) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with this critical purification step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction to HYNIC-Conjugate Purification Challenges
HYNIC has become a cornerstone bifunctional chelator, particularly for the development of radiopharmaceuticals, antibody-drug conjugates (ADCs), and other targeted biomolecules.[1] Its ability to be conjugated to proteins, peptides, and other molecules via primary amines and subsequently chelate radiometals like Technetium-99m (99mTc) makes it an invaluable tool.[1][2] However, the very properties that make HYNIC a powerful chelator also introduce specific complexities into the HPLC purification process. This guide will address these challenges head-on, providing you with the expertise to navigate them successfully.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and hurdles encountered during the HPLC purification of HYNIC-conjugates.
Q1: Why am I seeing multiple peaks for my HYNIC-conjugated peptide/antibody on the HPLC chromatogram, even after purification?
This is a very common observation and can stem from several factors:
-
Formation of Hydrazones: During the conjugation reaction, the HYNIC moiety can react with trace aldehydes or ketones present in buffers or on the biomolecule itself, forming hydrazones. These species will have different retention times from the desired HYNIC-conjugate.[1]
-
Isomers: The coordination of metal ions (either from your radiolabeling step or trace metals in your system) to the HYNIC-conjugate can result in multiple coordination isomers, each with a slightly different conformation and, therefore, a different retention time.[3]
-
Incomplete Reaction or Side Reactions: The presence of unconjugated biomolecule or HYNIC reagent, as well as potential side-products from the conjugation reaction, will result in additional peaks.
-
Interaction with Metal Ions in the HPLC System: HYNIC is a potent metal chelator. Residual metal ions within the HPLC system (e.g., from stainless steel components) can chelate with your conjugate on-the-fly, leading to peak broadening, splitting, or the appearance of new peaks.[4]
Q2: My peak shape is poor (tailing or fronting). What are the likely causes?
Poor peak shape is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Peak Tailing: This is frequently caused by the interaction of basic residues on your peptide or antibody with acidic residual silanols on the silica-based stationary phase.[5] For HYNIC-conjugates, chelation with metal ions on the column frits or stationary phase can also lead to significant tailing.[6]
-
Peak Fronting: This is typically a sign of column overloading. You may be injecting too much sample for the column's capacity.[7]
Q3: My HYNIC-conjugate seems to be degrading during the purification process. How can I improve its stability?
The stability of your conjugate is paramount. Several factors can influence its integrity during HPLC:
-
pH of the Mobile Phase: The hydrazone bond formed in some HYNIC chemistries can be sensitive to pH. While generally stable between pH 2.0-10.0, extremes should be avoided if possible.[8][9]
-
Temperature: Elevated temperatures can accelerate the degradation of some biomolecules. It's often beneficial to perform the purification at room temperature or even in a cooled autosampler/fraction collector.[10][11]
-
Presence of Oxidizing or Reducing Agents: Ensure your mobile phase components are free from contaminants that could react with your conjugate.
Q4: How can I confirm the identity of my purified HYNIC-conjugate peak?
Peak identification is crucial. The most definitive method is to couple your HPLC system to a mass spectrometer (LC-MS).[2][3][12] This will allow you to confirm the molecular weight of the species in each peak and verify that you have collected the correct product.
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving common problems encountered during the HPLC purification of HYNIC-conjugates.
Problem 1: Multiple, Unresolved, or Broad Peaks
This is arguably the most frequent and frustrating challenge. Here’s a systematic approach to diagnose and resolve it.
The Underlying Science: The heterogeneity of the sample is the primary cause. This can be due to the presence of isomers, byproducts, or interactions with the HPLC system itself. The goal is to either separate these species or create conditions where they behave uniformly.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting multiple or broad peaks.
Detailed Steps:
-
Optimize the Mobile Phase:
-
pH Adjustment: The charge state of your peptide or antibody can significantly impact its retention and peak shape. Systematically adjust the pH of your mobile phase. For peptides, using a low pH (e.g., with 0.1% trifluoroacetic acid, TFA) can protonate acidic residues and improve peak shape.[13] Conversely, for some molecules, a higher pH might be beneficial.[13]
-
Ion-Pairing Reagents: The use of ion-pairing reagents like TFA is standard for peptide separations. The concentration of this reagent can be optimized to improve resolution.[11]
-
Mobile Phase Additives for Metal Chelation: To counteract the chelation of your HYNIC-conjugate with metal ions in the system, consider adding a competing chelator to the mobile phase. A low concentration of ethylenediaminetetraacetic acid (EDTA) (e.g., 50-100 µM) can "passivate" the system by scavenging free metal ions.[4]
-
-
Gradient Optimization:
-
Column Selection:
-
Stationary Phase: While C18 columns are the workhorse for reversed-phase chromatography, consider trying a different stationary phase if you're struggling with resolution. Phenyl-hexyl or biphenyl phases can offer different selectivity for aromatic compounds like HYNIC.[14]
-
Pore Size: For larger molecules like antibodies, ensure you are using a wide-pore column (e.g., 300 Å) to allow for proper diffusion into the pores of the stationary phase.[10]
-
-
In-situ Derivatization:
-
If you are still observing multiple peaks due to chelation with various metal ions, a more advanced technique is to intentionally saturate your HYNIC-conjugate with a specific metal ion before injection. For example, adding a controlled amount of non-radioactive metal that you intend to use for labeling (or a surrogate like iron(III)) can sometimes collapse multiple peaks into a single, sharp peak representing the metal-HYNIC-conjugate complex.[4]
-
Problem 2: Low Recovery or Loss of Sample
The Underlying Science: Low recovery is often due to irreversible adsorption of the conjugate to the HPLC column or system components, or degradation of the sample.
Troubleshooting Steps:
-
Column Passivation: Before injecting your precious sample, perform several blank injections with your mobile phase, followed by an injection of a non-critical protein solution (like bovine serum albumin, BSA) to block non-specific binding sites on the column and in the fluidic path.
-
Check for Precipitation: Ensure your sample is fully solubilized in the injection solvent. The injection solvent should be as similar as possible to the initial mobile phase conditions to prevent the sample from crashing out at the head of the column.[15]
-
System Audit: Systematically check for leaks in your HPLC system, as even a small leak can lead to significant sample loss over the course of a run.[16]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of a HYNIC-Conjugated Peptide
This protocol provides a robust starting point for the purification of a HYNIC-conjugated peptide.
Materials:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A suitable reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: Lyophilized crude HYNIC-conjugated peptide, reconstituted in Mobile Phase A.
Methodology:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject the reconstituted peptide solution onto the column.
-
Gradient Elution:
-
Start with a linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Follow with a steeper gradient to 95% Mobile Phase B over 5 minutes to wash the column.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions (5% Mobile Phase B) over 5 minutes.
-
Equilibrate at initial conditions for 10-15 minutes before the next injection.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 220 nm for the peptide backbone and potentially 280 nm if aromatic residues are present). The bis-aryl hydrazone bond formed in some HYNIC chemistries can also be monitored around 354 nm.[8][9][17][18]
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and LC-MS to confirm the purity and identity of the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified HYNIC-conjugated peptide.
Quantitative Data Summary Table:
| Parameter | Recommended Starting Condition | Rationale |
| Column Chemistry | C18 | Good general-purpose hydrophobicity for peptides. |
| Pore Size | 100-120 Å (for small peptides) or 300 Å (for large peptides/proteins) | Allows for proper diffusion of the analyte into the stationary phase.[10] |
| Mobile Phase A | 0.1% TFA in Water | Acidifies the mobile phase to protonate silanols and improve peak shape.[13] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Slope | 0.5-1% B per minute | A shallow gradient is crucial for resolving closely eluting species.[14] |
| Flow Rate | Scaled to column diameter | Ensure optimal linear velocity for good separation efficiency. |
| Detection Wavelength | 220 nm and 280 nm | 220 nm for the peptide backbone; 280 nm for aromatic amino acids. |
Visualizing the HYNIC Conjugation and Purification Workflow
The following diagram illustrates the overall process from conjugation to purification.
Caption: The overall workflow from biomolecule conjugation to final purified product.
Conclusion
The successful HPLC purification of HYNIC-conjugates is an achievable goal, but it requires a nuanced understanding of the underlying chemistry and potential chromatographic pitfalls. By approaching challenges systematically, optimizing your methods with the principles outlined in this guide, and validating your results with appropriate analytical techniques, you can confidently produce highly pure conjugates for your downstream applications. Remember that a robust purification method is not just about achieving high purity; it's about developing a reproducible process that you can trust.
References
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions. [Link]
- S-HyNic Bioconjugation Technical Manual. Interchim. [Link]
- Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with Tc-99m.
- HyNic PEG, HyNic linker. AxisPharm. [Link]
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions (RSC Publishing). [Link]
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
- Efficient Purification of Synthetic Peptides
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- The effect of selected preparation variables on the radiochemical purity of 99mTc-EDDA-HYNIC-TOC.
- Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and st
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
- HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma. NIH. [Link]
- Tackling Problems with HPLC Purification of Oligonucleotides. Biocompare. [Link]
- HPLC Troubleshooting and Maintenance Techniques. YouTube. [Link]
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
- RP-HPLC chromatogram of 99m Tc-HYNIC-TOC following gradient system II.
- Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- Evaluation of the Influence of the Conjugation Site of the Chelator Agent HYNIC to GLP1 Antagonist Radiotracer for Insulinoma Diagnosis.
- 4 Common Mistakes to Avoid in HPLC.
- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma. PubMed. [Link]
- Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- Metal ion chelation of poly(aspartic acid): From scale inhibition to therapeutic potentials. PubMed. [Link]
- Tips For Antibody Purification Troubleshooting.
- CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
Sources
- 1. researchgate.net [researchgate.net]
- 2. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. hplc.eu [hplc.eu]
- 11. Optimization of high-performance liquid chromatographic peptide separations with alternative mobile and stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. vectorlabs.com [vectorlabs.com]
Stability issues of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid in solution
Welcome to the technical support guide for 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this reagent in solution. Understanding its chemical behavior is paramount for ensuring experimental reproducibility and success. This guide consolidates theoretical knowledge with practical, field-proven advice to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this molecule is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The key factors are:
-
pH: The Boc group is highly sensitive to acidic conditions and will be cleaved to reveal the free hydrazine.[1][2] The molecule is significantly more stable under neutral to basic conditions.[3][4]
-
Solvent: Protic solvents, especially in the presence of trace acids, can facilitate the hydrolysis of the Boc group. Anhydrous aprotic solvents are preferred for long-term storage.
-
Temperature: As with most chemical reactions, higher temperatures will accelerate the rate of degradation, particularly acid-catalyzed hydrolysis.
-
Oxidizing Agents: The hydrazine moiety is susceptible to oxidation. Contact with strong oxidizing agents or dissolved oxygen, especially in the presence of metal catalysts, should be avoided.
Q2: What is the most likely degradation product I will see?
A2: The most common degradation product is 6-hydrazinylnicotinic acid, formed via the acid-catalyzed cleavage of the Boc group. This reaction releases the unprotected hydrazine, along with carbon dioxide and isobutene as byproducts.
Q3: What are the recommended storage conditions for both the solid compound and its solutions?
A3: To ensure maximum shelf-life and performance, we recommend the following storage protocols.
| Form | Temperature | Atmosphere | Container | Notes |
| Solid | 2-8°C or -20°C | Inert (Argon or Nitrogen) | Tightly sealed, opaque vial | Protect from moisture and light.[5][6] |
| Stock Solution | -20°C or -80°C | Inert (Argon or Nitrogen) | Tightly sealed vials | Prepare in anhydrous, aprotic solvents like DMSO or DMF.[7] Use screw caps with PTFE septa. |
Q4: Can I use this reagent in aqueous buffers for my experiment?
A4: Yes, but with caution and for immediate use. If your experiment requires an aqueous buffer, prepare the solution immediately before use and maintain a neutral or slightly alkaline pH (pH 7.2-8.0). Avoid acidic buffers (pH < 6.5) as they will cause rapid degradation. For extended experiments, a gradual addition of a concentrated stock solution (in DMSO/DMF) to the aqueous reaction medium is preferable to letting the compound sit in the buffer for a prolonged period.
Troubleshooting Guide: Common Experimental Issues
Issue 1: My HPLC analysis shows a new, more polar peak appearing over time.
-
Probable Cause: This is the classic signature of Boc group cleavage. The resulting 6-hydrazinylnicotinic acid is significantly more polar than the parent compound due to the free hydrazine group, leading to an earlier retention time on a reverse-phase HPLC column.
-
Validation: To confirm, you can intentionally treat a small aliquot of your solution with a dilute acid (e.g., 1% Trifluoroacetic Acid (TFA) in acetonitrile) and monitor the rapid and complete conversion to the new peak.
-
Solution:
-
Ensure all solvents and reagents used to prepare the solution are free of acidic contaminants.
-
If using an aqueous buffer, confirm the pH is > 7.0.
-
Prepare solutions fresh and use them immediately. Store any stock solutions at -80°C under an inert atmosphere.
-
Issue 2: My reaction, which uses this compound as a nucleophile, has a very low yield in a buffered system.
-
Probable Cause: If your reaction buffer is acidic, you are likely deprotecting the hydrazine in situ. The Boc group is designed to moderate the nucleophilicity of the hydrazine; its removal can alter the intended reactivity or, more commonly, the acid itself protonates the newly exposed hydrazine, rendering it non-nucleophilic.
-
Causality: The Boc group is an excellent protecting group precisely because it is stable to many conditions but readily cleaved by acid.[8] This dual nature means that unintended exposure to acid is a primary failure mode in synthesis or conjugation protocols.
-
Solution:
-
Switch to a non-acidic reaction medium. Consider using organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) if a base is required.[9]
-
If a buffer is essential, use one with a pH in the range of 7.4-8.5, such as HEPES or borate buffers.
-
Re-evaluate the reaction mechanism to ensure it is compatible with the stability profile of a Boc-protected hydrazine.
-
Issue 3: I observe a gradual color change (e.g., to yellow or brown) in my stock solution.
-
Probable Cause: A color change often indicates oxidative degradation of the hydrazine moiety or other side reactions involving the aromatic ring. This can be initiated by atmospheric oxygen, light, or impurities in the solvent.
-
Solution:
-
Always use high-purity, anhydrous solvents. Purging the solvent with argon or nitrogen before use can remove dissolved oxygen.[7]
-
Store stock solutions under an inert atmosphere (e.g., in a vial flushed with argon).
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The most significant stability concern for this compound is the acid-labile nature of the Boc protecting group. The mechanism involves protonation of the carbamate oxygen, followed by collapse to release the stable tert-butyl cation (which typically forms isobutene), carbon dioxide, and the deprotected hydrazine.
Caption: Acid-catalyzed hydrolysis of the Boc protecting group.
Recommended Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol minimizes the risk of premature degradation during storage.
-
Preparation: Work in a fume hood, preferably with low humidity.
-
Solvent Selection: Obtain a new, sealed bottle of anhydrous, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Gently flush a clean, dry, amber glass vial equipped with a PTFE-lined screw cap with an inert gas (argon or dry nitrogen) for 1-2 minutes.
-
Weighing: Quickly weigh the desired amount of solid this compound and add it to the prepared vial.
-
Dissolution: Using a syringe, add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration (e.g., 10-50 mM).
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Sealing and Storage: Flush the headspace of the vial with inert gas once more before tightly sealing the cap. Wrap the cap junction with parafilm for extra security. Store immediately at -80°C.
Protocol 2: Workflow for a Basic Stability Assessment by RP-HPLC
This workflow allows you to quantify the stability of the compound under your specific experimental conditions.
Caption: Experimental workflow for a solution stability study.
Example HPLC Method:
A stability-indicating method should be able to resolve the parent compound from its more polar degradant, 6-hydrazinylnicotinic acid.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Detection (UV) | 260 nm |
| Injection Vol. | 2 µL |
Note: This is a starting method and may require optimization for your specific equipment and conditions. Analytical methods for nicotinic acid and its derivatives often employ reverse-phase HPLC.[10][11][12]
By following these guidelines and understanding the chemical vulnerabilities of this compound, you can significantly improve the reliability and success of your experiments.
References
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Jacobson, E. L., Dame, A. J., Johnson, M. A., & Jacobson, M. K. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1107-1113. [Link]
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Patel, D. B., Patel, N. J., & Patel, V. A. (2014). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 4(2), 55-61. [Link]
- Zgrajka, W., Turski, W. A., & Turska, M. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 127-134. [Link]
- SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(39), 6654-6665. [Link]
- Hicks, K. A., O'Loughlin, E., & Focia, P. J. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432-3446. [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Nicotinic acid hydrazide, 97%.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. echemi.com [echemi.com]
- 10. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprt.org [ijprt.org]
- 12. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Solvent Conditions for Boc-Hydrazine Reactions
Welcome to the technical support center for optimizing solvent conditions in reactions involving tert-butyl carbazate (Boc-hydrazine). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection, troubleshoot common experimental hurdles, and enhance the efficiency and yield of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for Boc-hydrazine reactions and what is the basis for their selection?
A1: The choice of solvent is critical and depends on the specific reaction being performed (e.g., protection of a hydrazine or reaction of Boc-hydrazine with another moiety).
-
For Boc Protection of Amines/Hydrazines: A variety of solvents are commonly employed. These include tetrahydrofuran (THF), acetonitrile (ACN), dioxane, methanol, and even water or biphasic systems.[1] The selection is often based on the solubility of the starting materials and the reaction conditions. For instance, a base like sodium bicarbonate may be used in a biphasic mixture of chloroform and water.[1]
-
For Reactions with Carbonyls (Hydrazone Formation): Protic solvents like ethanol or methanol are frequently used for hydrazone formation.[2] The solvent's ability to facilitate the proton transfers involved in the mechanism is key. The reaction is often catalyzed by a small amount of weak acid.[2][3]
-
Solubility Considerations: Boc-hydrazine itself is soluble in alcohols like ethanol and methanol.[4] Ensuring your substrate is also soluble in the chosen solvent is paramount for a homogeneous reaction mixture and optimal kinetics.
Q2: I'm observing a complex mixture of byproducts. Can the solvent be the culprit?
A2: Absolutely. In certain cases, the solvent can promote the formation of difficult-to-separate byproducts. For example, when protecting Z-hydrazine with di-tert-butyl dicarbonate (Boc₂O), using acetonitrile with a DMAP catalyst is known to produce complex product mixtures.[5][6] In such instances, considering alternative conditions, such as a solventless approach, can lead to a much cleaner reaction profile and higher purity of the desired product.[5][6]
Q3: Is a solvent always necessary for Boc-protection of hydrazines?
A3: Not at all. A highly efficient and "green" alternative is the solventless protection of hydrazines by stirring the substrate directly in molten di-tert-butyl dicarbonate (Boc₂O).[7] This method often proceeds rapidly at room temperature or with gentle heating, requires no catalyst, and simplifies workup, as the product can often be recrystallized directly from the reaction mixture.[5][6] This technique is particularly advantageous for substrates that yield complex mixtures under standard solvent-based conditions.[6]
Q4: How does solvent polarity affect my reaction kinetics and yield?
A4: Solvent polarity can significantly influence both the speed and the equilibrium position of your reaction.[8][9] For reactions like hydrazone formation, the solvent must stabilize charged intermediates and transition states. Polar solvents can influence the activation energy of the reaction; for some enzymatic reactions, more polar organic solvents have been shown to lower the activation energy, potentially speeding up the reaction.[10] However, the optimal polarity will depend on the specific mechanism. For instance, in reactions with a hydrazide-bound scavenger resin, solvent polarity was found to impact both the reaction kinetics and the final yield of captured carbonyl compounds.[8][9]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has stalled or resulted in a very low yield. What solvent-related factors should I investigate?
A: Low yield is a common issue that can often be traced back to solvent conditions. Here is a systematic approach to troubleshooting:
-
Check Solubility: Is your starting material fully dissolved in the chosen solvent? Poor solubility leads to a heterogeneous reaction mixture, drastically slowing down the reaction rate. If solubility is an issue, consider a different solvent or a solvent mixture.
-
Solvent Polarity Mismatch: The polarity of your solvent may not be optimal for stabilizing the reaction's transition state.[8][9] If you are using a non-polar solvent like hexane, consider switching to a more polar solvent like ethanol or acetonitrile, and vice-versa. The ideal choice depends on the specific reaction mechanism.
-
Presence of Water: For reactions that are sensitive to hydrolysis, such as those using coupling agents, the presence of water in the solvent can be detrimental.[2] Ensure you are using anhydrous solvents if the reaction chemistry demands it.
-
Reaction Temperature and Solvent Boiling Point: If the reaction requires heating, ensure your chosen solvent has an appropriate boiling point. For slow reactions, gentle heating can sometimes overcome the activation energy barrier, but be cautious to avoid solvent evaporation or product degradation.[2][11] High-boiling solvents like ethylene glycol are used for high-temperature reactions like the Wolff-Kishner reduction.[12]
Logical Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield Boc-hydrazine reactions.
Issue 2: Formation of Side Products
Q: I've isolated my product, but it's contaminated with impurities. How can my solvent choice help?
A: Side product formation is often a kinetic vs. thermodynamic issue that can be influenced by the solvent.
-
Solvent-Induced Side Reactions: As mentioned, solvents like acetonitrile can promote the formation of byproducts in certain Boc-protections.[6] A well-documented alternative is to perform the reaction without any solvent.[5]
-
Side Reactions with Solvent: In some cases, the solvent itself can react. For instance, during the acidic deprotection of Boc-arylhydrazines, the generated tert-butyl cation can alkylate the solvent or the electron-rich aromatic ring.[13] Using a solvent like trifluoroethanol, which is less nucleophilic, in combination with a strong acid can suppress this side reaction by ensuring the deprotected hydrazine is fully protonated and thus deactivated.[13]
-
Controlling Reactant Concentration: In reactions like hydrazone formation, an excess of the carbonyl compound can lead to the formation of an azine byproduct (R₂C=N-N=CR₂).[14] While not strictly a solvent property, using the solvent to control the concentration by slow addition of the carbonyl compound to the hydrazine solution can minimize this side reaction.[14]
Data Summary & Solvent Selection Guide
The following table provides a summary of common solvents and their properties, along with recommendations for their use in Boc-hydrazine reactions.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Common Applications & Notes | Potential Issues |
| Dichloromethane (DCM) | 9.1 | 40 | Good general-purpose solvent for a wide range of organic compounds. | Relatively low boiling point; can be problematic for reactions requiring heat. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Frequently used for Boc-protection reactions.[1] Good solubility for many organic substrates. | Can form peroxides upon storage; must be properly handled. |
| Acetonitrile (ACN) | 37.5 | 82 | A polar aprotic solvent used in Boc-protections.[1] | Can lead to complex byproduct mixtures in some cases, particularly with catalysts like DMAP.[5][6] |
| Ethanol (EtOH) | 24.5 | 78 | A polar protic solvent, ideal for hydrazone formation.[2] Generally good for dissolving Boc-hydrazine.[4] | The protic nature can interfere with reactions involving strong bases or highly reactive electrophiles. |
| Methanol (MeOH) | 32.7 | 65 | Similar to ethanol, a good polar protic solvent for hydrazone formation and for dissolving Boc-hydrazine.[2][4] | Lower boiling point than ethanol. Can act as a nucleophile in some side reactions. |
| Water | 80.1 | 100 | Used in biphasic systems or as a co-solvent.[1] A "green" solvent choice. | Limited solubility for many organic substrates. Can promote hydrolysis. |
| Solventless (molten Boc₂O) | N/A | N/A | Excellent for clean, high-yield Boc-protection of hydrazines, avoiding solvent-related side products.[5][6] | The reaction can be exothermic and may require careful temperature control during scale-up.[5] |
Experimental Protocols
Protocol 1: Standard Boc-Protection of a Hydrazine Derivative in THF
This protocol is a general guideline for the Boc-protection of a hydrazine using a standard organic solvent.
-
Dissolution: In a round-bottom flask, dissolve the hydrazine starting material (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.). If required, a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) can be added (typically 1.0-1.5 eq. for a base like NaOH or NaHCO₃, or catalytic amounts for DMAP).[1]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40°C) can be applied if the reaction is sluggish.[1]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Solventless Boc-Protection of a Hydrazine
This protocol is adapted from a highly efficient, catalyst-free method.[5][6]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.). If it is solid, gently warm the flask to melt the Boc₂O (m.p. 22-24°C).
-
Substrate Addition: To the molten, stirring Boc₂O, gradually add the hydrazine starting material (1.0 eq.). Caution: The reaction can be exothermic and may cause vigorous gas evolution (CO₂ and isobutene). Add the substrate in portions to maintain control of the reaction temperature.[5]
-
Reaction: Continue stirring at room temperature. The reaction is often complete in a very short time (10-30 minutes). Monitor by TLC for the disappearance of the starting material.[5][6]
-
Isolation: Upon completion, the product can often be isolated by direct recrystallization from a suitable solvent (e.g., ethanol, hexanes). Alternatively, any excess Boc₂O and volatile byproducts can be removed under high vacuum.[5]
Mechanistic & Conceptual Diagrams
General Mechanism: Boc-Protection of Hydrazine
Caption: Nucleophilic attack of hydrazine on Boc₂O leads to the protected product.
Solvent Property Relationships
Caption: Interplay between solvent properties and reaction outcomes.
References
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]
- ChemBK. (2024). Boc-hydrazine. ChemBK.com. [Link]
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. [Link]
- Raju, M., Mäeorg, S., Tšubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]
- da Silva, A. C. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13346-13354. [Link]
- Gryko, D. T., & Piechowska, J. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein Journal of Organic Chemistry, 8, 280-285. [Link]
- da Silva, A. C. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.
- Fahmi, M. R. G., & Kurniawan, Y. S. (2021). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.
- Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable.me. [Link]
- Kim, J., Clark, D. S., & Dordick, J. S. (2000). Intrinsic Effects of Solvent Polarity on Enzymatic Activation Energies. Biotechnology and Bioengineering, 67(1), 112-116. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Effective Monitoring of Boc Deprotection
Welcome to the Technical Support Center for monitoring Boc (tert-butyloxycarbonyl) deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful and efficient removal of the Boc protecting group in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring Boc deprotection, and how do I choose the right one?
A1: The choice of monitoring technique depends on several factors including the scale of your reaction, the required level of accuracy, available equipment, and whether the synthesis is performed in solution or on a solid phase. The most common methods are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For solid-phase peptide synthesis (SPPS), the qualitative Kaiser test is also widely used.[1][2]
Here's a breakdown to guide your decision:
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons, allowing for the identification of specific functional groups. | - Provides definitive structural evidence of Boc group removal by observing the disappearance of the characteristic tert-butyl proton signal.[1] - Allows for quantitative analysis of reaction completion. - Offers structural information about the final product.[1] | - Requires a relatively pure sample for clear analysis. - The resulting amine salt may cause peak broadening in the NMR spectrum.[1] |
| Thin-Layer Chromatography (TLC) | Separates components of a mixture based on their polarity. | - Simple, rapid, and cost-effective method for monitoring reaction progress.[1] - The deprotected, more polar amine product will have a lower Retention Factor (Rf) than the starting material. | - Primarily qualitative. - Co-elution of starting material and product can be misleading. - Visualization of the product may require staining (e.g., with ninhydrin for primary amines).[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture and determines their mass-to-charge ratio. | - Provides an accurate assessment of reaction progress by quantifying starting material, product, and side products.[1] - Confirms the expected molecular weight of the deprotected product.[4] | - More complex and expensive than TLC and NMR.[1] - Requires specialized equipment.[1] |
| Kaiser Test (Ninhydrin Test) | A colorimetric test that detects the presence of free primary amines. | - A highly sensitive and rapid qualitative test for monitoring deprotection in solid-phase peptide synthesis.[2][5] - A positive result (blue color) indicates successful deprotection.[6] | - Not reliable for secondary amines (e.g., N-terminal proline).[5] - Can give false positives if reagents are not washed away efficiently.[7] - Strictly qualitative. |
Q2: I'm seeing incomplete deprotection in my reaction. What are the common causes and how can I troubleshoot this?
A2: Incomplete deprotection is a frequent issue and can stem from several factors.[8] The primary reasons include insufficient acid strength or concentration, inadequate reaction time, steric hindrance, and poor solubility.[9][10]
Here’s a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
For sterically hindered substrates, you may need to increase the reaction time, use a stronger acid, or elevate the reaction temperature.[8] In solid-phase synthesis, ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access all reaction sites.[2]
Q3: What are the common side reactions during Boc deprotection and how can I prevent them?
A3: The major side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation (tBu⁺).[11][12] This electrophile can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, cysteine, and tyrosine.[10]
To prevent these side reactions, it is crucial to add "scavengers" to the deprotection cocktail. Scavengers are nucleophiles that trap the tert-butyl cation before it can react with your product.[10]
| Sensitive Residue | Recommended Scavengers |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[11] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS)[11] |
| Cysteine (Cys) | Ethanedithiol (EDT), Dithiothreitol (DTT)[11] |
| Tyrosine (Tyr) | Phenol, Anisole[11] |
A commonly used general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[11]
Caption: Mechanism of Boc deprotection and prevention of side reactions.
Troubleshooting Guides & Experimental Protocols
Guide 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
Issue: Difficulty in visualizing spots or interpreting the TLC plate.
Protocol: Standard TLC Monitoring [13][14]
-
Sample Preparation: Before starting the reaction (t=0), dissolve a small amount of your Boc-protected starting material in a suitable solvent (e.g., DCM or the reaction solvent) to create a stock solution.
-
Spotting: On a TLC plate, spot the starting material solution (SM), a co-spot (starting material and reaction mixture), and the reaction mixture (RM) at different time points (e.g., 5, 15, 30, 60 minutes).
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The goal is to achieve good separation between the starting material and the more polar product. The Rf of the product should be lower than the starting material.[3]
-
Visualization: Visualize the spots under UV light if the compounds are UV-active. If not, stain the plate. A common stain for amines is ninhydrin, which will stain primary and secondary amines, often appearing as a colored spot (e.g., purple or yellow).[3]
-
Interpretation: A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the deprotected amine. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Troubleshooting:
-
No visible spots: Your compound may not be UV-active. Use a stain like potassium permanganate or ninhydrin.
-
Spots are streaking: The compound may be too concentrated, or the solvent system may be inappropriate. Try a more polar eluent or dilute your sample.
-
Starting material and product spots are too close: Optimize the eluent system to achieve better separation.
Guide 2: Quantitative Monitoring with ¹H NMR Spectroscopy
Issue: Broad peaks or difficulty in integrating the signals for quantitative analysis.
Protocol: In-situ NMR Monitoring [4][15]
-
Baseline Spectrum: Dissolve a known amount of the Boc-protected compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a baseline ¹H NMR spectrum (t=0).
-
Signal Identification: Identify the characteristic singlet of the Boc group's tert-butyl protons, typically around 1.4-1.5 ppm.[4]
-
Initiate Reaction: Add the deprotection reagent (e.g., TFA-d) to the NMR tube.
-
Time-course Analysis: Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of the Boc signal and the appearance of new signals corresponding to the product.
-
Quantification: The percentage of deprotection can be calculated by comparing the integration of the Boc signal at different time points to its initial integration.
Troubleshooting:
-
Peak Broadening: The formation of an amine salt can lead to peak broadening.[1] This can sometimes be mitigated by adding a small amount of D₂O to exchange the acidic protons.
-
Complex Spectra: If the product spectrum is complex, focus on the disappearance of the clean, singlet Boc peak for monitoring progress.
Guide 3: High-Accuracy Monitoring with LC-MS
Issue: In-source fragmentation of the Boc group leading to ambiguous results.
Protocol: LC-MS Reaction Monitoring [4][16]
-
Initial Sample: Before adding the deprotection reagent (t=0), take an aliquot of the reaction mixture, quench it (e.g., with a saturated sodium bicarbonate solution), dilute it with the LC-MS mobile phase, and inject it to obtain the mass and retention time of the starting material.[4]
-
Time-Point Analysis: At various time points, withdraw small aliquots, quench them, and inject them into the LC-MS.
-
Data Analysis: Monitor the disappearance of the peak corresponding to the starting material (longer retention time) and the appearance of the deprotected product peak (shorter retention time).[3] Confirm the identity of the product by its mass-to-charge ratio.
-
Purity Assessment: The purity of the final product can be determined by integrating the peak area of the product relative to the total peak area in the chromatogram.[3]
Troubleshooting:
-
In-source Fragmentation: The Boc group can sometimes cleave in the mass spectrometer's source, especially with electrospray ionization (ESI).[17] This can be mistaken for a successful deprotection. To mitigate this, use a softer ionization method if available (e.g., MALDI) or optimize the fragmentor voltage in your ESI source.[17] Using a mobile phase with formic acid instead of TFA can also sometimes reduce in-source fragmentation.[17]
Guide 4: Monitoring on Solid Phase with the Kaiser Test
Issue: False positive or negative results.
Protocol: Kaiser Test for Primary Amines [6][18]
-
Sample Collection: Take a small sample of the resin (10-15 beads) and place it in a small test tube.
-
Reagent Addition: Add 2-3 drops each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).[19]
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[18]
-
Observation: Observe the color of the beads and the solution.
Troubleshooting:
-
False Positive: Inefficient washing of the resin after the coupling step can leave residual amines, leading to a false positive.[7] Ensure thorough washing before performing the test.
-
False Negative with Secondary Amines: The Kaiser test is unreliable for N-terminal proline and other secondary amines.[5] Use an alternative like the isatin test or chloranil test in these cases.[18]
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
- ResearchGate. (2025). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Temple University.
- ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the.... ResearchGate.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- YouTube. (2021). how to do TLC plates and N-boc deprotection. YouTube.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
- PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science.
- PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. ResearchGate.
- ResearchGate. (2020). How to analyze synthetic peptide by LC and LCMS?. ResearchGate.
- PubMed. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate.
- RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. RSC Publishing.
- ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. rsc.org [rsc.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. DSpace [scholarshare.temple.edu]
Technical Support Center: Troubleshooting Poor Resin Swelling in Solid-Phase Synthesis
Welcome to the technical support center for solid-phase synthesis (SPS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common hurdles in SPS: poor resin swelling. Proper resin swelling is paramount for successful synthesis, as it directly impacts reagent accessibility to the reactive sites within the polymer matrix.[1][2] Insufficient swelling can lead to incomplete reactions, low yields, and difficult purifications.[1]
This resource provides in-depth troubleshooting advice, step-by-step protocols, and a foundational understanding of the principles governing resin solvation.
Frequently Asked Questions (FAQs)
Q1: What is resin swelling and why is it critical for my solid-phase synthesis?
Resin swelling is the process where the polymer beads of the solid support expand upon contact with a solvent. This expansion creates a "solution-like" environment within the resin, unmasking the reactive sites and allowing reagents to diffuse freely to the growing peptide or small molecule chain.[2] The degree of swelling is a critical factor because reaction kinetics in SPS are diffusion-controlled.[2]
-
Optimal Swelling: Facilitates high reaction rates and drives reactions to completion.
-
Poor Swelling: Restricts reagent access to the interior of the resin beads, leading to incomplete couplings, deletions of amino acids in peptide synthesis, and overall lower purity of the final product.[1][3]
Q2: I've noticed my resin isn't swelling as expected. What are the most common causes?
Several factors can contribute to poor resin swelling. Here are the primary culprits:
-
Inappropriate Solvent Choice: The compatibility between the resin and the solvent is the most significant factor. Polystyrene-based resins, for instance, swell well in aprotic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) but poorly in protic solvents like water or alcohols.[2][3]
-
Resin Cross-linkage: The percentage of divinylbenzene (DVB) cross-linker in polystyrene resins affects their swelling capacity. A 1% DVB cross-linked resin typically swells more (4-6 times its dry volume in DCM) than a 2% DVB cross-linked resin (2-4 times its dry volume in DCM).[2]
-
Growing Peptide Chain: As the peptide chain elongates, its physicochemical properties can alter the swelling characteristics of the peptide-resin conjugate. Hydrophobic or aggregating sequences can cause the resin to shrink.[4]
-
Resin Storage and Handling: Resins are often sensitive to moisture. Improper storage can affect the resin's ability to swell correctly. It is crucial to allow resins stored at low temperatures to equilibrate to room temperature before opening to prevent condensation.[3]
-
High Loading: Overloading the resin with the first amino acid or molecule can lead to increased interchain interactions, which may hinder swelling and subsequent reaction steps.[1]
Q3: How can I visually assess and quantify resin swelling?
You can perform a quick qualitative assessment by observing the resin beads in a clear reaction vessel after adding the solvent. The beads should appear larger and more translucent. For a quantitative measurement, you can use a graduated cylinder.[5]
Troubleshooting Guide: A Step-by-Step Approach to Poor Swelling
If you are experiencing issues related to poor resin swelling, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for poor resin swelling.
Detailed Troubleshooting and Protocols
Issue 1: Suboptimal Solvent Choice
Causality: The principle of "like dissolves like" is fundamental here. The polarity and chemical nature of the solvent must match that of the resin to ensure proper solvation of the polymer chains. Polystyrene resins are non-polar and require non-polar aprotic solvents, while more hydrophilic resins like PEG-based resins (e.g., TentaGel) swell well in a broader range of solvents, including some protic ones.[6]
Troubleshooting Steps:
-
Consult a Solvent Compatibility Table: Refer to the resin manufacturer's data or established literature to confirm you are using an appropriate solvent.
-
Consider Solvent Mixtures: Sometimes a mixture of solvents provides the best swelling. For example, a DCM/DMF mixture is often used to balance swelling and solubility of reagents.[7]
-
Switch to a Stronger Swelling Solvent: If using DMF or DCM with a polystyrene resin, consider switching to N-Methyl-2-pyrrolidone (NMP), which is a more polar aprotic solvent and can improve swelling and reaction outcomes.[8]
Data Presentation: Solvent Swelling Capacity for Polystyrene Resins
| Solvent | Swelling Volume (mL/g of 1% cross-linked PS resin) | Classification |
| Dichloromethane (DCM) | 4.0 - 6.0 | Good |
| N,N-Dimethylformamide (DMF) | 4.0 - 5.0 | Good |
| N-Methyl-2-pyrrolidone (NMP) | 4.5 - 5.5 | Good |
| Toluene | 4.0 - 5.0 | Good |
| Tetrahydrofuran (THF) | 3.5 - 4.5 | Moderate |
| Acetonitrile | < 2.0 | Poor |
| Water | < 2.0 | Poor |
| Methanol | < 2.0 | Poor |
Note: Values are approximate and can vary based on the specific resin. Data compiled from multiple sources.[2][4][6][9]
Issue 2: On-Resin Aggregation
Causality: During peptide synthesis, the growing peptide chain can fold and aggregate through intermolecular hydrogen bonds, particularly with certain sequences. This aggregation can cause the resin to collapse, preventing reagents from accessing the reaction sites.
Troubleshooting Steps:
-
Utilize "Magic Mixtures": For difficult couplings due to aggregation, solvent mixtures containing chaotropic salts or additives that disrupt hydrogen bonding can be effective.
-
Incorporate PEG-based Resins: Resins with a polyethylene glycol (PEG) component can help to solvate the growing peptide chain and reduce aggregation.[8]
Issue 3: Incomplete Reactions Due to Poor Swelling
Causality: If swelling is compromised, coupling and deprotection reactions will be inefficient. It is crucial to monitor reaction completion at each step.
Monitoring Protocols:
Qualitative colorimetric tests are invaluable for monitoring the presence of free amines on the resin, indicating the completion of coupling or deprotection steps.[10]
Experimental Protocol: The Kaiser Test (for Primary Amines) [11]
The Kaiser test is highly sensitive for detecting primary amines.[12][13] A positive result (blue beads) after a coupling step indicates that the reaction is incomplete.
-
Reagents:
-
Reagent A: 16.5 mg KCN in 25 mL of water, diluted 1.0 mL into 49 mL of pyridine.
-
Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g phenol in 20 mL of n-butanol.
-
-
Procedure:
-
Take a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the tube at 110°C for 5 minutes.[11]
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results: [11]
-
Colorless/Yellow beads and solution: Negative result (no primary amine), indicating complete coupling.
-
Dark blue beads and/or solution: Positive result (primary amine present), indicating incomplete coupling.
-
Caption: Kaiser Test experimental workflow.
Experimental Protocol: The Chloranil Test (for Secondary Amines) [12]
The Kaiser test is unreliable for secondary amines, such as proline.[11][12] In these cases, the chloranil test is a suitable alternative.
-
Reagents:
-
Reagent A: 2% acetaldehyde in DMF.
-
Reagent B: 2% p-chloranil in DMF.
-
-
Procedure:
-
Interpretation of Results:
Advanced Considerations
-
Resin Pre-Swelling: Always allow the resin to swell adequately in the chosen solvent before the first reaction step. A common practice is to let the resin swell for at least 30-60 minutes.[3][14]
-
Washing Steps: Thorough washing between reaction steps is crucial not only to remove excess reagents but also to maintain the swollen state of the resin. Use the primary synthesis solvent for washes.
By systematically addressing the factors that influence resin swelling and diligently monitoring reaction progress, you can overcome many of the challenges associated with solid-phase synthesis, leading to higher quality products and more efficient research outcomes.
References
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (URL: [Link])
- Analytical methods for the monitoring of solid phase organic synthesis - PubMed. (URL: [Link])
- Analytical Methods for Solid Phase Peptide Synthesis - Ingenta Connect. (URL: [Link])
- Analytical techniques for small molecule solid phase synthesis - PubMed. (URL: [Link])
- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. (URL: [Link])
- Color Test for Selective Detection of Secondary Amines on Resin and in Solution. (URL: [Link])
- Peptide Synthesis - Bio-protocol. (URL: [Link])
- How to Synthesize a Peptide | AAPPTec. (URL: [Link])
- Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins - Rapp Polymere. (URL: [Link])
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin - Walsh Medical Media. (URL: [Link])
- Effect of resin swelling and substitution on solid phase synthesis - ResearchG
- Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing). (URL: [Link])
- Analytical Techniques for Small Molecule Solid Phase Synthesis - ResearchG
- A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. - SciSpace. (URL: [Link])
- Loading protocols - Peptideweb.com. (URL: [Link])
- Solvents for Solid Phase Peptide Synthesis. (URL: [Link])
- Analysis methods and reaction monitoring - Techniques de l'Ingénieur. (URL: [Link])
- Resins for Solid Phase Peptide Synthesis - Core Resins - AAPPTEC. (URL: [Link])
- Assessing the Correlation of Microscopy-based and Volumetry-based Measurements for Resin Swelling in a Range of Potential Greene. (URL: [Link])
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. (URL: [Link])
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
- Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC - NIH. (URL: [Link])
- Resin Swelling in Mixed Solvents Analysed using Hansen Solubility Parameter Space. (URL: [Link])
- Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. (URL: [Link])
- Investigation of Parameters that Affect Resin Swelling in Green Solvents - ResearchG
- Swelling of polystyrene‐Wang‐peptide resins in 1 : 9 (v/v) S1:EtOAc.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry - Reddit. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 6. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Minimizing By-products in 6-Hydrazinonicotinic Acid Conjugations
Welcome to the technical support center for 6-hydrazinonicotinic acid (HyNic) conjugation chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing by-product formation during your experiments. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the purity, yield, and reproducibility of your HyNic-based conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in a HyNic conjugation, and why is it so useful?
The core of HyNic chemistry is the chemoselective ligation between the hydrazine moiety of 6-hydrazinonicotinic acid (HyNic) and an aromatic aldehyde, such as 4-formylbenzoate (4FB), to form a stable bis-arylhydrazone bond.[1] This reaction is highly specific, allowing for the precise coupling of biomolecules, such as antibodies or peptides, under mild aqueous conditions.[1][2] The resulting hydrazone bond is notably stable across a wide pH range (pH 2.0-10.0) and at elevated temperatures (up to 92°C), which is a significant advantage over other conjugation chemistries that may require harsh conditions or result in less stable linkages.[2][3]
Q2: I'm observing multiple peaks on my HPLC analysis after conjugation. What are the most common by-products?
Observing multiple peaks is a common challenge. The primary culprits are typically:
-
Unreacted Starting Materials: Incomplete reaction will leave you with both the HyNic-modified and 4FB-modified biomolecules.
-
Homodimers: Self-reaction of the 4FB-modified protein can occur if it also contains accessible amine groups, leading to protein-protein dimers.
-
Hydrazone Isomers: The formed hydrazone bond can exist as different isomers, which may be separable under certain HPLC conditions.[4]
-
Aggregates: High concentrations of protein or suboptimal buffer conditions can lead to the formation of high-molecular-weight aggregates.[5]
-
Side Reactions with Buffers: Some buffer components, especially those with primary amines (like Tris), can potentially react with the activated esters (e.g., NHS esters) used to introduce the HyNic or 4FB moieties.
Q3: How does pH influence by-product formation in HyNic conjugations?
pH is a critical parameter that controls both the efficiency of the desired reaction and the prevalence of side reactions. The overall process involves two key stages:
-
Modification (Introducing HyNic/4FB): This step, typically using an N-hydroxysuccinimide (NHS) ester, is most efficient at a slightly alkaline pH of 8.0-8.5.[6][] At this pH, primary amines (like the ε-amino group of lysine) are deprotonated and thus more nucleophilic, readily reacting with the NHS ester. However, at higher pH values, the hydrolysis of the NHS ester is accelerated, reducing modification efficiency.
-
Conjugation (Hydrazone Bond Formation): The formation of the hydrazone bond is acid-catalyzed and proceeds optimally at a pH of approximately 6.0.[2][3] While the reaction can occur at neutral pH, it is significantly slower.[8] Lowering the pH facilitates the dehydration step in the reaction mechanism, driving the equilibrium towards hydrazone formation.[9]
Therefore, a two-buffer system is highly recommended: a modification buffer at pH ~8.0, followed by a buffer exchange into a conjugation buffer at pH ~6.0.[3]
Q4: What is the role of an aniline catalyst, and can it cause any issues?
Aniline and its derivatives act as nucleophilic catalysts that can dramatically accelerate the rate of hydrazone bond formation, often by a factor of 70-fold or more.[10][11] This is particularly beneficial when working with large biomolecules or at neutral pH where the uncatalyzed reaction is slow.[8][12] The catalyst works by forming a highly reactive protonated Schiff base intermediate with the aldehyde, which is then more susceptible to attack by the hydrazine.[11]
While highly effective, the use of aniline requires careful consideration:
-
Concentration: Typically, a final concentration of 10 mM aniline is sufficient.[2][13] Higher concentrations do not necessarily lead to faster reactions and can complicate purification.
-
Purity: Ensure the use of high-purity aniline, as impurities could potentially lead to side reactions.
-
Removal: Aniline must be removed from the final product, which usually requires a robust purification strategy like size-exclusion chromatography or dialysis.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH: Incorrect pH for modification or conjugation steps.[6] 2. Hydrolyzed Linker: The S-HyNic or S-4FB reagent was hydrolyzed before reacting with the protein. 3. Low Molar Ratio: Insufficient excess of the labeling reagent during the modification step.[6] 4. Inhibitory Buffer Components: Presence of primary amines (e.g., Tris, glycine) in the modification buffer. | 1. Use a two-buffer system: Modify at pH 8.0-8.5 and conjugate at pH 6.0.[3] 2. Prepare linkers fresh: Dissolve S-HyNic/S-4FB in anhydrous DMF or DMSO immediately before use. 3. Increase molar ratio: Use a 10-20 fold molar excess of the linker over the protein. Optimize for your specific protein. 4. Buffer exchange: Ensure the protein is in a non-amine-containing buffer (e.g., PBS, HEPES) before modification. |
| High Levels of Aggregation | 1. High Protein Concentration: Working with overly concentrated protein solutions.[6] 2. Hydrophobicity: The addition of linkers and payloads can increase the overall hydrophobicity of the protein, leading to aggregation.[14] 3. Incorrect Buffer Conditions: Suboptimal pH or ionic strength can reduce protein stability. | 1. Optimize protein concentration: A concentration of 2.5 mg/mL or higher is often efficient for conjugation, but may need to be lowered if aggregation is an issue.[6] 2. Include excipients: Consider adding stabilizing excipients like arginine or polysorbate to the conjugation buffer. 3. Screen buffers: Empirically test different buffer compositions to find the optimal conditions for your specific conjugate. |
| Poor Stability of the Conjugate | 1. Hydrolysis of the Hydrazone Bond: Although generally stable, the bond can hydrolyze under very acidic conditions (pH < 4).[15][16] 2. Use of Aliphatic Aldehydes: Hydrazones formed from aliphatic aldehydes are significantly less stable than those from aromatic aldehydes like 4FB.[9] | 1. Maintain appropriate pH: Store the final conjugate in a buffer at or near neutral pH (6.0-8.0). 2. Use aromatic aldehydes: For stable conjugates, always use an aromatic aldehyde partner like 4FB for your HyNic-modified molecule.[1] |
| Inconsistent Batch-to-Batch Results | 1. Variable Modification Ratios: Inconsistent incorporation of HyNic or 4FB linkers onto the biomolecule. 2. Inaccurate Protein Concentration: Errors in the initial protein concentration measurement affect all subsequent molar ratio calculations.[17] 3. Inconsistent Reaction Times/Temperatures: Variations in incubation times or temperatures can lead to different outcomes.[6] | 1. Characterize modified intermediates: Use UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling before proceeding to the conjugation step. 2. Use a reliable protein quantification method: Use a method like BCA or A280 with the correct extinction coefficient. 3. Standardize protocols: Strictly adhere to defined incubation times and temperatures for all reactions. Conjugation is often efficient at room temperature for 2 hours.[13] |
Visualizing the Workflow and Key Reactions
HyNic-4FB Conjugation Workflow
The following diagram outlines the standard workflow for conjugating two proteins using HyNic and 4FB linkers.
Caption: Standard workflow for protein-protein conjugation.
Mechanism of Aniline Catalysis
This diagram illustrates how aniline accelerates the formation of the hydrazone bond.
Caption: Aniline catalysis of hydrazone formation.
Detailed Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol provides a step-by-step method for conjugating two proteins (e.g., an antibody and an enzyme).
-
Protein Preparation:
-
Modification of Protein A with S-HyNic:
-
Prepare a 10 mM stock solution of S-HyNic in anhydrous DMF or DMSO.
-
Add a 15-fold molar excess of the S-HyNic stock solution to Protein A.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Modification of Protein B with S-4FB:
-
Prepare a 10 mM stock solution of S-4FB in anhydrous DMF or DMSO.
-
Add a 15-fold molar excess of the S-4FB stock solution to Protein B.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification of Modified Proteins:
-
Remove excess linker and exchange the buffer to a conjugation buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0) for both modified proteins.[2] This can be done using dialysis or appropriately sized desalting columns.
-
-
Conjugation Reaction:
-
Mix the HyNic-modified Protein A and the 4FB-modified Protein B at a desired molar ratio (e.g., 1:1.5).
-
Add a stock solution of aniline to achieve a final concentration of 10 mM.[13]
-
Incubate for 2 hours at room temperature. The reaction progress can be monitored by measuring the absorbance at 354 nm, characteristic of the bis-arylhydrazone bond (molar extinction coefficient ≈ 29,000 M⁻¹cm⁻¹).[2][3]
-
-
Final Purification:
-
Purify the final conjugate to remove unreacted proteins, catalyst, and any aggregates. Size-exclusion chromatography (SEC) is often the method of choice.[18]
-
Protocol 2: Analytical Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of your conjugate and quantifying by-products.[19]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a suitable column is required.
-
Column Selection:
-
Size-Exclusion Chromatography (SEC): Ideal for separating the desired conjugate from high-molecular-weight aggregates and unreacted low-molecular-weight proteins.
-
Reverse-Phase Chromatography (RP-HPLC): Can be used to separate species with different hydrophobicities, which may allow for the separation of different drug-to-antibody ratio (DAR) species in antibody-drug conjugates.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge, which can resolve unconjugated protein from the conjugate.[20]
-
-
Mobile Phase: The choice of mobile phase will depend on the column and the nature of the conjugate. A typical SEC mobile phase is phosphate-buffered saline. For RP-HPLC, a gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) is common.
-
Analysis:
-
Inject a small amount of the purified conjugate onto the column.
-
Monitor the elution profile at 280 nm (for protein) and 354 nm (for the hydrazone bond).
-
The presence of multiple peaks indicates impurities. Peak integration can be used to estimate the relative abundance of the desired product and by-products. Mass spectrometry can be coupled with HPLC (LC-MS) for definitive identification of the species in each peak.[21][22]
-
By carefully controlling reaction parameters and implementing robust analytical and purification strategies, you can consistently achieve high-quality HyNic conjugates with minimal by-product formation.
References
- Dirksen, A., et al. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society.
- de Jong, M., et al. (1997). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Nuclear Medicine and Biology.
- Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.
- Kalia, J., & Raines, R. T. (2010). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research.
- Trausel, F., et al. (2017). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. TU Delft Repository.
- Zeng, Y., et al. (2009). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. Organic Letters.
- Abrams, M. J., et al. (2010). Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. Bioconjugate Chemistry.
- Li, L., et al. (2022). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chinese Chemical Letters.
- Gandomkar, M., et al. (2007). Confirmation of Hydrazone Formation in HYNIC-peptide Conjugate Preparation, and Its Hydrolysis During Labeling With (99m)Tc. Applied Radiation and Isotopes.
- Gallier, S., & Gragson, D. (2018). Analytical Methods for Measuring or Detecting Whey Proteins. ScienceDirect.
- Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual. Interchim.
- Torchilin, V. P., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry.
- GE Healthcare. (n.d.). Protein Purification. GE Healthcare.
- ResearchGate. (n.d.). Conjugation of the NHS-Hynic to amine-derivatized oligomers, and radiolabeling with 99mTc. ResearchGate.
- ResearchGate. (n.d.). Analytical Methods for Measuring or Detecting Whey Proteins. ResearchGate.
- Moody, P., & Webb, M. E. (2020). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Molecules.
- Hu, X., & Tirelli, N. (2018). A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design. Expert Opinion on Drug Delivery.
- Free, J. L., et al. (2023). Statistical Optimization of Hydrazone-Crosslinked Hyaluronic Acid Hydrogels for Protein Delivery. bioRxiv.
- Akbay, C., & Sezgintürk, M. K. (2024). Current analytical methods and applications used in the insight of serum proteins interactions with various food additives, pesticides, and contaminants. Open Exploration.
- GE Healthcare. (n.d.). Strategies for Protein Purification. GE Healthcare.
- WISHART, D. S., et al. (2018). A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry. Bioconjugate Chemistry.
- Tsuchikama, K., & An, Z. (2018). Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists. Journal of Medicinal Chemistry.
- Wang, L. M., et al. (2015). Method To Determine Protein Concentration in the Protein–Nanoparticle Conjugates Aqueous Solution Using Circular Dichroism Spectroscopy. Analytical Chemistry.
- Hiyka. (n.d.). Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Hiyka.
- Femia, F. J., et al. (2002). Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules. Inorganica Chimica Acta.
- Agilent. (n.d.). Analytical Proteins & Conjugates. Agilent.
- Harris, T. D., et al. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions.
- CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. CellMosaic.
- ResearchGate. (n.d.). Chromatography and the Strategy of Protein Purification. ResearchGate.
- Pinto, I. F., et al. (2020). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology.
- Agilent. (2024). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Agilent.
Sources
- 1. interchim.fr [interchim.fr]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiyka.com [hiyka.com]
- 6. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ualberta.ca [ualberta.ca]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 21. Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for radiolabeling with HYNIC
Welcome to the technical support center for the refinement of protocols for radiolabeling with 6-hydrazinonicotinamide (HYNIC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during radiolabeling experiments with 99mTc-HYNIC.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of HYNIC radiolabeling.
Q1: What is HYNIC and why is it a popular choice for 99mTc radiolabeling?
6-hydrazinonicotinamide (HYNIC) is a widely used bifunctional chelator for labeling biomolecules, such as peptides and antibodies, with technetium-99m (99mTc).[1][2] Its popularity stems from its ability to be readily conjugated to biomolecules and subsequently form stable complexes with 99mTc under mild conditions.[3][4] This allows for the development of radiopharmaceuticals for in vivo imaging applications.[2]
Q2: What is the role of a "coligand" in HYNIC radiolabeling?
HYNIC itself is unable to fully saturate the coordination sphere of the technetium-99m metal center.[4][5] Therefore, a "coligand" (or co-ligand) is required to complete the coordination and form a stable 99mTc-HYNIC complex.[4][5] Common coligands include tricine and ethylenediaminediacetic acid (EDDA).[4][5] The choice of coligand can significantly influence the stability, biodistribution, and pharmacokinetics of the final radiolabeled molecule.[4][6][7]
Q3: What are the typical reaction conditions for 99mTc-HYNIC labeling?
99mTc-HYNIC labeling is generally performed in an aqueous solution. Key reaction parameters that need optimization include:
-
pH: The optimal pH for the labeling reaction is crucial and can vary depending on the specific HYNIC-conjugated molecule and coligand used. A pH range of 5.0 to 7.0 is commonly reported.[3] For instance, a study on HYNIC-IL2 found that a pH of 5.5 was necessary to achieve the highest labeling efficiency and minimize impurities like colloids and free 99mTc.[3]
-
Temperature: Reactions can be performed at room temperature or with heating. Heating, for example to 95°C, can accelerate the reaction and in some cases lead to the formation of a more stable isomeric form of the complex.[1]
-
Incubation Time: The reaction time can range from a few minutes to an hour. Optimization is necessary to ensure complete labeling while minimizing potential degradation of the biomolecule.[4][8]
-
Reducing Agent: A reducing agent, most commonly stannous chloride (SnCl₂), is required to reduce the pertechnetate (99mTcO₄⁻) eluted from the generator to a lower oxidation state that can be chelated by HYNIC and the coligand.[3][8]
Q4: How is the radiochemical purity of a 99mTc-HYNIC labeled product determined?
The radiochemical purity (RCP) is a critical quality control parameter, ensuring that the radioactivity is associated with the desired molecule. Common methods for determining RCP include:
-
Radio-Thin Layer Chromatography (Radio-TLC): A relatively simple and rapid method to separate the labeled product from impurities like free pertechnetate (99mTcO₄⁻) and reduced/hydrolyzed technetium (99mTcO₂).[8][9]
-
High-Performance Liquid Chromatography (HPLC): A more sophisticated technique that provides higher resolution and can separate the desired product from various impurities, including different radiolabeled species and degradation products.[1][10] It is considered a more accurate method for determining radiochemical purity.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during 99mTc-HYNIC radiolabeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiolabeling Yield | Suboptimal pH: The pH of the reaction mixture is outside the optimal range for complex formation. | Verify and adjust the pH of all reagents and the final reaction mixture. A pH of 5.5 has been shown to be optimal in some cases to avoid colloid formation.[3] |
| Insufficient Reducing Agent: The amount of stannous chloride is not enough to efficiently reduce the pertechnetate. | Increase the concentration of SnCl₂. However, be aware that excess stannous ions can lead to colloid formation. | |
| Oxidation of Stannous Chloride: The SnCl₂ solution may have oxidized over time, reducing its effectiveness. | Prepare a fresh solution of SnCl₂ in nitrogen-purged 0.1 M HCl.[3] | |
| Inadequate Incubation Time/Temperature: The reaction may not have proceeded to completion. | Increase the incubation time or temperature. Heating can sometimes improve yields, but the thermal stability of the biomolecule must be considered.[1] | |
| Low HYNIC:Molecule Ratio: Insufficient HYNIC conjugation to the biomolecule. | Optimize the conjugation reaction to increase the number of HYNIC molecules per biomolecule. A 12-fold molar excess of HYNIC-NHS was found to be optimal for IL2.[3] | |
| Formation of Multiple Radioactive Species | Isomerization: 99mTc-HYNIC complexes can exist as different isomers. | Heating the reaction mixture (e.g., at 95°C for 30 minutes) can sometimes promote the formation of a single, more stable isomer.[1] |
| Different Coordination Geometries: The coligand and HYNIC can coordinate to the technetium in various arrangements. | The choice of coligand can influence the number of species formed. For example, HYNIC conjugates tend to form fewer and more stable species than HYBA conjugates.[1] | |
| Radiolysis: High amounts of radioactivity can lead to the degradation of the labeled compound. | Minimize the reaction volume and consider the use of radical scavengers.[10] | |
| Poor In Vitro/In Vivo Stability | Suboptimal Coligand: The chosen coligand may not form a sufficiently stable complex. | The stability of the complex is highly dependent on the coligand. For instance, 99mTc–tricine–HYNIC-nanogastrin showed greater stability than 99mTc–EDDA–HYNIC-nanogastrin.[1] |
| Dissociation of the Complex: The 99mTc can dissociate from the chelator over time, especially in the presence of competing ligands in biological fluids. | Test the stability of the radiolabeled compound in serum or plasma over time.[1][11] Consider alternative coligands or purification methods to remove excess reactants that might affect stability. | |
| Enzymatic Degradation: If the biomolecule is a peptide, it may be susceptible to enzymatic degradation. | Molecular modifications, such as the insertion of linker amino acids, can help prevent enzymatic degradation.[8] | |
| High Background/Non-Specific Binding In Vivo | High Lipophilicity: The radiolabeled compound may be too lipophilic, leading to high uptake in organs like the liver. | The choice of coligand can influence the lipophilicity of the complex.[4] |
| Presence of Colloidal Impurities: Radiocolloids (99mTcO₂) can be taken up by the reticuloendothelial system (liver, spleen, bone marrow). | Ensure optimal pH and sufficient coligand concentration to prevent colloid formation. Use radio-TLC to check for the presence of colloids. | |
| Free Pertechnetate: Unbound 99mTcO₄⁻ can lead to uptake in the thyroid, salivary glands, and stomach. | Optimize the labeling reaction to achieve high radiochemical purity. Purify the final product using methods like solid-phase extraction (SPE) or HPLC to remove free pertechnetate.[1] |
Experimental Protocols
Standard 99mTc-HYNIC-Peptide Labeling Protocol (with Tricine as Coligand)
This protocol provides a general guideline. Optimization of reagent concentrations, pH, temperature, and incubation time is crucial for each specific HYNIC-conjugated peptide.
Materials:
-
HYNIC-conjugated peptide solution (e.g., 1 mg/mL in water)
-
Tricine solution (e.g., 10 mg in 0.5 M ammonium acetate buffer, pH 6)[8]
-
Freshly eluted 99mTc-pertechnetate (Na99mTcO₄) solution
-
Stannous chloride (SnCl₂) solution (e.g., 1 mg/mL in 0.1 N HCl)[8]
-
0.5 M Ammonium acetate buffer, pH 6[8]
-
Sterile reaction vials
Procedure:
-
In a sterile reaction vial, add 10 µg of the HYNIC-conjugated peptide solution.[8]
-
Add 100 µL of 0.5 M ammonium acetate buffer (pH 6).[8]
-
Add 50 µL of the tricine solution.[8]
-
Add 100–300 MBq of the fresh Na99mTcO₄ solution.[8]
-
Add 40 µg of the SnCl₂ solution.[8]
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at room temperature for 30 minutes.[8]
-
Perform quality control using radio-TLC and/or radio-HPLC to determine the radiochemical purity.
Quality Control: Radio-TLC Method
Materials:
-
ITLC-SG strips
-
Mobile phase 1: Saline (0.9% NaCl)
-
Mobile phase 2: Acetone
-
Developing chamber
-
Radio-TLC scanner
Procedure:
-
Spot a small amount of the reaction mixture onto two separate ITLC-SG strips.
-
Develop one strip in the saline mobile phase. In this system, the 99mTc-HYNIC-peptide remains at the origin (Rf = 0), while free 99mTcO₄⁻ moves with the solvent front (Rf = 1).
-
Develop the second strip in the acetone mobile phase. In this system, both the 99mTc-HYNIC-peptide and reduced/hydrolyzed 99mTc remain at the origin (Rf = 0), while free 99mTcO₄⁻ moves with the solvent front (Rf = 1).
-
Scan the strips using a radio-TLC scanner to determine the percentage of radioactivity associated with each species.
Visualizations
99mTc-HYNIC Coordination Chemistry
Caption: A typical workflow for radiolabeling and quality control.
References
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (43), 4936-4945. [Link]
- Jadidi, M., et al. (2021). Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. DARU Journal of Pharmaceutical Sciences, 29(1), 19-28. [Link]
- Ferreira, C. L., et al. (2010). Tc-99m-labelled gold nanoparticles capped with HYNIC-peptide/mannose for sentinel lymph node detection. Nuclear Medicine and Biology, 37(7), 835-844. [Link]
- Hooijman, E., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 29. [Link]
- Asti, M., et al. (2012). Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. Current Radiopharmaceuticals, 5(2), 136-143. [Link]
- Fomin, M. A., et al. (2023). Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation. Pharmaceuticals, 16(5), 743. [Link]
- Mihai, C., et al. (2022). The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancreatic NETs?. Diagnostics, 12(6), 1361. [Link]
- Blankenberg, F. G., et al. (2006). Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis.
- Liu, C., et al. (2020). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures. Molecules, 25(18), 4248. [Link]
- Szabó, G., et al. (2021). Radiolabeling of Platelets with 99mTc-HYNIC-Duramycin for In Vivo Imaging Studies. International Journal of Molecular Sciences, 22(16), 8886. [Link]
- Lee, S., et al. (2017). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of Visualized Experiments, (125), e55938. [Link]
- Ortega-López, J., et al. (2015). Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer.
- Koźmiński, P., et al. (2006). (99m)Tc Human IgG Radiolabelled by HYNIC. Biodistribution and Scintigraphy of Experimentally Induced Inflammatory Lesions in Animal Model. Polish Journal of Environmental Studies, 15(4a), 110-114. [Link]
- Edwards, W. B., et al. (2007). Trifluoroacetyl-HYNIC peptides: synthesis and 99mTc radiolabeling.
- Edwards, W. B., et al. (2007). Trifluoroacetyl-HYNIC Peptides: Synthesis and 99mTc Radiolabeling.
- Araújo, E. B., et al. (2006). Radiolabeling, quality control and radiochemical purity assessment of 99mTc-HYNIC-TOC. IPEN-TEC-1094. [Link]
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (43), 4936-4945. [Link]
- Liu, S. (2006). Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer.
- Fathi Vavsari, V., & Balalaie, S. (2024). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry.
- Decristoforo, C., et al. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- IAEA. (2009). Quality Control of Radiopharmaceuticals. [Link]
- Fani, M., & Maecke, H. R. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini-Reviews in Medicinal Chemistry, 17(1), 3-13. [Link]
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.
- Agilent Technologies. (2022).
- Holik, H. A., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules, 27(10), 3062. [Link]
- Boswell, C. A., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1704838. [Link]
- Garcia, M. F., et al. (2010). A 99mTc-tricine-HYNIC-labeled Peptide Targeting the Melanocortin-1 Receptor for Melanoma Imaging. Journal of Nuclear Medicine, 51(supplement 2), 1433. [Link]
Sources
- 1. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc...: Ingenta Connect [ingentaconnect.com]
- 8. Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancreatic NETs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Boc Deprotection of Hydrazines: TFA vs. HCl
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to protect amine functionalities, including the often-sensitive hydrazine moiety. Its widespread use stems from its robustness under many conditions and its clean removal under acidic treatment.[1][2] However, the choice of acid for the critical deprotection step—most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl)—is not trivial. This decision can significantly impact reaction efficiency, substrate compatibility, yield, and the ease of product isolation.
This guide provides an in-depth comparison of TFA and HCl for the deprotection of Boc-protected hydrazines, offering field-proven insights and experimental data to help researchers make informed decisions for their specific synthetic challenges.
The Core Mechanism: Acid-Catalyzed Boc Cleavage
The removal of a Boc group by either TFA or HCl proceeds through a well-established acid-catalyzed mechanism.[2][3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[1][2][4] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This fragmentation generates a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[2][4][5][6] The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free hydrazine, which is then protonated by the excess acid to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[2][4][5][6]
// Nodes sub [label="Boc-Protected Hydrazine\n(R-NH-NH-Boc)", fillcolor="#F1F3F4", fontcolor="#202124"]; H_ion [label="H⁺ (from TFA or HCl)", shape=plaintext, fontcolor="#202124"]; protonated [label="Protonated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; carbamic_acid [label="Carbamic Acid\n(R-NH-NH-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; tBu_cation [label="tert-Butyl Cation\n(CH₃)₃C⁺", fillcolor="#FBBC05", fontcolor="#202124"]; hydrazine [label="Free Hydrazine\n(R-NH-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; CO2 [label="CO₂", shape=plaintext, fontcolor="#202124"]; final_salt [label="Hydrazine Salt\n(R-NH-NH₃⁺ X⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sub -> protonated [label=" 1. Protonation", color="#4285F4"]; H_ion -> sub [style=invis]; // for positioning protonated -> carbamic_acid [label=" 2. Fragmentation", color="#EA4335"]; protonated -> tBu_cation [color="#EA4335"]; carbamic_acid -> hydrazine [label=" 3. Decarboxylation", color="#4285F4"]; carbamic_acid -> CO2 [color="#4285F4"]; hydrazine -> final_salt [label=" 4. Protonation", color="#34A853"];
// Invisible edges for alignment {rank=same; sub; H_ion;} }
Figure 1. General mechanism of acid-catalyzed Boc deprotection.
Head-to-Head Comparison: TFA vs. HCl
The choice between TFA and HCl hinges on several factors, from the nature of the substrate to the practicalities of the workup.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Reagent Form | Neat liquid or solution in Dichloromethane (DCM).[7][8] | Typically a 4M solution in an organic solvent like 1,4-dioxane or ethyl acetate.[1][2][9][10] |
| Reaction Conditions | Fast and potent. Often complete in 30-120 minutes at room temperature.[1][7] | Generally milder and may require longer reaction times (1-12 hours) at room temperature.[2][11] |
| Selectivity | Highly effective but can cleave other acid-labile groups (e.g., t-butyl esters). | Often shows better selectivity for N-Boc groups in the presence of t-butyl esters and ethers.[9][10][12] |
| Workup & Isolation | Volatile, allowing for removal by rotary evaporation. However, TFA salts are often oily and can be difficult to handle.[13][14] | The resulting hydrochloride salt frequently precipitates from the reaction mixture, allowing for simple isolation by filtration.[1][14] |
| Side Reactions | The primary concern is the reactive tert-butyl cation, which can cause t-butylation of nucleophilic residues (e.g., tryptophan, methionine).[5] | Can be less selective and may lead to chlorinated byproducts in some cases.[2] Using HCl in protic solvents like methanol can lead to esterification if carboxylic acids are present. |
| Safety & Handling | Highly corrosive and requires careful handling in a fume hood. Its volatility can be a concern for large-scale operations. | Solutions in dioxane are common, but dioxane is a suspected carcinogen and difficult to remove.[14][15] HCl gas generation for custom solutions requires specific equipment.[13] |
| Cost | Generally more expensive than HCl solutions. | More cost-effective, especially for large-scale synthesis.[2] |
Key Decision Factors & Experimental Insights
Substrate Sensitivity and Orthogonality
The most critical factor is the presence of other acid-sensitive functional groups in your molecule.
-
High Selectivity Needed: If your hydrazine substrate contains other acid-labile protecting groups like tert-butyl esters or ethers, HCl in dioxane is often the superior choice.[9][10] It has been shown to selectively deprotect Nα-Boc groups while leaving these other groups intact.[9][10][12]
-
Robust Substrates: For robust substrates without other sensitive groups, TFA offers the advantage of speed and potency. A 20-50% solution of TFA in DCM is a common starting point.[7][14]
The tert-Butyl Cation Problem
The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate any available nucleophile.[5][16] This is a significant issue in peptide and complex molecule synthesis.
-
Scavengers are Crucial with TFA: When using TFA, especially with substrates containing electron-rich aromatic rings or sulfur-containing residues, the addition of a "scavenger" is mandatory.[5] Scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) are more nucleophilic than the sensitive parts of your molecule and act as traps for the tert-butyl cation.[5] A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5]
Physical Properties of the Product
Consider the desired final form of your deprotected hydrazine.
-
Crystalline Solids: HCl deprotections often yield the hydrochloride salt of the hydrazine, which is frequently a crystalline solid that can be easily isolated by filtration and washed with a non-polar solvent like diethyl ether.[1][14] This provides a simple and efficient purification step.
-
Oily Residues: TFA salts, in contrast, are notoriously prone to being oils or sticky solids, which can complicate isolation and handling.[14] While the excess TFA can be removed under vacuum, the resulting trifluoroacetate salt may require further purification or salt exchange.
// Nodes start [label="Start: Choose Deprotection Acid\nfor Boc-Hydrazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Does the substrate contain\nother acid-labile groups\n(e.g., t-butyl esters)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are nucleophilic residues\n(e.g., Trp, Met, thiols)\npresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_hcl [label="Use HCl in Dioxane\n(e.g., 4M solution).\nMonitor reaction carefully.", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_tfa [label="Use TFA in DCM\n(e.g., 20-50% solution).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_scavenger [label="Add Scavenger!\n(e.g., TIS, EDT)\nto the TFA cocktail.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is a crystalline solid product\ndesired for easy isolation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; end_hcl [label="Result: Hydrazine•HCl Salt\n(Often a filterable solid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_tfa [label="Result: Hydrazine•TFA Salt\n(Often an oil, workup required)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> use_hcl [label="Yes", color="#34A853"]; q1 -> q2 [label="No", color="#EA4335"]; q2 -> add_scavenger [label="Yes", color="#EA4335"]; add_scavenger -> use_tfa [style=dashed]; q2 -> use_tfa [label="No", color="#EA4335"]; use_hcl -> end_hcl; use_tfa -> end_tfa; }
Figure 2. Decision workflow for selecting TFA vs. HCl.
Experimental Protocols
The following protocols are general guidelines and should be optimized for each specific substrate. Always monitor reaction progress by a suitable method, such as TLC or LC-MS.
Protocol 1: Deprotection using TFA in DCM
This method is suitable for robust substrates where speed is desired.
-
Preparation: Dissolve the Boc-protected hydrazine (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v, e.g., 5 mL of TFA for every 5 mL of DCM).[7] If necessary, add a scavenger such as triisopropylsilane (TIS) (2-5 equiv).
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[1][7]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the hydrazine trifluoroacetate salt.
-
Neutralization (Optional): To obtain the free hydrazine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This method is preferred for substrates with other acid-labile groups or when a crystalline hydrochloride salt is desired.
-
Preparation: Place the Boc-protected hydrazine (1.0 equiv) in a round-bottom flask.
-
Reagent Addition: Add a commercial 4M solution of HCl in 1,4-dioxane.[1][11] The substrate may dissolve or remain as a suspension.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, or until the reaction is complete as monitored by TLC/LC-MS.[1][11] In many cases, the deprotected product will precipitate as the hydrochloride salt.[1]
-
Workup: Upon completion, the solid product can be collected by filtration. Wash the solid with a solvent in which the salt is insoluble, such as cold diethyl ether, to remove dioxane and any soluble impurities.[1]
-
Isolation: Dry the collected solid under vacuum to yield the pure hydrazine hydrochloride salt.
Conclusion and Recommendations
Both TFA and HCl are highly effective reagents for the deprotection of Boc-protected hydrazines, each with a distinct profile of advantages and disadvantages.
-
Choose HCl when selectivity is paramount, particularly in the presence of other acid-sensitive groups like t-butyl esters. It is also the method of choice when the goal is to isolate a stable, crystalline hydrochloride salt directly from the reaction mixture, simplifying the purification process.
-
Choose TFA for rapid and potent deprotection of robust substrates. However, its use necessitates careful consideration of potential side reactions from the tert-butyl cation, making the inclusion of scavengers a critical part of the experimental design for complex molecules.
Ultimately, the optimal choice is substrate-dependent. A careful analysis of the entire molecule and the desired outcome of the synthetic step will guide the researcher to the most efficient and effective deprotection strategy.
References
- Side reactions of Boc deprotection with scavengers. - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEomy4DJttsefnCjibWbb7_gCi86yEAcBE0lkRyQExSojBZagtc5wa9vAyZKFgdfD7FfvWBcPSwE_ehQ9eWkpXq3tS7z7QA0TNgWWdabB9WkgHtK83e-DVazNJ0tBVUSMGcRBFFzvon3WPnYgWPEPCJQTyxMKSh-dry3v8CLqCt0JgRZVgB6pf9iDvq64qrOw==]
- Experimental procedure for deprotection of Boc-protected amines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEowFtBA6fraYXSepX2r5Je28hvK9u-8sS5Jrm-Wcc4T2MCglzSMb-FBVvYE0hAibqTnnchnrmP6tcH3NxkcNSmI92_pJux3KzBx1xSBXVMarUI-T2m2agIuxADu34bGoKWQ90cOBPxAXHKrc5o2A-3SQjMdLxRY-wksgqlyWQGekmP5uGdQvs_jsonbu6BLFEzNUWx_OYcw6T2KUc=]
- How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. [URL: https://www.researchgate.net/post/How_to_do_work-up_of_a_BOC_deprotection_reaction_by_TFA]
- Boc De-protection : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/17al548/boc_deprotection/]
- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3DCascgQiryYutKU4SL-I1q0gcTyGh5O3TCFaljnQyeNfiwg_muHVrCSEtrocs5DgVExJXiOgdlgbbJagkvFjjnvbqlVzN0zxjFweHw8ikAaHxuXuaQiMl_xQL4_Pk33YqCKs9RAM6MoHOBuk4rYVcgkvUKReGtHenO2h8DGa7G22DOPiWr49bXGBiJRxDl4wjSUjPgdEqOYFueJoWNVhlN5sgjggXxiEF9A=]
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. [URL: https://arizona.pure.elsevier.com/en/publications/fast-efficient-and-selective-deprotection-of-the-tert-butoxycar]
- Removal of Boc protecting group as workup? : r/chemistry - Reddit. [URL: https://www.reddit.com/r/chemistry/comments/28r7v1/removal_of_boc_protecting_group_as_workup/]
- Boc Deprotection - HCl - Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_HCl.htm]
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11606219/]
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [URL: https://www.commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_Mech_TFA.htm]
- Boc Deprotection - TFA - Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_TFA.htm]
- How can we do the deprotection of boc-amino acids using hcl ? - ResearchGate. [URL: https://www.researchgate.net/post/How_can_we_do_the_deprotection_of_boc-amino_acids_using_hcl]
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy_AZupmTf5n3wDtqiTbWuEwyF8mr6hozvmDjIcke5NstRFXUJPfnis4Hu_BtUHUTf4_5zdpyJUVudDuiZKfV5Uq-zsKPX6j72VVuM2L88HUc_VrfaxXOH-ryqC1AbKLq4Wh2EajGJT1GmUHQzNEm2oABLLwGoB_YhVWF_MPIOnkUfnhHfAk-a5QtT3hcRP8I7GPjEPF-mTWBgERP9QRdcSwAGNUAPh2OOloOZ]
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/1b1j1n0/advice_on_nboc_deprotection_in_the_presence_of/]
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/87961/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester]
- Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone - ResearchGate. [URL: https://www.researchgate.net/publication/372991316_Large_Scale_Deprotection_of_a_tert_-Butoxycarbonyl_Boc_Group_Using_Aqueous_HCl_and_Acetone]
- BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-guide.pdf]
- Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8349409/]
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsHFyTBdRKmzgMEFQIJ8EmMbH-SD65MN6whF9VffUG4wHhzISlVh08EFrTxnfjzUwxuf4ZmIqcX7ywMVv7U03G4xhk_-Er9GuzwwElW3TAhCI3RQjx7schWzIfdnMuro9mRIXaqE69NK1ws_HPAQZA3tJLBMFEzWOqZQ88Kpp7__hBisD6zoMF2R6H7jEhs6y402USS5AhLWDOdzSxW5XN3PQSYjYHrIFnA-sC]
- Specific solvent issues with BOC deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/specific-solvent-issues-with-boc-deprotection.pdf]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to Validating Bioconjugation Efficiency with 6-Hydrazinonicotinic Acid
For researchers, scientists, and professionals in drug development, the precise and efficient conjugation of biomolecules is paramount. This guide provides an in-depth, objective comparison of bioconjugation using 6-hydrazinonicotinic acid (HyNic) with other common methods. We will delve into the causality behind experimental choices and provide validated protocols to ensure reproducible and reliable results.
The Central Role of Bioconjugation in Modern Therapeutics
Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern drug development, particularly in the creation of antibody-drug conjugates (ADCs). The success of an ADC hinges on the stability and efficiency of the linkage between the antibody and the cytotoxic payload.[1][2][3] An ideal conjugation strategy should be efficient, reproducible, and yield a stable conjugate that remains intact until it reaches its target.
Unveiling the HyNic-4FB Chemistry
The bioconjugation method involving 6-hydrazinonicotinic acid (HyNic) and its partner, 4-formylbenzamide (4FB), has gained significant traction due to its efficiency and the stability of the resulting bis-arylhydrazone bond.[4][5] This chemistry involves the reaction of a HyNic-modified biomolecule with a 4FB-modified biomolecule, forming a stable, covalent bond.[4][6]
Comparative Analysis of Bioconjugation Chemistries
While HyNic-4FB chemistry offers distinct advantages, it is essential to compare it with other established methods to make an informed decision for your specific application.
| Feature | HyNic-4FB Chemistry | Maleimide-Thiol Chemistry | NHS Ester Chemistry |
| Target Functional Group | Aldehydes/Ketones | Thiols (Sulfhydryls) | Primary Amines |
| Bond Stability | High, stable from pH 2-10 and up to 95°C.[6][9] | Moderate, susceptible to hydrolysis and exchange reactions. | Moderate, susceptible to hydrolysis, especially at higher pH. |
| Reaction Monitoring | UV-traceable bond formation at ~354 nm.[6][7] | No intrinsic spectroscopic handle for direct monitoring. | No intrinsic spectroscopic handle for direct monitoring. |
| Reaction Conditions | Mildly acidic (optimal pH ~4.7, commonly performed at pH 6.0).[4] | Neutral to slightly alkaline pH (6.5-7.5). | Neutral to slightly alkaline pH (7.0-8.5). |
| Catalysis | Aniline catalysis can significantly increase reaction rates.[6][9] | Generally not catalyzed. | Generally not catalyzed. |
| Side Reactions | Minimal side reactions. | Potential for reaction with other nucleophiles and disulfide bond reduction. | Cross-reactivity with other nucleophiles like tyrosines and histidines at higher pH. |
| Reversibility | Essentially irreversible under physiological conditions. | Can be reversible, especially in the presence of other thiols. | Irreversible. |
Validating Bioconjugation Efficiency: A Multi-faceted Approach
Robust validation of bioconjugation is critical to ensure the quality, efficacy, and safety of the final product. A combination of techniques is often necessary for a comprehensive assessment.
Spectrophotometric Methods
UV-Vis Spectroscopy: For HyNic-4FB conjugations, the formation of the bis-arylhydrazone bond can be directly quantified by measuring the absorbance at 354 nm (molar extinction coefficient, ε ≈ 29,000 M⁻¹cm⁻¹).[6][7][8][10] This provides a rapid and straightforward method to determine the degree of conjugation, often referred to as the drug-to-antibody ratio (DAR) in ADCs.[3][11]
TNBSA Assay for Hydrazide Quantification: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method for the determination of free primary amino and hydrazide groups.[12][13] This assay can be used to quantify the number of HyNic groups introduced onto a biomolecule before the conjugation reaction.
Experimental Protocol: TNBSA Assay for HyNic Quantification
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Solution: Prepare a fresh 0.01% (w/v) solution of TNBSA in the Reaction Buffer.
-
-
Sample Preparation:
-
Dissolve the HyNic-modified protein in the Reaction Buffer to a concentration of 20-200 µg/mL.
-
Prepare a standard curve using a known concentration of a hydrazide-containing compound.
-
-
Reaction:
-
To 0.5 mL of each sample and standard, add 0.25 mL of the 0.01% TNBSA solution. Mix well.
-
Incubate at 37°C for 2 hours.
-
-
Measurement:
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube to stop the reaction.
-
Measure the absorbance at 335 nm.
-
-
Calculation:
-
Determine the concentration of hydrazide groups in the sample by comparing its absorbance to the standard curve.
-
Chromatographic Techniques
Chromatography is indispensable for assessing the purity of the conjugate and separating it from unreacted starting materials.
Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic radius.[14][15] It is a powerful tool for detecting and quantifying aggregates that may have formed during the conjugation process.[16][17][18] For ADCs, which can be more hydrophobic than the parent antibody, mobile phase modifiers like isopropanol or acetonitrile may be needed to prevent non-specific interactions with the column matrix.[15][16]
Experimental Protocol: SEC-HPLC Analysis
-
System Setup:
-
HPLC system with a UV detector.
-
SEC column suitable for protein separations (e.g., TSKgel G3000SWXL).
-
-
Mobile Phase:
-
Phosphate-buffered saline (PBS), pH 6.8-7.0. Filter and degas the mobile phase.
-
-
Sample Preparation:
-
Dilute the purified conjugate to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the sample.
-
Monitor the elution profile at 280 nm (for protein) and 354 nm (for the HyNic-4FB conjugate bond).
-
-
Data Interpretation:
-
The main peak corresponds to the monomeric conjugate. Peaks eluting earlier represent aggregates, while later-eluting peaks indicate fragments.
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC is a denaturing technique that can be used to determine the drug-to-antibody ratio (DAR) by separating the light and heavy chains of the antibody based on their hydrophobicity.[16]
Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing technique that separates molecules based on their surface hydrophobicity. It is particularly useful for determining the distribution of different drug-loaded species in an ADC preparation.
Mass Spectrometry
Mass spectrometry (MS) provides detailed information about the molecular weight of the conjugate, confirming its identity and providing a precise determination of the DAR.[1][2]
Native MS: This technique analyzes the intact conjugate under non-denaturing conditions, allowing for the determination of the DAR distribution across the entire antibody.[19]
LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of different conjugate species before their analysis by MS, providing a wealth of structural information.[2]
Ensuring Stability: A Critical Consideration
The stability of the bioconjugate is as important as its initial efficiency. The bis-arylhydrazone bond formed through HyNic-4FB chemistry is notably stable across a wide pH range and at elevated temperatures.[6][9] In contrast, other linkages, such as those formed from simple hydrazones, can be more susceptible to hydrolysis, particularly under acidic conditions.[20][21][22] Studies have shown that oximes are generally more stable than hydrazones, though the specific structure of the hydrazone plays a significant role in its stability.[20][21][23][24]
Conclusion
The validation of bioconjugation efficiency is a multi-step process that requires a suite of orthogonal analytical techniques. The 6-hydrazinonicotinic acid (HyNic) and 4-formylbenzamide (4FB) conjugation chemistry offers several advantages, including high efficiency, the formation of a stable bond, and the ability to directly monitor the reaction spectrophotometrically. By employing the validation strategies and protocols outlined in this guide, researchers can ensure the production of well-characterized and reproducible bioconjugates, paving the way for the development of more effective and safer therapeutics.
References
- Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends.Drug Discovery Today, 2016.
- Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS).
- Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells.ACS Chemical Biology, 2022.
- Hydrolytic Stability of Hydrazones and Oximes.
- Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells.
- Characterization of Antibody-Drug Conjugates (ADCs)
- Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
- Hydrolytic Stability of Hydrazones and Oximes.SciSpace, 2008.
- Characterizing Antibody-Drug Conjugates Using Mass Spectrometry.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
- Technical Support Center: Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies. Benchchem.
- Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes.
- Hydrolytic Stability of Hydrazones and Oximes.
- Quantitative Synthesis of Protein-DNA Conjugates with 1:1 Stoichiometry.The Royal Society of Chemistry, 2020.
- Quantitative and Reproducible Bioconjugation with SoluLINK® Technology.Single Cell Transcriptomics.
- TNBSA. Thermo Fisher Scientific.
- Quantitative Analysis and Optimization of Site-Specific Protein Bioconjug
- A New Generation of Peptide Conjug
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.Dalton Transactions, 2011.
- S-HyNic Bioconjugation Technical Manual (C
- S-HyNic. Solulink.
- Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid.
- TNBSA reagent for amine detection.
- Bioconjugation And Its Use In Biomolecular Research. Vector Labs, 2021.
- Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone.
- SEC-HPLC Protocol.
- S-4FB Linker (DMF Soluble).
- Analytical methods for physicochemical characterization of antibody drug conjug
- Size-Exclusion Chromatography for the Analysis of Complex and Novel Biotherapeutic Products.
- Analysis of Therapeutic Monoclonal Antibodies Using a Platform Size Exclusion-HPLC Method.
- Size Exclusion Chromatography Analysis of Antibody Drug Conjug
- Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry.
- 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules.
- TNBSA Assay.UBC BIOMOD 2016 - GitLab.
- Why do we use SDS during a TNBS assay and why do we need to work at pH 8?
- Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry.Kent Academic Repository, 2010.
- 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones.
Sources
- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. interchim.fr [interchim.fr]
- 8. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.biotechniques.com [info.biotechniques.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. waters.com [waters.com]
- 20. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bifunctional Chelators for Technetium-99m in Radiopharmaceutical Development
Welcome to an in-depth comparative analysis of bifunctional chelators (BFCs) for Technetium-99m (99mTc). This guide is designed for researchers, scientists, and drug development professionals navigating the critical choice of a chelation system for their next groundbreaking radiopharmaceutical. We will move beyond mere product descriptions to explore the fundamental chemistry, practical methodologies, and performance trade-offs that underpin the successful development of 99mTc-labeled biomolecules.
The Central Role of Technetium-99m and the Necessity of Chelation
Technetium-99m stands as the cornerstone of diagnostic nuclear medicine, utilized in over 85% of all procedures.[1] Its appeal lies in a near-perfect combination of nuclear properties: a 6-hour half-life, which is long enough for manufacturing and imaging but short enough to minimize patient radiation dose, and the emission of a 140 keV gamma photon, ideal for Single Photon Emission Computed Tomography (SPECT) imaging.[2] Furthermore, its availability from a portable 99Mo/99mTc generator makes it accessible and cost-effective for widespread clinical use.[2]
However, the raw product from the generator, the pertechnetate ion ([99mTcO4]-), is chemically inert and has limited biological utility beyond thyroid imaging. To harness its potential for targeted imaging, the technetium metal center must be stably attached to a targeting biomolecule (e.g., a peptide, antibody, or small molecule). This is where bifunctional chelators become indispensable. A BFC is a molecule with two distinct functional parts: a strong chelating moiety that securely binds the 99mTc radiometal, and a reactive functional group that covalently attaches to the biomolecule.
The choice of BFC is not trivial; it profoundly influences the radiolabeling efficiency, the stability of the final product, and, critically, the in vivo pharmacokinetics—how the radiopharmaceutical distributes in the body, clears from non-target tissues, and ultimately, the quality of the diagnostic image.[3]
The Coordination Chemistry of Technetium: A Primer
Technetium possesses a rich and diverse coordination chemistry, existing in multiple oxidation states from -1 to +7.[4] In the pertechnetate form, technetium is in its highest +7 oxidation state and is unreactive. For chelation to occur, it must first be reduced to a lower, more reactive oxidation state, typically +1, +3, +4, or +5. This reduction is almost universally achieved using a reducing agent, with stannous chloride (SnCl2) being the most common.
The reduced technetium core then readily forms stable complexes with ligands that donate lone pairs of electrons from atoms such as nitrogen (N), sulfur (S), and oxygen (O).[5][6] The stability of the resulting complex is a function of the number and type of these coordinate bonds. This guide will focus on the most prevalent and well-characterized chelators used in the field.
A Comparative Analysis of Key Bifunctional Chelators
We will now delve into the specifics of the most widely used chelators for 99mTc, evaluating their chemistry, performance, and applications.
DTPA (Diethylenetriaminepentaacetic acid): The Workhorse Polyaminocarboxylate
DTPA is a classic, acyclic polyaminocarboxylate chelator that has been a mainstay in nuclear medicine for decades.[7][8] It is typically conjugated to biomolecules via its cyclic anhydride form, which reacts with primary amines (e.g., lysine residues) on proteins.
-
Chelation Principle: DTPA provides a multidentate cage of nitrogen and oxygen donor atoms to coordinate with reduced 99mTc. The labeling is typically performed at a slightly acidic pH (around 4) using stannous ions for reduction.[9] While effective, reduced 99mTc can sometimes bind non-specifically to proteins, competing with the DTPA chelate.[10]
-
Performance Characteristics: DTPA-conjugated biomolecules can be labeled with high efficiency.[11] The resulting 99mTc-DTPA complexes are highly hydrophilic and are rapidly cleared from the body via the kidneys through glomerular filtration.[3][12] This rapid renal clearance is advantageous for reducing background activity but can be a drawback if longer circulation times are needed for tumor accumulation.
-
Advantages: Well-established chemistry, straightforward conjugation, and rapid renal clearance leading to high target-to-background ratios for certain applications.
-
Disadvantages: Potential for lower in vivo stability compared to newer chelators, and the high negative charge of the complex can influence the overall pharmacokinetics of the labeled biomolecule.
-
Primary Applications: Labeling of antibodies and peptides for applications where rapid clearance is desired.[10][13][14] It is also used as a standalone agent for renal and brain imaging.[7][8]
MAG3 (Mercaptoacetyltriglycine): The Gold Standard for Renal Imaging
The MAG3 chelator was developed to form a highly stable, single chemical species with the [99mTcO]3+ (technetium(V) oxo) core.[15] It is a tetradentate chelator utilizing an N3S donor set.
-
Chelation Principle: MAG3 coordinates to the Tc(V) core through its terminal thiol sulfur, two amide nitrogens, and a terminal amine nitrogen, forming a stable square pyramidal complex.[16][17] For conjugation, an S-acetyl protected, N-hydroxysuccinimide (NHS) ester form of MAG3 is commonly used, which reacts with primary amines on the biomolecule.[15][18]
-
Performance Characteristics: Labeling with 99mTc via a transchelation approach (often from a weaker chelator like tartrate or glucoheptonate) is highly efficient, often exceeding 95%.[18] The resulting complex is anionic and exhibits rapid and efficient clearance through tubular secretion in the kidneys, making it an excellent agent for renal function studies.[17][19] When conjugated to biomolecules, it imparts a hydrophilic and renally-cleared pharmacokinetic profile.
-
Advantages: Forms a single, highly stable complex with Tc(V).[15] Excellent renal clearance characteristics.
-
Disadvantages: The labeling procedure can sometimes require heating, which may not be suitable for all temperature-sensitive biomolecules.[18]
-
Primary Applications: The premier agent for dynamic renal scintigraphy.[17] Widely used for labeling peptides and proteins to achieve rapid renal excretion.[3][15][20]
HYNIC (6-Hydrazinonicotinamide): Versatility Through Co-ligands
HYNIC is a unique and highly versatile bifunctional chelator. Unlike tetradentate chelators like MAG3, HYNIC itself only occupies one or two coordination sites on the technetium metal center.[1] This necessitates the use of "co-ligands" to complete the coordination sphere and stabilize the complex.
-
Chelation Principle: The HYNIC moiety coordinates to reduced 99mTc through its hydrazine and pyridine nitrogens.[21] The remaining coordination sites are filled by co-ligands, which are added to the labeling reaction. The choice of co-ligand is critical as it significantly impacts the stability, charge, lipophilicity, and biodistribution of the final radiopharmaceutical.[1][5][22] Common co-ligands include tricine, ethylenediaminediacetic acid (EDDA), and triphenylphosphine-3,3',3''-trisulfonate (TPPTS).[16][21][23]
-
Performance Characteristics: Labeling with HYNIC is typically very efficient (>95%) and can often be performed at room temperature.[24] The pharmacokinetics are highly tunable based on the co-ligand. For instance, using EDDA as a co-ligand generally results in complexes with lower protein binding and more favorable biodistribution profiles (e.g., lower liver uptake) compared to tricine for some peptides.[18][21]
-
Advantages: High labeling efficiency under mild conditions. The ability to modulate pharmacokinetics by simply changing the co-ligand offers significant flexibility in radiopharmaceutical design.[1]
-
Disadvantages: The potential for forming multiple isomers or species depending on the co-ligand system, which can complicate analysis and regulatory approval. The structure of the final complex is not always fully defined.[24]
-
Primary Applications: Extremely popular for labeling peptides and antibodies due to its versatility and mild labeling conditions.[13][19][25][26]
N4 Chelators (e.g., Cyclam derivatives): High Stability for the Tc(V) Dioxo Core
N4 chelators are typically macrocyclic or acyclic ligands with four nitrogen donor atoms that form highly stable complexes with the [99mTcO2]+ (technetium(V) dioxo) core.
-
Chelation Principle: The four nitrogen atoms of the N4 ligand (e.g., 1,4,8,11-tetraazacyclotetradecane, or cyclam) form a stable complex in the equatorial plane around the technetium center, with two oxygen atoms occupying the axial positions.[27] This coordination geometry results in exceptionally stable complexes.
-
Performance Characteristics: N4 chelators can be labeled with 99mTc in high radiochemical purity.[27] The resulting complexes are cationic and generally exhibit favorable pharmacokinetics, with modest liver uptake and high urinary clearance.[28] Studies have shown that for certain applications, an N4 chelator can outperform HYNIC, demonstrating much higher tumor uptake.[29]
-
Advantages: Forms exceptionally stable cationic complexes. Can provide superior tumor targeting for specific biomolecules compared to other systems.[29]
-
Disadvantages: The synthesis and conjugation of N4 chelators can be more complex than for other systems.
-
Primary Applications: An emerging and promising class of chelators for labeling peptides and small molecules for tumor imaging.[27][30]
HMPAO and ECD: Specialized Chelators for Brain Perfusion Imaging
While not typically used as bifunctional chelators for conjugating to biomolecules, Hexamethylpropyleneamine oxime (HMPAO) and Ethyl Cysteinate Dimer (ECD, Bicisate) are critical chelating agents in nuclear medicine that warrant discussion.
-
Chelation Principle: Both HMPAO and ECD are designed to form neutral, lipophilic complexes with 99mTc that can cross the intact blood-brain barrier.[15][31]
-
99mTc-HMPAO: Forms an octahedral complex.[32] Its retention mechanism in the brain is thought to involve conversion to a less lipophilic species, trapping it intracellularly.[31] The unstabilized form is only stable for about 30 minutes post-reconstitution.[28]
-
99mTc-ECD: Forms a square pyramidal complex.[32] It is metabolized by intracellular esterases in the brain, forming a polar, charged species that cannot diffuse back out of the brain cells.[15] This agent is generally more stable in vitro than HMPAO.[20][31]
-
-
Performance Characteristics: Both agents provide images that reflect regional cerebral blood flow (rCBF).[11][17] 99mTc-ECD generally offers better image quality due to more rapid clearance from extracerebral tissues.[31][33]
-
Advantages: Provide essential diagnostic information on cerebral perfusion for stroke, dementia, and other neurological disorders.
-
Disadvantages: Their retention is not linearly proportional to blood flow, especially at high flow rates.[31] Their stability, particularly for HMPAO, requires careful preparation and timely injection.[23][34]
-
Primary Applications: Brain perfusion SPECT imaging.[27][34] 99mTc-HMPAO is also the standard agent for labeling white blood cells (leukocytes) for infection and inflammation imaging.[8][23][35][36]
Quantitative Performance Comparison
The selection of a chelator often involves a trade-off between labeling ease, stability, and desired pharmacokinetics. The following table summarizes key performance metrics for the discussed chelators. Note that these values are representative and can vary significantly depending on the specific biomolecule, reaction conditions, and co-ligands used.
| Chelator | Typical RCY (%) | Labeling Temp. (°C) | Labeling Time (min) | Key Donor Atoms | Tc Oxidation State | Complex Charge | Primary Clearance |
| DTPA | >95%[11] | Room Temp | 10-20 | N3O5 | +4 | Anionic (-) | Renal (Glomerular)[3] |
| MAG3 | >95%[18] | Room Temp - 100 | 15-30 | N3S | +5 ([TcO]3+) | Anionic (-) | Renal (Tubular)[17] |
| HYNIC | >98%[18] | Room Temp - 95 | 10-30 | N, N (plus co-ligands) | +5 | Variable (Co-ligand dependent) | Variable (Co-ligand dependent)[22] |
| N4 | >96%[27] | Heat | 10-20 | N4 | +5 ([TcO2]+) | Cationic (+) | Renal[28] |
| HMPAO | >80%[9] | Room Temp | < 5 | N2O2 | +5 | Neutral (0) | Hepatobiliary / Renal |
| ECD | >90%[9] | Room Temp | < 15 | N2S2 | +5 | Neutral (0) | Renal |
Visualizing Chelation and Experimental Workflows
To better understand the underlying principles, the following diagrams illustrate the coordination of 99mTc by different chelator types and a generalized workflow for radiolabeling a biomolecule.
Caption: General experimental workflow for preparing a 99mTc-labeled biomolecule.
Experimental Protocols: A Practical Guide
The following protocols are provided as a self-validating framework. They represent common starting points, but optimization for each specific biomolecule is essential.
Protocol 1: Labeling a HYNIC-Conjugated Peptide with 99mTc using EDDA/Tricine Co-ligands
This protocol is adapted for a peptide pre-conjugated with an NHS-HYNIC ester.
-
Reagent Preparation:
-
HYNIC-Peptide: Reconstitute lyophilized HYNIC-conjugated peptide in sterile water or 0.1 M ammonium acetate buffer to a concentration of 1 mg/mL.
-
Co-ligand Solution (EDDA/Tricine): Prepare a sterile solution containing 20 mg/mL Tricine and 10 mg/mL EDDA in 0.5 M ammonium acetate buffer (pH 6.5).
-
Stannous Chloride (SnCl2): Prepare a fresh solution of SnCl2·2H2O at 1 mg/mL in nitrogen-purged 0.1 M HCl.
-
99mTc Eluate: Use fresh sodium pertechnetate ([99mTc]NaTcO4) eluted from a 99Mo/99mTc generator within the last 2 hours.
-
-
Labeling Procedure:
-
In a sterile, nitrogen-purged reaction vial, add 10 µL of the HYNIC-peptide solution (10 µg).
-
Add 100 µL of the EDDA/Tricine co-ligand solution. [25] * Add up to 1 mCi (37 MBq) of [99mTc]NaTcO4 in a volume of 50-100 µL.
-
Initiate the reaction by adding 10 µL of the SnCl2 solution (10 µg).
-
Gently mix and incubate at 95-100°C for 15-20 minutes or at room temperature for 30 minutes, depending on the peptide's stability. [22] * Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using Instant Thin-Layer Chromatography (ITLC). A common system uses ITLC-SG strips with saline as the mobile phase (99mTc-peptide stays at the origin, free pertechnetate moves with the solvent front) and a second strip with acetone (99mTc-peptide stays at the origin, free pertechnetate moves with the solvent front). A high-quality labeling should have an RCP >95%.
-
For more detailed analysis, use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a radioactivity detector. [24]
-
Protocol 2: Labeling a MAG3-Conjugated Antibody with 99mTc
This protocol assumes the antibody has been pre-conjugated using S-acetyl-MAG3-NHS ester and purified.
-
Reagent Preparation:
-
MAG3-Antibody Conjugate: Prepare a solution of the conjugate at 1-5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Tartrate Buffer: Prepare a 50 mM sodium tartrate solution in saline, pH adjusted to 5.5.
-
Stannous Chloride (SnCl2): Prepare a fresh solution of SnCl2·2H2O at 1 mg/mL in nitrogen-purged 0.1 M HCl.
-
99mTc Eluate: Use fresh [99mTc]NaTcO4.
-
-
Deprotection and Labeling (Transchelation Method):
-
Deprotection of Thiol: To 100 µL of the MAG3-antibody solution, add 10 µL of 1 M NaOH. Incubate for 30 minutes at room temperature to deacetylate the sulfur. Neutralize the solution with 10 µL of 1 M HCl. This step is critical to expose the thiol for chelation.
-
Preparation of 99mTc-Tartrate: In a separate sterile vial, mix 500 µL of the tartrate buffer with 10-20 µL of the SnCl2 solution. Add up to 5 mCi (185 MBq) of [99mTc]NaTcO4. Incubate for 5 minutes at room temperature. This forms a weak 99mTc-tartrate complex.
-
Transchelation: Add the deprotected MAG3-antibody solution to the vial containing the 99mTc-tartrate.
-
Incubate the mixture for 20-30 minutes at room temperature. [15]
-
-
Quality Control and Purification:
-
Determine RCP by ITLC as described for the HYNIC protocol.
-
Purify the labeled antibody from unreacted components using a size-exclusion chromatography column (e.g., PD-10). The 99mTc-MAG3-antibody will elute in the initial fractions, while smaller molecules will be retained.
-
Conclusion and Expert Recommendations
The selection of a bifunctional chelator is a critical decision in the design of a 99mTc-based radiopharmaceutical. There is no single "best" chelator; the optimal choice is dictated by the specific application and the nature of the targeting biomolecule.
-
For applications requiring rapid renal clearance and high in vivo stability, MAG3 remains an excellent and reliable choice.
-
When flexibility is paramount, and there is a need to fine-tune pharmacokinetics to balance blood clearance with target accumulation, HYNIC is unparalleled. The ability to screen different co-ligands provides a powerful tool for optimization. However, one must be prepared to characterize a potentially more complex product.
-
For robust, high-stability applications, particularly with smaller biomolecules, the emerging class of N4 chelators shows immense promise and may offer superior targeting properties in certain contexts.
-
DTPA remains a viable, cost-effective option for well-established procedures or when extremely rapid glomerular filtration is the primary pharmacokinetic driver.
Ultimately, the path to a successful radiopharmaceutical involves empirical testing. It is highly recommended to evaluate at least two different chelation strategies during early-stage development to identify the system that provides the optimal balance of high radiochemical yield, stability, and the ideal in vivo performance for your specific biological target.
References
- Roca, M., de la Fuente, L., & Cot, A. (2010). Guidelines for the labelling of leucocytes with 99mTc-HMPAO. European Journal of Nuclear Medicine and Molecular Imaging, 37(4), 842-848. [Link]
- Babich, J. W., Solomon, H., & Lister-James, J. (1995). Effect of "co-ligand" on the biodistribution of 99mTc-labeled hydrazino nicotinic acid derivatized chemotactic peptides. Journal of Nuclear Medicine, 36(5), 844-849. [Link]
- Roca, M., de la Fuente, L., & Cot, A. (2010). Guidelines for the labelling of leucocytes with (99m)Tc-HMPAO. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine. European Journal of Nuclear Medicine and Molecular Imaging, 37(4), 842-848. [Link]
- Eckelman, W. C. (2007). Bifunctional chelators for radiorhenium: past, present and future outlook. Dalton Transactions, (39), 4469-4484. [Link]
- Hjelstuen, O. K. (1995). Technetium-99m chelators in nuclear medicine. A review. The Analyst, 120(3), 863-866. [Link]
- Flook, M. M., et al. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 40(35), 8961-8968. [Link]
- Ordonz, R., et al. (2021).
- Wang, Y., Liu, G., & Hnatowich, D. J. (2006). Methods for MAG3 conjugation and 99mTc radiolabeling of biomolecules.
- Signore, A., et al. (2001). MULTIDOSE PROCEDURE FOR HIGH-YIELD 99mTc-HMPAO RADIOACTIVE LABELLING OF AUTOLOGOUS HUMAN LEUKOCYTES. The Quarterly Journal of Nuclear Medicine and Molecular Imaging, 45(4), 325-332. [Link]
- Walovitch, R. C., et al. (1994). Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD). Journal of Cerebral Blood Flow & Metabolism, 14(Suppl 1), S4-S11. [Link]
- Donohoe, K. J., et al. (2002). Society of Nuclear Medicine Procedure Guideline for Brain Perfusion Single Photon Emission Computed Tomography (SPECT) Using Tc-99m Radiopharmaceuticals. Journal of Nuclear Medicine Technology, 30(1), 43-48. [Link]
- Lanteigne, D., & Hnatowich, D. J. (1984). The labeling of DTPA-coupled proteins with 99mTc. The International Journal of Applied Radiation and Isotopes, 35(7), 617-621. [Link]
- Torabizadeh, S. A., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini reviews in medicinal chemistry, 17(2), 86-94. [Link]
- Hung, J. C., et al. (2001). Evaluation of the stability of (99m)Tc-ECD and stabilized (99m)Tc-HMPAO stored in syringes. Journal of Nuclear Medicine Technology, 29(1), 21-25. [Link]
- Jones, A. G., & Davison, A. (2008). N4 Chelator Conjugates.
- PubChem. (n.d.). Technetium Tc-99m DTPA. National Center for Biotechnology Information.
- PubChem. (n.d.). Technetium tc 99m pentetate. National Center for Biotechnology Information.
- Hosseinimehr, S. J., et al. (2018). An improved 99mTc-HYNIC-(Ser)3-LTVSPWY peptide with EDDA/tricine as co-ligands for targeting and imaging of HER2 overexpression tumor. European Journal of Medicinal Chemistry, 145, 435-442. [Link]
- Hosseinimehr, S. J., et al. (2018). 99mTc-HYNIC-(tricine/EDDA)-FROP peptide for MCF-7 breast tumor targeting and imaging. Cancer Biotherapy and Radiopharmaceuticals, 33(2), 57-64. [Link]
- University of New Mexico Health Sciences. (n.d.). 99mTc-ECD Brain SPECT Protocol. UNM Health.
- Wang, Y., et al. (2001). Synthesis, Biodistribution and Quantitative Structure-Activity Relationship Studies of New 99mTc Labeled Pseudo-Peptide Complexes. Journal of the Chinese Chemical Society, 48(1), 125-132. [Link]
- Yang, D. J., et al. (2005). Development of (99m)Tc-N4-NIM for molecular imaging of tumor hypoxia. Cancer Biotherapy & Radiopharmaceuticals, 20(2), 191-198. [Link]
- Gubi, E., et al. (2010). EANM procedure guideline for brain perfusion SPECT using 99mTc-labelled radiopharmaceuticals, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 37(8), 1604-1613. [Link]
- Decristoforo, C., et al. (2020). [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic. Pharmaceuticals, 13(9), 233. [Link]
- Saha, G. B. (2010). Correspondence Continuing Education Courses for Nuclear Pharmacists and Nuclear Medicine Professionals. University of New Mexico Health Sciences Center. [Link]
- Lassen, N. A., et al. (1988). In vivo metabolism and kinetics of 99mTc-HMPAO. Journal of Cerebral Blood Flow & Metabolism, 8(6_suppl), S13-S22. [Link]
- Büll, U., et al. (1995). Imaging of Cerebral Blood Flow with Technetium- 99m-HMPAO and Technetium-99m-ECD: A Comparison. Journal of Nuclear Medicine, 36(4), 549-556. [Link]
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. [Link]
- Radiopaedia. (n.d.). Tc-99m MAG3. Radiopaedia.org.
- O'Brien, J. R., et al. (1999). Comparative study of 99mTc-ECD and 99mTc-HMPAO for peri-ictal SPECT: qualitative and quantitative analysis.
- Hjelstuen, O. K. (1995). Technetium-99m chelators in nuclear medicine. A review. The Analyst, 120(3), 863-866. [Link]
- Hernandez, R., et al. (2014). Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. Molecular Imaging and Biology, 16(1), 109-116. [Link]
- Liu, G., et al. (2013). Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma.
- University of Saskatchewan. (2021). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST. [Link]
- Banerjee, S. R., et al. (2013). Effect of Chelators on the Pharmacokinetics of 99mTc-Labeled Imaging Agents for the Prostate-Specific Membrane Antigen (PSMA). Journal of Medicinal Chemistry, 56(15), 6108-6121. [Link]
- Zolata, P., et al. (2022). How Does the Concentration of Technetium-99m Radiolabeled Gold Nanoparticles Affect Their In Vivo Biodistribution?. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- PharmacyLibrary. (n.d.). Chapter 10: Radiopharmaceutical Chemistry: Technetium Agents. APhA.
- University of Padova. (2021). Macrocyclic Ligands for the Chelation of Theranostic Radiometals. Padua@Thesis. [Link]
- Fani, M., et al. (2019). The tetraamine chelator outperforms HYNIC in a new technetium-99m-labelled somatostatin receptor 2 antagonist. EJNMMI Research, 9(1), 1-11. [Link]
- Vorstrup, S., et al. (1994). Brain extraction and distribution of 99mTc-bicisate in humans and in rats. Journal of Cerebral Blood Flow & Metabolism, 14(Suppl 1), S50-S56. [Link]
- Arano, Y., et al. (1997). Synthesis and evaluation of hydroxamamide-based tetradentate ligands as a new class of thiol-free chelating molecules for 99mTc radiopharmaceuticals.
- RadioRx. (n.d.). Tc-99m bicisate (ECD). RadioRx.
- Okoye, N. C., et al. (2019).
- PubChem. (n.d.). Technetium tc-99m bicisate. National Center for Biotechnology Information.
- Fürth, D. (n.d.). Antibody conjugation. Fürth lab.
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Abberior.
Sources
- 1. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain extraction and distribution of 99mTc-bicisate in humans and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Chelators on the Pharmacokinetics of 99mTc-Labeled Imaging Agents for the Prostate-Specific Membrane Antigen (PSMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technetium-99m chelators in nuclear medicine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of functionalized coligands on the pharmacokinetics of 99mTcIII '4+1' mixed-ligand complexes conjugated to bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ref.mcbradiology.com [ref.mcbradiology.com]
- 9. nucleanord.fr [nucleanord.fr]
- 10. researchgate.net [researchgate.net]
- 11. In vivo metabolism and kinetics of 99mTc-HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of hydroxamamide-based tetradentate ligands as a new class of thiol-free chelating molecules for 99mTc radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacylibrary.com [pharmacylibrary.com]
- 15. Studies of the retention mechanism of the brain perfusion imaging agent 99mTc-bicisate (99mTc-ECD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of coligands on biodistribution characteristics of ternary ligand 99mTc complexes of a HYNIC-conjugated cyclic RGDfK dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 99mTc-HMPAO and 99mTc-ECD perform differently in typically hypoperfused areas in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor-positve tumors: Preclinical evaluation and comparison with 111In-octreotide - ProQuest [proquest.com]
- 19. Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the stability of (99m)Tc-ECD and stabilized (99m)Tc-HMPAO stored in syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro cell studies of technetium-99m labeled RGD-HYNIC peptide, a comparison of tricine and EDDA as co-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of "co-ligand" on the biodistribution of 99mTc-labeled hydrazino nicotinic acid derivatized chemotactic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Guidelines for the labelling of leucocytes with 99mTc-HMPAO - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An improved 99mTc-HYNIC-(Ser)3-LTVSPWY peptide with EDDA/tricine as co-ligands for targeting and imaging of HER2 overexpression tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. radiology.unm.edu [radiology.unm.edu]
- 28. Procedure Guideline for Brain Perfusion SPECT Using 99mTc Radiopharmaceuticals 3.0 | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. jnm.snmjournals.org [jnm.snmjournals.org]
- 32. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 33. Comparative study of 99mTc-ECD and 99mTc-HMPAO for peri-ictal SPECT: qualitative and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. greenkid.idv.tw [greenkid.idv.tw]
- 35. Guidelines for the labelling of leucocytes with (99m)Tc-HMPAO. Inflammation/Infection Taskgroup of the European Association of Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. iris.enea.it [iris.enea.it]
A Researcher's Guide to Purity Assessment of Synthesized 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid
In the landscape of pharmaceutical research and drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. This is particularly true for compounds like 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid, a versatile building block in medicinal chemistry.[1] Its nicotinic acid core and Boc-protected hydrazine moiety make it a valuable precursor for a variety of complex molecules.[1] This guide provides an in-depth comparison of analytical techniques to rigorously assess the purity of this compound, ensuring its fitness for purpose in sensitive research and development pipelines.
The synthesis of this compound typically involves the reaction of 6-hydrazinylnicotinic acid with di-tert-butyl dicarbonate (Boc₂O).[2] While seemingly straightforward, this process can introduce several impurities, including unreacted starting materials, by-products from the Boc-protection step, and residual solvents. Therefore, a multi-faceted analytical approach is paramount to confirm not only the identity of the target compound but also to quantify any impurities present.
Orthogonal Analytical Approaches for Comprehensive Purity Determination
A robust purity assessment relies on the principle of orthogonality, where different analytical techniques based on distinct chemical and physical principles are employed.[3] This minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, a combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for separating and quantifying components in a mixture.[4][] For nicotinic acid derivatives, reversed-phase HPLC with UV detection is a common and effective method.[6][7][8][9][10]
Causality Behind Experimental Choices:
The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of the moderately polar this compound from potentially more polar (e.g., 6-hydrazinylnicotinic acid) or less polar impurities. The mobile phase, a gradient of acetonitrile and water with an acidic modifier like formic acid, serves two purposes. The gradient elution ensures that compounds with a range of polarities are effectively separated, while the formic acid helps to protonate the carboxylic acid and pyridine nitrogen, leading to sharper peaks and improved chromatographic resolution. UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring provides sensitive and selective detection of the target compound and related impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) - Sample A | Peak Area (%) - Sample B (Spiked) |
| 6-Hydrazinylnicotinic acid | 3.5 | 0.2 | 1.5 |
| This compound | 9.8 | 99.7 | 98.2 |
| Unknown Impurity 1 | 11.2 | 0.1 | 0.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule and can also be used for quantitative analysis (qNMR).[3][11][12][13] For this compound, ¹H and ¹³C NMR provide definitive confirmation of the structure and can reveal the presence of impurities with distinct chemical shifts.
Causality Behind Experimental Choices:
¹H NMR is used to identify the characteristic protons of the nicotinic acid ring, the Boc group, and the hydrazine moiety. The integration of the proton signals can be used to determine the relative amounts of the target compound and any proton-containing impurities. ¹³C NMR provides information about the carbon skeleton of the molecule, and the number of signals can indicate the presence of isomeric impurities. The choice of a deuterated solvent like DMSO-d₆ is crucial as it solubilizes the compound and provides a lock signal for the NMR spectrometer.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
¹H NMR Parameters: 16 scans, 5-second relaxation delay
-
¹³C NMR Parameters: 1024 scans, 2-second relaxation delay
Data Presentation:
| ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.45 | s | 9H | t-Butyl (Boc) |
| 6.85 | d | 1H | Pyridine H5 |
| 8.02 | dd | 1H | Pyridine H4 |
| 8.75 | d | 1H | Pyridine H2 |
| 9.80 | s | 1H | Hydrazine NH |
| 10.50 | s | 1H | Hydrazine NH |
| 13.10 | br s | 1H | Carboxylic acid OH |
| ¹³C NMR Chemical Shift (ppm) | Assignment |
| 28.1 | t-Butyl (Boc) CH₃ |
| 80.2 | t-Butyl (Boc) C |
| 108.9 | Pyridine C5 |
| 139.8 | Pyridine C4 |
| 149.1 | Pyridine C2 |
| 155.4 | Pyridine C3 |
| 160.2 | Pyridine C6 |
| 166.5 | Carboxylic acid C=O |
Mass Spectrometry (MS): Molecular Weight Confirmation and Trace Impurity Detection
Mass spectrometry provides a highly sensitive and accurate measurement of the molecular weight of the target compound, confirming its elemental composition.[14] It is also invaluable for detecting and identifying trace-level impurities.[15]
Causality Behind Experimental Choices:
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion.[4] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. It is important to note that the Boc group can be labile under certain MS conditions, potentially leading to in-source fragmentation.[16] Therefore, optimizing the ionization source parameters is critical to observe the intact molecular ion.
Experimental Protocol: LC-MS (ESI-TOF)
-
Liquid Chromatography: Utilize the same HPLC method as described above.
-
Mass Spectrometer: Time-of-Flight (TOF) Mass Analyzer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 50-500
-
Data Acquisition: Full Scan Mode
Data Presentation:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 254.1135 | 254.1138 |
| [M+Na]⁺ | 276.0955 | 276.0959 |
Comparison of Purity Assessment Methods
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases | Purity based on peak area percentage, separation of impurities | Quantitative, robust, widely available | Requires chromophoric impurities for detection, co-elution can occur |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Structural confirmation, identification of impurities with distinct signals, quantitative analysis (qNMR) | Provides detailed structural information, can quantify non-chromophoric impurities | Lower sensitivity than MS, complex spectra can be difficult to interpret |
| LC-MS | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, detection of trace impurities, structural information from fragmentation patterns | High sensitivity and selectivity, provides molecular weight information | Ionization efficiency can vary between compounds, potential for in-source fragmentation |
Conclusion: A Triad of Techniques for Unwavering Confidence
Assessing the purity of synthesized this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. HPLC provides a robust quantitative measure of purity, while NMR spectroscopy offers definitive structural confirmation and the ability to identify and quantify a broad range of impurities. Mass spectrometry complements these techniques with its high sensitivity for molecular weight confirmation and trace impurity detection. By employing this triad of orthogonal methods, researchers and drug development professionals can have unwavering confidence in the quality of their synthetic intermediates, paving the way for successful and reproducible downstream applications.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid. Echemi.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.
- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. PubMed Central.
- HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies.
- Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate.
- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
- Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV.
- 6-Hydrazinylnicotinic acid: a powder study. PubMed Central.
- Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Trends in Analytical Techniques for Impurity Profiling. The Open Pharmaceutical Sciences Journal.
- Nicotinic acid, 6-hydroxy. Organic Syntheses Procedure.
- Purification of nicotinic acid. Google Patents.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Semantic Scholar.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
- Preparation method of 6-chloronicotinic acid. Google Patents.
- 6-Chloronicotinic acid. PubChem.
- Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.
- Purification of nicotinamide. Google Patents.
- Structure Elucidation of Antibiotics by Nmr Spectroscopy. PubMed.
Sources
- 1. CAS 133081-25-1: 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nico… [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 13. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Architect's Blueprint: A Comparative Guide to Rigid vs. Flexible Linkers in Drug Discovery
In the intricate world of modern therapeutics, the success of targeted drug delivery systems often hinges on a component that is frequently underestimated: the chemical linker. Far from being a mere tether, the linker is a critical architectural element that dictates the stability, efficacy, and ultimately, the therapeutic index of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The choice between a rigid and a flexible linker is a pivotal decision in the design of these molecules, with profound implications for their pharmacokinetic and pharmacodynamic profiles.[1]
This guide provides an in-depth, objective comparison of rigid and flexible linkers, drawing upon experimental data and established methodologies to inform rational drug design. We will explore the causal relationships behind experimental choices and provide a framework for selecting and validating the optimal linker strategy for your therapeutic candidate.
The Fundamental Role of the Linker: More Than Just a Spacer
A linker connects a targeting moiety (like a monoclonal antibody) to a payload (such as a cytotoxic drug or an E3 ligase-recruiting molecule).[2][3] Its primary functions are to ensure the conjugate remains intact in systemic circulation and to facilitate the efficient release or presentation of the payload at the target site.[4] The linker's length, composition, and conformational freedom directly influence the drug's solubility, stability, and ability to interact with its biological targets.[][6]
At the Crossroads of Design: Flexibility vs. Rigidity
The fundamental difference between flexible and rigid linkers lies in their conformational freedom. Flexible linkers, typically composed of long alkyl chains or polyethylene glycol (PEG) units, possess a high degree of rotational freedom.[1][7] In contrast, rigid linkers incorporate cyclic structures, aromatic systems, or alkynes to restrict conformational movement.[7] This seemingly simple structural variance leads to a cascade of differing properties and performance characteristics.
Flexible Linkers: The Advantage of Adaptability
Flexible linkers are often the initial choice in drug discovery campaigns due to their synthetic accessibility and the conformational adaptability they impart to the molecule.[1] This plasticity can be advantageous in enabling the molecule to adopt a conformation suitable for forming a productive ternary complex in PROTACs or for payload release in ADCs.[1]
Common Flexible Linker Chemistries:
-
Polyethylene Glycol (PEG) Linkers: These are widely used to enhance the aqueous solubility and improve the pharmacokinetic profile of a drug conjugate.[8][9] The ethylene glycol units are hydrophilic and can reduce non-specific uptake.[]
-
Alkyl Chains: Simple hydrocarbon chains are synthetically tractable and offer significant conformational flexibility.[7] However, they can increase lipophilicity, which may negatively impact solubility and cell permeability.[][7]
-
Peptide Linkers: Often classified as cleavable linkers, certain peptide sequences can be considered flexible.[11] They are designed to be cleaved by specific enzymes, like cathepsins, that are abundant in the tumor microenvironment or within lysosomes.[12][]
Advantages of Flexible Linkers:
-
Enhanced Solubility: Particularly with PEG linkers, flexibility can improve the overall solubility of the conjugate.[1][14]
-
Synthetic Accessibility: The synthesis of flexible linkers is often more straightforward compared to their rigid counterparts.[1][7]
-
Conformational Adaptability: The ability to adopt multiple conformations can increase the probability of forming a productive biological complex.[1]
Disadvantages of Flexible Linkers:
-
Entropic Penalty: The high degree of conformational freedom can lead to a significant entropic penalty upon binding to the target, potentially reducing the stability of the resulting complex.[7]
-
Potential for Poor Physicochemical Properties: Long, flexible linkers can increase the number of rotatable bonds and lipophilicity, which can negatively affect cell permeability and oral bioavailability.[7]
-
Increased Susceptibility to Metabolism: The flexible nature may expose the linker to metabolic enzymes, leading to premature cleavage.[7]
Rigid Linkers: The Power of Pre-organization
Rigid linkers are increasingly being explored to overcome the limitations of flexible linkers. By constraining the conformation of the molecule, rigid linkers can pre-organize the targeting and payload moieties into a bioactive conformation, which can lead to more potent and selective drugs.[1][7]
Common Rigid Linker Chemistries:
-
Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation.[7]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[7]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[7]
Advantages of Rigid Linkers:
-
Enhanced Potency: By reducing the entropic penalty of binding, rigid linkers can lead to the formation of more stable and productive biological complexes, resulting in higher potency.[1][15]
-
Improved Selectivity: A more defined orientation of the ligands can enhance selectivity by disfavoring the formation of off-target complexes.[1][7]
-
Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better overall pharmacokinetic properties.[1][2]
Disadvantages of Rigid Linkers:
-
Synthetic Complexity: The synthesis of rigid linkers is often more challenging and resource-intensive.[1][7]
-
Potential for Mismatched Geometry: If the constrained conformation is not optimal for binding, a rigid linker can hinder the formation of a productive complex.[1]
Comparative Analysis: Rigid vs. Flexible Linkers
The following table summarizes the key characteristics and performance attributes of rigid and flexible linkers.
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Cyclic, Aromatic) |
| Conformational Freedom | High | Low |
| Synthetic Accessibility | Generally high and straightforward[1][7] | Often complex and multi-step[1][7] |
| Solubility | Can be enhanced, especially with PEG linkers[14] | Can be a challenge, may require solubilizing groups |
| Binding Affinity | May suffer from entropic penalties upon binding[7] | Can be enhanced due to pre-organization[1] |
| Selectivity | May be lower due to multiple binding modes | Can be higher due to a defined binding orientation[1] |
| Pharmacokinetics | Can have variable stability and permeability[7] | Can exhibit improved stability and permeability[2] |
| Primary Advantage | Conformational adaptability and ease of synthesis[1] | Enhanced potency and selectivity through pre-organization[1] |
| Primary Disadvantage | Potential for entropic penalty and poor PK properties[7] | Synthetic complexity and risk of conformational mismatch[1] |
The Impact on Ternary Complex Formation in PROTACs
In the context of PROTACs, the linker plays a decisive role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[16] The linker's length and flexibility dictate the spatial orientation of these two proteins, which is critical for efficient ubiquitination and subsequent degradation of the target.[2]
Caption: Impact of linker flexibility on PROTAC ternary complex formation.
A flexible linker allows for a broader range of possible orientations, which may increase the likelihood of an initial encounter. However, this can also lead to the formation of non-productive complexes. A well-designed rigid linker can act as a "conformational funnel," guiding the proteins into a low-energy, productive arrangement.[]
Experimental Workflows for Linker Evaluation
A systematic evaluation of linker candidates is essential for understanding the structure-activity relationships that govern the performance of a drug conjugate.[2]
Experimental Protocol: In Vitro Plasma Stability Assay
This assay is crucial for determining the rate of payload deconjugation in a biologically relevant matrix.[17]
Objective: To assess the stability of the linker in plasma over time.
Materials:
-
Test drug conjugate
-
Control drug conjugate (with a known stable linker, if available)
-
Human, mouse, and rat plasma
-
Phosphate-buffered saline (PBS)
-
Analytical instruments: LC-MS, ELISA, or Hydrophobic Interaction Chromatography (HIC) system[18]
Procedure:
-
Preparation: Dilute the test and control conjugates to a final concentration of 1 mg/mL in PBS.
-
Incubation: Add the diluted conjugates to pre-warmed plasma (37°C) from each species at a 1:9 ratio (conjugate:plasma).
-
Time Points: Aliquot the mixture into separate tubes for each time point (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Collection: At each time point, stop the reaction by adding 4 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Processing: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant for analysis.
-
Analysis: Analyze the samples using LC-MS to quantify the amount of intact conjugate and any released payload. Alternatively, ELISA can be used for quantification, or HIC for assessing the drug-to-antibody ratio (DAR) distribution over time.[18]
-
Data Interpretation: Plot the percentage of intact conjugate remaining versus time to determine the half-life of the conjugate in plasma.
Caption: Workflow for in vitro plasma stability assay.
Conclusion: A Strategic Choice in Drug Design
The selection of a linker is not a one-size-fits-all decision but rather a strategic choice that must be tailored to the specific therapeutic modality, target, and payload. While flexible linkers offer synthetic convenience and conformational adaptability, rigid linkers provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[1][2] A thorough understanding of the trade-offs between these two classes of linkers, supported by robust experimental validation, is paramount for the successful development of next-generation targeted therapies. The principles and methodologies outlined in this guide provide a solid foundation for researchers to make informed decisions in the critical process of linker design and optimization.
References
- BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?
- AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- PubMed. (2022, January 24). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(32), 3393-3424.
- Creative Biolabs. (n.d.). Peptide Linkers.
- Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs.
- Sino Biological. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- National Institutes of Health. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
- BOC Sciences. (n.d.). ADC Linker Types: Selection & Design Guide.
- AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?
- Creative Biolabs. (n.d.). Peptide Linkers.
- BOC Sciences. (n.d.). Peptide Linkers in Antibody-Drug Conjugates.
- ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- RCS Research Chemistry Services. (n.d.). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. Retrieved from RCS Research Chemistry Services website.
- AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs).
- National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- BOC Sciences. (2023, April 28). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy.
- ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- BroadPharm. (2019, December 6). Benefits of Monodisperse PEG Linkers in Drug Development.
- Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
- ADC Review. (n.d.). PEG Linkers.
- PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use?
- PubMed. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- Labinsights. (2023, May 8). What are PEG Linkers?
- ResearchGate. (n.d.). Research applications of “linkers” in small molecule drugs design in fragment-based.
- PubMed. (2013, October 15). Influences of hydrocarbon linkers on the receptor binding affinities of gonadotropin-releasing hormone peptides.
- PubMed. (n.d.). Effects of linker chemistry on the pharmacokinetics of radioimmunoconjugates.
- YouTube. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design...
- National Institutes of Health. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
- National Institutes of Health. (n.d.). Efficient Drug Lead Discovery and Optimization.
- National Institutes of Health. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
- ResearchGate. (2021, June 9). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
- National Institutes of Health. (n.d.). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms.
- bioRxiv. (2021, January 21). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. adcreview.com [adcreview.com]
- 9. labinsights.nl [labinsights.nl]
- 11. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 12. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 14. purepeg.com [purepeg.com]
- 15. researchgate.net [researchgate.net]
- 16. The Essential Role of Linkers in PROTACs [axispharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Linker Stability: Evaluating HYNIC-Conjugates Against Macrocyclic Alternatives
For researchers, scientists, and drug development professionals embarking on the creation of targeted radiopharmaceuticals or other bioconjugates, the choice of a linker is a critical decision that profoundly impacts the stability, pharmacokinetics, and ultimately, the efficacy and safety of the final product. This guide provides an in-depth, objective comparison of the 6-hydrazinonicotinamide (HYNIC) linker, a workhorse for Technetium-99m (99mTc) labeling, against the "gold standard" macrocyclic chelators, with a focus on DOTA, in the context of in vitro and in vivo stability.
The Central Role of the Linker in Bioconjugate Stability
A bifunctional linker or chelator serves as the molecular bridge, covalently attaching a payload—often a diagnostic or therapeutic radionuclide—to a targeting biomolecule such as an antibody or peptide. An ideal linker must form a conjugate that is sufficiently stable to withstand the harsh physiological conditions of the bloodstream and prevent premature release of its payload, which could lead to off-target toxicity and compromised efficacy. The stability of this linker-payload complex is evaluated in two key domains: thermodynamic stability and kinetic inertness.
-
Thermodynamic Stability refers to the strength of the bond between the chelator and the metal ion at equilibrium, often expressed as a stability constant (log K). A high thermodynamic stability indicates a strong affinity of the chelator for the metal.
-
Kinetic Inertness describes the rate at which the metal ion dissociates from the chelator. In the biological milieu, a complex with high kinetic inertness will resist transchelation to other biological molecules, such as serum proteins, even if those interactions might be thermodynamically favorable. For in vivo applications, kinetic inertness is often the more critical predictor of stability.
This guide will dissect the nuances of HYNIC and its common alternatives, providing both the theoretical underpinnings and the practical, data-driven evidence to inform your selection process.
Understanding the HYNIC System: Versatility with a Condition
HYNIC (6-hydrazinonicotinamide) has been a cornerstone in the development of 99mTc-based radiopharmaceuticals for single-photon emission computed tomography (SPECT) imaging. Its popularity stems from its ability to be readily conjugated to biomolecules and its efficient, mild radiolabeling with 99mTc, the most widely used radionuclide in diagnostic nuclear medicine.
However, the coordination chemistry of HYNIC is unique and presents a crucial consideration for stability. HYNIC itself is not a true chelator in the classical sense. It typically acts as a monodentate or bidentate ligand, meaning it occupies only one or two of the available coordination sites of the technetium metal center. To achieve a stable, saturated coordination sphere around the 99mTc core, the presence of co-ligands is essential.
The choice of these co-ligands, such as ethylenediaminediacetic acid (EDDA) or tricine, is not trivial; it significantly influences the overall charge, lipophilicity, stability, and biodistribution of the final radiolabeled conjugate. This ternary system (Biomolecule-HYNIC-99mTc-Co-ligands) offers flexibility but also introduces complexity, as the stability of the final product is dependent on the entire coordination sphere, not just the initial HYNIC linkage.
The Alternative: Macrocyclic Chelators like DOTA
In contrast to the HYNIC system, macrocyclic chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) offer a different paradigm of stability. These molecules feature a pre-organized, cage-like structure that rigidly entraps a metal ion.
Key characteristics of macrocyclic chelators include:
-
High Thermodynamic and Kinetic Stability: The rigid, pre-organized structure of macrocycles leads to exceptionally high thermodynamic stability constants and, crucially, high kinetic inertness. This makes them particularly well-suited for stably chelating a wide range of radiometals, including therapeutic isotopes like Lutetium-177 (177Lu) and diagnostic positron emitters like Gallium-68 (68Ga).
-
Versatility for Theranostics: DOTA's ability to stably chelate both diagnostic (e.g., 68Ga) and therapeutic (e.g., 177Lu) radionuclides makes it an ideal platform for developing theranostic pairs, where the same targeting molecule can be used for both imaging and therapy.
-
Harsher Labeling Conditions: A potential drawback is that the rigid structure of DOTA can slow down the kinetics of metal incorporation, often requiring heating to achieve efficient radiolabeling. This can be a concern for particularly sensitive biomolecules, although newer derivatives are being developed to address this limitation.
Comparative Stability Analysis: In Vitro and In Vivo Evidence
The ultimate test of a linker's utility is its performance in biologically relevant conditions. This is assessed through a combination of in vitro assays and in vivo biodistribution studies.
In Vitro Stability: Serum and Challenge Assays
In vitro stability is a critical gatekeeping step in radiopharmaceutical development. The most common method is the serum stability assay , where the radiolabeled conjugate is incubated in human or animal serum at 37°C for various time points. The percentage of intact, radiolabeled conjugate is then measured, typically by radio-HPLC or ITLC. Another rigorous test is the cysteine or histidine challenge assay , which evaluates the conjugate's resistance to transchelation to these amino acids, known for their metal-chelating properties.
However, the inherent structural differences suggest that macrocyclic complexes are generally more robust. The cage-like structure of DOTA provides a higher kinetic barrier to dissociation compared to the more open coordination sphere of the HYNIC/co-ligand system.
Table 1: Representative In Vitro Stability of Radiolabeled Peptides
| Radiopharmaceutical | Condition | Time Point | % Intact (Approx.) | Reference |
| 99mTc-EDDA/HYNIC-SP94 | Human Serum @ 37°C | 6 hours | >95% | |
| 177Lu-DOTA-A9 | Human Serum @ 37°C | 6 hours | >95% | |
| 177Lu-ABY-271 (DOTA) | Human Serum Albumin @ 37°C | 48 hours | >98% |
Note: This table compiles data from different studies and biomolecules to illustrate the high stability achievable with both systems under standard in vitro conditions. Direct comparative performance can vary based on the specific biomolecule, co-ligand, and experimental setup.
In Vivo Stability: Biodistribution and Pharmacokinetics
In vivo biodistribution studies in animal models, and ultimately in human patients, provide the definitive assessment of a conjugate's stability and overall performance. The pattern of radioactivity distribution throughout the body reveals how well the conjugate reaches its target and clears from non-target tissues. Instability in vivo can be inferred from signs like the release of free radionuclide, leading to uptake in organs like the bone (for free 99mTc-pertechnetate) or liver and spleen.
A direct clinical comparison between [99mTc]Tc-HYNIC-TOC and [177Lu]Lu-DOTA-TATE in neuroendocrine tumor patients offers invaluable insights. While both tracers targeted the same receptor, their pharmacokinetic profiles showed notable differences.
-
Renal Clearance: The biological half-life in the kidneys was longer for [99mTc]Tc-HYNIC-TOC compared to [177Lu]Lu-DOTA-TATE, suggesting a faster clearance of the DOTA-conjugated therapeutic agent.
-
Tumor and Kidney Uptake: [177Lu]Lu-DOTA-TATE demonstrated significantly higher uptake ratios in both the kidneys and tumor lesions when compared to [99mTc]Tc-HYNIC-TOC.
These differences in in vivo behavior, despite targeting the same peptide, underscore the profound impact of the chelator and radiometal combination on the overall pharmacokinetics of the radiopharmaceutical. While both conjugates are effective, the DOTA-based agent shows a more favorable profile for delivering a higher radiation dose to the tumor relative to some organs.
Table 2: Comparative In Vivo Biodistribution in Neuroendocrine Tumor Patients
| Parameter | [99mTc]Tc-HYNIC-TOC | [177Lu]Lu-DOTA-TATE | Key Finding | Reference |
| Kidney-to-Spleen Ratio | Lower | Significantly Higher | [177Lu]Lu-DOTA-TATE shows greater relative accumulation in kidneys. | |
| Lesion-to-Spleen Ratio | Lower | Significantly Higher | [177Lu]Lu-DOTA-TATE shows greater relative accumulation in tumors. | |
| Liver-to-Spleen Ratio | Comparable | Comparable | Similar biodistribution in the liver and spleen. | |
| Biological Half-Life (Kidneys) | Longer (140 ± 36 h) | Shorter (94 ± 4 h) | Faster renal clearance of the therapeutic agent. |
Data adapted from a comparative study in neuroendocrine tumor patients.
Experimental Protocols
To ensure the principles of trustworthiness and expertise are upheld, this section provides detailed, self-validating protocols for key stages of conjugate preparation and stability testing.
Protocol 1: Conjugation of HYNIC to a Monoclonal Antibody
This protocol describes the modification of primary amines (e.g., on lysine residues) of a monoclonal antibody (mAb) with S-HyNic.
Materials:
-
Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS), concentration: 1-5 mg/mL.
-
S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone).
-
Anhydrous Dimethylformamide (DMF).
-
Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Buffer Exchange: Ensure the mAb is in the Modification Buffer. If not, perform a buffer exchange using a desalting column according to the manufacturer's instructions. This is critical to remove any primary amine contaminants (like Tris buffer) that would compete with the reaction.
-
Prepare S-HyNic Solution: Immediately before use, dissolve S-HyNic in anhydrous DMF to a concentration of ~2.5 mg/mL.
-
Antibody Modification:
-
Add a calculated molar excess of the S-HyNic solution to the mAb solution. A typical starting point is a 20-fold molar excess of S-HyNic to mAb.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification: Remove excess, unreacted S-HyNic by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Quantification (Optional but Recommended): The degree of HYNIC incorporation (Molar Substitution Ratio, MSR) can be determined using a colorimetric assay with a reagent like 2-sulfobenzaldehyde.
Protocol 2: Radiolabeling of a HYNIC-Antibody with 99mTc
This protocol outlines the labeling of the HYNIC-mAb with 99mTc using tricine as a co-ligand.
Materials:
-
Purified HYNIC-mAb conjugate.
-
Sodium Pertechnetate (Na[99mTcO₄]⁻) from a 99mMo/99mTc generator.
-
Tricine solution (e.g., 10 mg/mL in water).
-
Stannous Chloride (SnCl₂) solution (e.g., 1 mg/mL in 0.1 N HCl), freshly prepared.
-
Saline solution (0.9% NaCl).
-
PD-10 desalting column.
-
Instant Thin-Layer Chromatography (ITLC) strips and a suitable mobile phase (e.g., saline) for quality control.
Procedure:
-
Reaction Setup: In a sterile vial, combine ~100-200 µg of the HYNIC-mAb conjugate with a solution of tricine.
-
Add Reducing Agent: Add a small volume of the freshly prepared SnCl₂ solution. The stannous ion reduces the pertechnetate to a lower oxidation state, allowing it to be chelated.
-
Add Radionuclide: Add the desired activity of Na[99mTcO₄]⁻ to the vial.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Quality Control: Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with the chosen mobile phase. The labeled antibody should remain at the origin, while free pertechnetate will migrate with the solvent front. Calculate the radiochemical purity (RCP). An RCP of >95% is typically desired.
-
Purification: If necessary (i.e., if RCP <95%), purify the 99mTc-HYNIC-mAb from free 99mTc using a PD-10 desalting column, eluting with saline.
Protocol 3: In Vitro Serum Stability Assay
This protocol is designed to assess the stability of the final radiolabeled conjugate in human serum.
Materials:
-
Purified radiolabeled conjugate (e.g., 99mTc-HYNIC-mAb).
-
Fresh human serum.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Incubator or water bath at 37°C.
-
Analysis system: Radio-HPLC with a size-exclusion column (SEC) or ITLC.
-
Acetonitrile or ethanol for protein precipitation.
Procedure:
-
Incubation: Add a known activity of the radiolabeled conjugate to a vial containing human serum (e.g., 50 µL of conjugate in 450 µL of serum).
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 1, 4, 24 hours), remove an aliquot for analysis.
-
Sample Preparation (for HPLC):
-
To the aliquot, add an equal volume of cold acetonitrile or ethanol to precipitate the serum proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes.
-
Carefully collect the supernatant, which contains the intact conjugate and any small molecule degradation products.
-
-
Analysis:
-
Inject the supernatant onto a radio-HPLC-SEC system. The percentage of radioactivity eluting at the retention time of the intact conjugate represents the stability at that time point.
-
Alternatively, analyze the sample using ITLC to quantify the amount of free radionuclide.
-
-
Data Reporting: Report the results as the percentage of intact radiopharmaceutical at each time point.
Visualizations: Workflows and Decision Logic
To further clarify these complex processes, the following diagrams illustrate key workflows and decision-making logic.
Caption: Decision tree for selecting a linker system.
Caption: Conceptual workflow for an in vitro serum stability assay.
Conclusion and Recommendations
The choice between HYNIC and macrocyclic linkers like DOTA is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
Choose HYNIC when:
-
Your primary application involves radiolabeling with Technetium-99m for SPECT imaging.
-
Your biomolecule is particularly sensitive to heat , and the mild labeling conditions offered by the HYNIC system are advantageous.
-
You have optimized a co-ligand system that provides the desired pharmacokinetic profile for your specific target.
Choose DOTA (or other macrocycles) when:
-
You are working with trivalent radiometals such as 68Ga, 111In, or 177Lu.
-
Maximum in vivo stability is the highest priority, as the kinetic inertness of macrocyclic complexes is generally superior.
-
You are developing a theranostic pair , leveraging DOTA's ability to chelate both diagnostic and therapeutic radionuclides.
-
Your biomolecule can withstand the higher temperatures often required for efficient labeling.
Ultimately, the stability of a bioconjugate is a multi-faceted issue. While in vitro assays provide essential preliminary data, in vivo evaluation remains the definitive test. By understanding the fundamental chemical differences between linker systems and leveraging the empirical evidence from comparative studies, researchers can make an informed, authoritative decision, paving the way for the development of safer and more effective targeted agents.
References
- Kurkowska, S., et al. (2025).
- Kurkowska, S., et al. (2025).
- Torabizadeh, S. A., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini reviews in medicinal chemistry. [Link]
- Kurkowska, S., et al. (2025). Comparison of the averaged biodistribution and pharmacokinetics between [99mTc]Tc-HYNIC-TOC and [177Lu]Lu-DOTA-TATE in neuroendocrine tumor patients.
- Hubalewska-Dydejczyk, A., et al. (2005). Initial Direct Comparison of 99m Tc-TOC and 99m Tc-TATE in Identifying Sites of Disease in Patients with Proven GEP NETs. Journal of Nuclear Medicine. [Link]
- Albano, D., et al. (2021).
- Kurkowska, S., et al. (2025).
- Liu, G., et al. (2015). 99mTc/188Re-HYNIC-SP94 as a targeting probe for imaging and therapy for human hepatocellular carcinoma. Scientific reports. [Link]
- Rai, P., et al. (2022). Synthesis and comparative evaluation of 177Lu-labeled PEG and non-PEG variant peptides as HER2-targeting probes. Scientific Reports. [Link]
- de Jong, M., et al. (2005). Evaluation of [99mTc/EDDA/HYNIC0]Octreotide Derivatives Compared with [111In-DOTA0,Tyr3, Thr8]Octreotide and [111In-DTPA0]Octreotide: Does Tumor or Pancreas Uptake Correlate with the Rate of Internalization?. Journal of Nuclear Medicine. [Link]
- Uusijärvi, S., et al. (2020). In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy. Journal of Nuclear Medicine. [Link]
- Kaloudi, A., et al. (2021). SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. Cancers. [Link]
- Kaloudi, A., et al. (2021). SPECT Imaging of SST2-Expressing Tumors with 99m Tc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. MDPI. [Link]
- Eppard, E., et al. (2017). Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA. Molecular Pharmaceutics. [Link]
- Luna-Gutierrez, M., et al. (2018). 177Lu-DOTA-HYNIC-Lys(Nal)-Urea-Glu: Biokinetics, Dosimetry, and Evaluation in Patients with Advanced Prostate Cancer. Contrast Media & Molecular Imaging. [Link]
- Altai, M., et al. (2021). Comparative Preclinical Evaluation of HER2-Targeting ABD-Fused Affibody® Molecules 177Lu-ABY-271 and 177Lu-ABY-027: Impact of DOTA Position on ABD Domain. Pharmaceutics. [Link]
- Anderson, C. J., & Ferdani, R. (2009). Inorganic Chemistry: Fundamental Principals as Applied to the Development and Application of Metalloradiopharmaceuticals.
- Decristoforo, C., et al. (1999). 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor- positive tumors: Preclinical evaluation and comparison with 111In-DTPA-octreotide.
- Galiana, G. G., et al. (2017). Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
- Arano, Y., et al. (1999). (99m)Tc-HYNIC-derivatized ternary ligand complexes for (99m)Tc-labeled polypeptides with low in vivo protein binding.
- IAEA. (2018). Quality control in the production of radiopharmaceuticals. IAEA TECDOC Series. [Link]
- Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications.
- Inam, R., & Chohan, M. (2020). Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]
- Vats, K., et al. (2023).
- Maina, T., et al. (2021). Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor. Molecules. [Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of Nicotinic Acid Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and nutritional analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and essential nutrients is paramount. Nicotinic acid (Niacin, Vitamin B3) and its derivatives, such as nicotinamide, are vital compounds whose precise measurement is critical for quality control, metabolic research, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering a blend of specificity, sensitivity, and reliability.[1][2]
This guide provides an in-depth comparison of HPLC-based methodologies for the quantitative analysis of nicotinic acid derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in established pharmacopeial standards and peer-reviewed data to ensure scientific integrity.
The Primacy of HPLC in Nicotinic Acid Analysis
High-Performance Liquid Chromatography is the preferred technique for analyzing polar, non-volatile compounds like nicotinic acid and its derivatives within complex matrices.[2] Its advantages over other methods, such as colorimetric assays or microbiological assays, include superior specificity, which prevents interference from related compounds, and the ability to simultaneously quantify multiple analytes in a single run.[1][3] Modern HPLC, especially when coupled with mass spectrometry (LC-MS), offers unparalleled sensitivity, capable of detecting derivatives down to nanogram or even picogram levels.[2]
The fundamental principle of HPLC involves separating components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For nicotinic acid and its derivatives, reversed-phase HPLC is the most common and effective approach.
Core Methodological Considerations: An Expert's Perspective
The development of a robust HPLC method is a multi-faceted process where each parameter is carefully optimized. The choices made are not arbitrary; they are dictated by the physicochemical properties of the analytes and the sample matrix.
Stationary Phase (Column) Selection
The heart of the separation is the analytical column. For nicotinic acid derivatives, octadecylsilane (C18 or L1 packing) columns are the workhorses.[4][5]
-
Causality: Nicotinic acid and nicotinamide are moderately polar molecules. A nonpolar C18 stationary phase provides sufficient hydrophobic interaction to retain these compounds from a polar mobile phase, allowing for effective separation from more polar impurities that elute earlier and less polar impurities that are retained longer. Column dimensions (e.g., 4.6 mm x 150-250 mm) and particle size (e.g., 5 µm) are chosen to balance resolution, analysis time, and backpressure.[6][7]
Mobile Phase Composition
The mobile phase is the engine of the separation. Its composition directly controls the retention and elution of the analytes. A typical mobile phase for this analysis is a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile.[6][8][9]
-
pH Control (The Key to Peak Shape): Nicotinic acid is a carboxylic acid with a pKa of approximately 4.75. Operating the mobile phase at a pH well below this value (e.g., pH 2.5-3.5) is critical.[6][10]
-
Causality: At a low pH, the carboxylic acid group is fully protonated (-COOH), rendering the molecule less polar. This increases its retention on a C18 column, leading to sharper, more symmetrical peaks and improved reproducibility. An unbuffered mobile phase near the pKa would result in broad, tailing peaks as the molecule exists in both ionized and non-ionized forms.
-
-
Organic Modifier (Controlling Retention Time): Methanol and acetonitrile are the most common organic modifiers.[8]
-
Causality: Increasing the proportion of the organic modifier in the mobile phase increases its elution strength, causing the analytes to elute faster (i.e., reducing retention time). The choice between methanol and acetonitrile can affect selectivity—the separation factor between two adjacent peaks.
-
-
Ion-Pairing Reagents (Enhancing Retention): For complex mixtures or when analyzing metabolites, ion-pairing reagents like sodium 1-hexanesulfonate or sodium 1-heptanesulfonate may be added to the mobile phase.[4][5][6]
-
Causality: These reagents have a polar head and a nonpolar tail. They pair with the ionized analyte, effectively neutralizing its charge and adding a hydrophobic tail. This significantly increases the retention of otherwise poorly retained polar compounds on a reversed-phase column.
-
Detection Techniques
The choice of detector depends on the required sensitivity and the sample matrix.
-
UV-Vis/Photodiode Array (PDA) Detection: This is the most common and robust method.[2] Nicotinic acid and its derivatives contain a pyridine ring, which has a strong UV absorbance.
-
Causality: Detection is typically performed around 261-262 nm, which corresponds to a UV absorbance maximum for these compounds, providing good sensitivity and selectivity.[4][11][12] A PDA detector offers the advantage of acquiring the entire UV spectrum for a peak, which can be used to confirm peak purity and identity.
-
-
Fluorescence Detection: For enhanced sensitivity, especially in complex biological or food matrices, fluorescence detection can be employed following post-column derivatization.[13][14][15][16]
-
Mass Spectrometry (MS) Detection: For the highest level of sensitivity and specificity, particularly in bioanalysis (e.g., plasma samples), coupling HPLC with a mass spectrometer (LC-MS/MS) is the gold standard.[2][17][18]
Comparative Analysis of Validated HPLC Methods
To provide a practical perspective, the performance of several published and validated HPLC methods for nicotinic acid and nicotinamide are summarized below. Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the required experimental data to demonstrate that an analytical procedure is suitable for its intended purpose.[19][20][21][22]
| Analyte(s) | HPLC Method | Linearity (Range) | R² | Accuracy (% Recovery) | Precision (%RSD) | LOD / LOQ | Reference |
| Nicotinamide & Salicylic Acid | RP-HPLC, C18 Column, Methanol:Water Buffer (40:60), UV at 261nm | 225-315 µg/mL (NIC) | 0.9971 | 99.22 - 100.15% | < 2% | 42.6 / 129.0 µg/mL | [6] |
| Atorvastatin & Nicotinic Acid | RP-HPLC, C18 Column, Acetonitrile:Water (85:15), UV at 261nm | 10-80 µg/mL (NA) | >0.999 | 99.74% | < 2% | Not Reported | [12] |
| Lovastatin & Niacin | RP-HPLC, C8 Column, Acetonitrile:Phosphate Buffer (65:35), UV at 240nm | 2-10 µg/mL (Niacin) | 0.999 | 101.87% | < 2% | Not Reported | [9] |
| Ferulic Acid & Nicotinamide | UHPLC, C18 Core-Shell Column, Methanol:Phosphate Buffer (75:25), UV at 262nm | Not Specified | >0.998 | ~100% | < 2% | Satisfactory | [8] |
| Nicotinic Acid & Metabolites (in plasma) | HPLC-MS | 50-750 ng/mL | >0.99 | 85 - 115% | < 15% | 50 ng/mL (LLOQ) | [17] |
NIC: Nicotinamide; NA: Nicotinic Acid; R²: Correlation Coefficient; %RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification.
Visualizing the HPLC Workflow
A robust analytical workflow is essential for achieving reproducible results. The following diagram illustrates the key stages from sample preparation to final data reporting.
Caption: A typical experimental workflow for the quantitative analysis of nicotinic acid derivatives by HPLC.
A Self-Validating Experimental Protocol: USP Assay for Niacin Tablets
This protocol is adapted from the United States Pharmacopeia (USP) monograph for Niacin Tablets, representing an authoritative and validated method.[4] The inclusion of system suitability tests ensures the chromatographic system is performing adequately before sample analysis begins.
1. Materials and Reagents
-
USP Niacin Reference Standard (RS)
-
HPLC Grade Methanol, Acetonitrile, Water
-
Sodium 1-Hexanesulfonate
-
Glacial Acetic Acid
-
Niacin Tablets (Sample)
2. Chromatographic Conditions
-
Column: L1 packing (C18), 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Prepare a 0.005 M solution of sodium 1-hexanesulfonate in water. Mix 78 parts of this solution with 14 parts of methanol, 7 parts of acetonitrile, and 1 part of glacial acetic acid. Filter and degas.
-
Flow Rate: 1.3 mL/min
-
Detector: UV at 262 nm
-
Injection Volume: 20 µL
3. Standard Preparation (Approx. 50 µg/mL)
-
Accurately weigh about 50 mg of USP Niacin RS into a 100-mL volumetric flask.
-
Add ~70 mL of water, heat gently on a steam bath, and sonicate to dissolve.
-
Cool to room temperature and dilute to volume with water.
-
Pipette 10.0 mL of this stock solution into a 100-mL volumetric flask and dilute to volume with water.
4. Sample Preparation (Approx. 50 µg/mL)
-
Weigh and finely powder not fewer than 20 Niacin Tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of Niacin, to a 100-mL volumetric flask.
-
Add 70 mL of water and heat on a steam bath for 30 minutes.
-
Sonicate for 5 minutes, then allow to cool to room temperature.
-
Dilute to volume with water, mix well, and filter through a 0.45 µm syringe filter.
-
Pipette 10.0 mL of the filtered solution into a 100-mL volumetric flask and dilute to volume with water.
5. System Suitability Test (Self-Validation)
-
Inject the Standard preparation five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak areas must be not more than 2.0% .
-
The tailing factor for the niacin peak must be not more than 2.0 .
-
The theoretical plates (column efficiency) must be not less than 1000 .
-
-
Causality: This step is non-negotiable. It validates that the HPLC system (pump, injector, column, detector) is operating precisely and providing adequate chromatographic separation on the day of analysis. Do not proceed with sample analysis if these criteria are not met.
6. Procedure
-
Inject the Standard preparation and the Sample preparation into the chromatograph.
-
Record the peak areas.
-
Calculate the amount of niacin in the portion of Tablets taken using the standard formula comparing the peak area of the sample to the peak area of the standard.
Alternative Analytical Techniques: A Brief Comparison
While HPLC is the dominant method, other techniques exist, each with its own niche.
-
Gas Chromatography (GC): Requires derivatization to make the polar nicotinic acid volatile. It is generally more complex and less direct than HPLC for this application.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample volume. It can be a powerful alternative for analyzing complex mixtures of metabolites.[17]
-
Spectrophotometry (Colorimetric): Based on the König reaction, this method is less specific than HPLC and can be prone to interference from other compounds in the sample matrix.[1] It is often used for simpler screening purposes rather than for rigorous quantitative analysis in a regulatory environment.
Conclusion
The quantitative analysis of nicotinic acid and its derivatives by reversed-phase HPLC is a robust, reliable, and highly validated methodology. The key to a successful analysis lies not in blindly following a protocol, but in understanding the scientific principles that govern the separation. By carefully selecting the stationary phase and optimizing the mobile phase pH and composition, one can achieve accurate, precise, and reproducible results that meet the stringent requirements of the pharmaceutical and nutritional science industries. The methods outlined in official compendia like the USP provide an authoritative foundation, while advanced techniques like LC-MS/MS offer enhanced sensitivity for challenging bioanalytical applications.
References
- Hönigsperger, G. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145-9.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Tsai, T. H., & Chen, C. F. (1994). Simultaneous measurement of nicotinic acid and its major metabolite, nicotinuric acid in urine using high-performance liquid chromatography: application of solid-liquid extraction. Journal of Chromatography B: Biomedical Applications, 661(1), 154-8.
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Sauermann, R., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 802(2), 259-264.
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 889-896.
- Falguni, P., et al. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 42-47.
- Pickering Laboratories, Inc. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- ResearchGate. (n.d.). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography.
- Hiki, A., et al. (2016). [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. Shokuhin Eiseigaku Zasshi, 57(4), 96-100.
- ResearchGate. (n.d.). Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC.
- Chen, S., et al. (2018). A novel and sensitive method for determining vitamin B3 and B7 by pre-column derivatization and high-performance liquid chromatography method with fluorescence detection. Journal of Chromatography B, 1089, 45-51.
- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Patel, B. H., et al. (2015). Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form. Journal of Chemical and Pharmaceutical Research, 7(9), 744-750.
- Çatak, J., & Yaman, M. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Pakistan Journal of Nutrition, 18(6), 558-565.
- Çatak, J., & Yaman, M. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Science Alert.
- ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- Aragão, C., et al. (2020). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. Analytical Methods, 12(1), 59-69.
- Vasanthi, R., et al. (2016). Analytical Method Development and Validation of Lovastatin and Niacin by Using RP-HPLC Method. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(1), 22-30.
- USP-NF. (2017). Niacin Extended-Release Tablets Revision Bulletin.
- European Pharmacopoeia. (2008). Nicotinic Acid. 6.0.
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 3. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. ijprt.org [ijprt.org]
- 7. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ajpamc.com [ajpamc.com]
- 10. uspnf.com [uspnf.com]
- 11. [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pickeringlabs.com [pickeringlabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A novel and sensitive method for determining vitamin B3 and B7 by pre-column derivatization and high-performance liquid chromatography method with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. bevital.no [bevital.no]
- 18. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). | Semantic Scholar [semanticscholar.org]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. fda.gov [fda.gov]
- 21. starodub.nl [starodub.nl]
- 22. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to HYNIC Isomers: Characterization and Chelating Properties for Radiopharmaceutical Development
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of radiopharmaceutical sciences, 6-hydrazinonicotinamide (HYNIC) has cemented its role as a cornerstone bifunctional chelator, primarily for the labeling of targeting biomolecules with Technetium-99m (⁹⁹mTc). Its widespread adoption stems from the ability to form stable complexes with ⁹⁹mTc, facilitating the development of a vast array of diagnostic imaging agents. However, the seemingly straightforward application of HYNIC belies a nuanced coordination chemistry, significantly influenced by the existence of positional and coordination isomers.
This guide provides an in-depth technical comparison of HYNIC isomers, moving beyond a simple listing of facts to explain the causality behind experimental choices and analytical interpretations. We will dissect the structural nuances of HYNIC isomers, their synthesis, and their profound impact on the chelating properties, stability, and ultimately, the in-vivo performance of the resulting radioconjugates.
The Isomeric Landscape of HYNIC: More Than One Molecule
The term "HYNIC isomer" encompasses two distinct concepts critical for the radiochemist:
-
Positional Isomers: These are true constitutional isomers where the hydrazine and carboxylic acid groups are located at different positions on the pyridine ring. The canonical and most widely used isomer is 6-hydrazinonicotinic acid (6-HYNIC) . However, other isomers, such as 2-hydrazinonicotinic acid (2-HYNIC) and 4-hydrazinonicotinic acid (4-HYNIC) , have been synthesized and evaluated, revealing critical structure-activity relationships.
-
Coordination Isomers: These are isomers that arise during the radiolabeling process, where the HYNIC ligand, co-ligands, and the technetium core can arrange in different spatial orientations. This leads to a heterogeneous mixture of radiolabeled species, even when starting with a single, pure HYNIC-conjugated molecule.[1] The choice of co-ligand is a major determinant in the formation and relative abundance of these isomers.[2][3]
This guide will focus primarily on the characterization and comparative properties of the positional isomers, as their fundamental structural differences dictate their suitability as chelators.
The Crucial Role of Geometry: A Comparative Analysis of Positional Isomers
The ability of HYNIC to effectively chelate ⁹⁹mTc is critically dependent on the spatial relationship between the pyridine ring nitrogen and the hydrazine group. Experimental evidence has demonstrated that a mutually ortho relationship is essential for efficient and stable complexation.
dot graph TD { rankdir=LR; node [shape=plaintext];
} Caption: Positional isomers and chelation efficacy.
Chelation Efficiency: An Experimental Showdown
Comparative studies using Liquid Chromatography-Mass Spectrometry (LC-MS) have provided definitive insights into the chelating capabilities of HYNIC isomers.[4]
-
6-HYNIC and 2-HYNIC: Both isomers, featuring the ortho arrangement, are capable of efficient chelation. Their coordination chemistry with technetium is described as "closely parallel," with no discernible advantages of one over the other in terms of labeling efficiency.[4] Both form stable complexes, suggesting that either could potentially be used in radiopharmaceutical design.
-
4-HYNIC: In stark contrast, the para-relationship between the hydrazine and pyridine nitrogen in 4-HYNIC renders it a very poor chelator. It fails to complex technetium efficiently, except at very high ligand concentrations.[4] This marked difference strongly suggests that a bidentate chelation, involving both the pyridine nitrogen and a nitrogen from the hydrazine group, is a key feature of successful technetium coordination by HYNIC.[4]
| Isomer | Geometry | Chelation Performance with ⁹⁹mTc | Reference |
| 6-HYNIC | ortho | Efficient and well-established | [4] |
| 2-HYNIC | ortho | Closely parallels 6-HYNIC in efficiency | [4] |
| 4-HYNIC | para | Fails to complex efficiently | [4] |
Synthesis and Characterization of HYNIC Isomers
The synthesis of HYNIC isomers typically starts from the corresponding chloronicotinic acids, followed by reaction with hydrazine. The purification and characterization of these isomers are critical steps to ensure the use of a pure, single isomer in subsequent conjugation reactions.
Synthesis of Precursors: Chloronicotinic Acids
-
2-Chloronicotinic Acid: This precursor for 2-HYNIC can be synthesized from nicotinic acid N-oxide. The N-oxide is chlorinated using reagents such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or with POCl₃ and triethylamine.[3][5][6] The reaction involves heating the mixture, followed by removal of excess POCl₃ and precipitation of the product by adding water and adjusting the pH.[5]
-
4-Chloronicotinic Acid: The synthesis of this precursor for 4-HYNIC can be achieved from 4-chloropyridine. The process involves a lithiation reaction at low temperature (-78 °C) using lithium diisopropylamide (LDA), followed by a carboxylation reaction with dry carbon dioxide.[7]
Synthesis of HYNIC Isomers via Hydrazinolysis
The conversion of chloronicotinic acids to their respective hydrazinonicotinic acid derivatives is achieved through a nucleophilic substitution reaction with hydrazine hydrate.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} Caption: General synthesis workflow for HYNIC isomers.
Experimental Protocol: General Synthesis of HYNIC Isomers
Causality: This procedure leverages the nucleophilicity of hydrazine to displace the chloride from the pyridine ring. The reaction is typically heated to overcome the activation energy for the aromatic nucleophilic substitution. Subsequent acidification is necessary to protonate the product, reducing its solubility in the aqueous medium and allowing for its precipitation and isolation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (2-chloronicotinic acid or 4-chloronicotinic acid) in an excess of hydrazine hydrate.
-
Heating: Heat the reaction mixture to reflux for several hours. The exact time will depend on the specific isomer and scale. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify it with an acid such as hydrochloric acid (HCl) to a pH of approximately 5-6.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a solvent like ethanol to remove unreacted starting material and other impurities.[8] Further purification can be achieved by recrystallization from a suitable solvent system, often an aqueous one.[9][10]
Characterization and Analytical Separation
Confirming the identity and purity of the synthesized isomers is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
HPLC Separation of Positional Isomers
The separation of pyridinecarboxylic acid isomers, which are structurally similar to HYNIC isomers, can be challenging due to their similar hydrophobicity and ionic properties. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, has proven effective.
-
Recommended Column Type: A mixed-mode column, such as a Primesep 100, which has cation-exchange properties, is well-suited for separating these polar, ionizable compounds.[2]
-
Mobile Phase Considerations: The retention is controlled by the organic modifier concentration (e.g., acetonitrile) and the ionic strength of the mobile phase (controlled by an acid or buffer).[2] A typical mobile phase might consist of a gradient of acetonitrile in water with an acidic modifier like formic acid or phosphoric acid to ensure the analytes are in a consistent protonation state.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural confirmation by probing the chemical environment of each proton and carbon atom. The substitution pattern of each isomer results in a unique set of chemical shifts and spin-spin coupling constants. For nicotinic acid, the proton signals are typically found in the aromatic region (7.5-9.2 ppm), and the coupling patterns (e.g., doublet, doublet of doublets) reveal the adjacency of the protons on the pyridine ring.[11][12] Similar patterns would be expected for the HYNIC isomers, with additional signals for the hydrazine protons.
Impact on Radiopharmaceutical Properties
The choice of HYNIC isomer and the resulting coordination chemistry have a direct and significant impact on the stability and homogeneity of the final ⁹⁹mTc-labeled product.
Stability of the ⁹⁹mTc Complex
The stability of the radiometal complex is a critical quality attribute for any radiopharmaceutical. Unstable complexes can release free ⁹⁹mTc-pertechnetate in vivo, leading to non-target tissue uptake (e.g., thyroid, stomach) and poor image quality.
Cysteine Challenge Assay
Causality: This assay challenges the stability of the ⁹⁹mTc complex by introducing a strong competing chelator, cysteine. Cysteine can displace the ⁹⁹mTc from weaker chelates through a transchelation reaction. The resistance of the complex to this challenge is a good indicator of its kinetic inertness and in vivo stability.
Experimental Protocol: Cysteine Challenge Assay
-
Preparation: Prepare a solution of the purified ⁹⁹mTc-HYNIC-conjugate.
-
Incubation: To an aliquot of the radiolabeled compound, add a solution of L-cysteine to a final concentration of several millimolars (e.g., 10 mM).[13]
-
Time Points: Incubate the mixture at 37 °C. At various time points (e.g., 1, 2, 4, and 24 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquot by radio-HPLC or radio-TLC to determine the percentage of ⁹⁹mTc that remains bound to the HYNIC-conjugate versus the percentage that has transchelated to cysteine or degraded to other forms.[13]
Human Serum Stability Assay
Causality: This assay assesses the stability of the radiopharmaceutical in a more biologically relevant matrix. Serum contains numerous proteins and small molecules that can potentially interact with or degrade the radiolabeled compound.
Experimental Protocol: Human Serum Stability Assay
-
Preparation: Obtain fresh human serum and aliquot it.
-
Incubation: Add a small volume of the purified ⁹⁹mTc-HYNIC-conjugate to an aliquot of human serum and incubate at 37 °C.[14]
-
Time Points: At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the serum mixture.
-
Sample Processing: Precipitate the serum proteins by adding an excess of a solvent like acetonitrile or ethanol. Centrifuge the sample to pellet the proteins.
-
Analysis: Analyze the supernatant by radio-HPLC to quantify the percentage of the intact radiolabeled conjugate.[14]
Formation of Coordination Isomers
Even with a pure positional isomer (e.g., 6-HYNIC), the use of co-ligands like tricine often results in the formation of multiple radioactive species.[1] These coordination isomers can have different physicochemical properties, such as lipophilicity, which may affect their in vivo biodistribution and clearance. The presence of multiple, unresolved peaks in a radio-HPLC chromatogram is indicative of this phenomenon.[2] Strategies to produce a more homogeneous product include the use of stronger co-ligands like EDDA or modifying the peptide sequence near the HYNIC conjugation site to encourage a specific coordination geometry.[1][3]
Conclusion and Future Perspectives
The characterization of HYNIC isomers reveals that not all isomers are created equal. The ortho geometry of 2-HYNIC and the standard 6-HYNIC is paramount for effective technetium chelation, while the para isomer, 4-HYNIC, is unsuitable for this purpose. This fundamental understanding is critical for the rational design of new radiopharmaceuticals.
While 2-HYNIC presents a theoretically viable alternative to 6-HYNIC, the lack of extensive comparative in vivo data means that 6-HYNIC remains the industry standard. Future research could explore whether the subtle electronic differences between 2-HYNIC and 6-HYNIC could be exploited to fine-tune the properties of the resulting radiometal complex.
Furthermore, the challenge of coordination isomerism remains a key consideration in HYNIC chemistry. Continued efforts to develop novel co-ligand systems or conjugation strategies that yield a single, stable radiolabeled species will be crucial for developing next-generation ⁹⁹mTc-based imaging agents with optimized and reproducible in-vivo performance. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to navigate the complexities of HYNIC chemistry and contribute to this exciting field.
References
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- King, R. C., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(23), 6149-6158.
- Cooper, M. S., et al. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 40(23), 6171-6179.
- PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.
- Faint, J., et al. (2010). 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo. Journal of Nuclear Medicine, 51(9), 1453-1460.
- Lee, S.-H., et al. (2001). On-site preparation of technetium-99m labeled human serum albumin for clinical application. Nuclear Medicine and Biology, 28(8), 929-934.
- IAEA. (2021). Guidance for preclinical studies with radiopharmaceuticals. IAEA-TECDOC-1956.
- SIELC Technologies. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Wikipedia. (n.d.). 2-Chloronicotinic acid.
- Hnatowich, D. J., et al. (2001). Different chelators and different peptides together influence the in vitro and mouse in vivo properties of 99Tcm. Nuclear Medicine and Biology, 28(1), 37-44.
- Ponto, J. A. (1998). Comparison of technetium-99m-ll-EC isomers in rats and humans. Journal of Nuclear Medicine, 39(8), 1361-1366.
- Harris, T. D., et al. (2012). Labeling, Stability and Biodistribution Studies of 99mTc-cyclized Tyr3-octreotate Derivatives. Molecules, 17(12), 14510-14526.
- Seidensticker, M., et al. (2024). In vivo evaluation of tumor uptake and bio-distribution of 99mTc-labeled 1-thio-β-D-glucose and 5-thio-D-glucose in mice model. EJNMMI Research, 14(1), 35.
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.
- Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid.
- ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?.
- Martins, M. A. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2118.
- ResearchGate. (n.d.). NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid; c, d¹³C NMR spectra of 3-cyanopyridine and nicotinic acid.
- Hazari, P. P., et al. (2009). Cysteine challenge tests to assess in vitro stability of 99m Tc-INH and 99m Tc-DTPA-bis(INH) under physiological conditions. ResearchGate.
- GL Sciences. (n.d.). What are C18 HPLC columns?.
- CUNY—City University of New York. (n.d.). Purification by Recrystallization.
- ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a.
- Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(26), 20265-20272.
- ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
- RSC Education. (n.d.). Purifying by recrystallisation.
- Patsnap. (2015). Method for preparing 2-chloronicotinic acid.
- ResearchGate. (n.d.). Synthesis of nicotinic acid hydrazides 4a–i.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR characterization of MTC.
- Google Patents. (2010). CN101117332B - The preparation method of 2-chloronicotinic acid.
- Google Patents. (1962). US3037987A - Purification of nicotinic acid.
- Nacalai Tesque, Inc. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column.
- Yan, M., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols, 5(1), 102875.
- Popiołek, Ł., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 915-923.
- ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ).
- Brinson, R. G., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 24(5), 973.
- Piras, M., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers, 15(12), 2736.
- Eldehna, W. M., et al. (2018). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 23(12), 3106.
- ResearchGate. (n.d.). Fig. 3. 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts....
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000625).
Sources
- 1. 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of technetium-99m-ll-EC isomers in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Labeling, Stability and Biodistribution Studies of 99mTc-cyclized Tyr3-octreotate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www-pub.iaea.org [www-pub.iaea.org]
A Researcher's Guide to Co-Ligand Selection for 99mTc-HYNIC Labeling: A Performance Comparison
For researchers, scientists, and drug development professionals venturing into the world of radiopharmaceuticals, the labeling of targeting molecules with Technetium-99m (99mTc) represents a cornerstone of molecular imaging.[1][2] Its near-ideal physical properties, cost-effective availability from 99Mo/99mTc generators, and versatile chemistry make 99mTc the most widely used radionuclide in diagnostic nuclear medicine.[3][4] The journey from a promising targeting peptide or antibody to a clinically viable imaging agent is, however, paved with critical chemistry choices. Among the most pivotal of these is the selection of a bifunctional chelator (BFC) to securely attach 99mTc to the biomolecule.
The 6-hydrazinonicotinamide (HYNIC) chelator has emerged as a highly efficient and popular BFC for this purpose.[2][3] Yet, the HYNIC moiety alone is insufficient. It typically occupies only one or two coordination sites of the technetium metal center, leaving the coordination sphere incomplete and the resulting complex potentially unstable.[1][3] This is where the often-underestimated role of the "co-ligand" comes into play. The co-ligand is not merely a placeholder; it is a critical determinant that completes the technetium coordination sphere and profoundly influences the radiochemical yield, stability, lipophilicity, and, ultimately, the in vivo biodistribution and targeting efficacy of the final radiopharmaceutical.[1][4]
This guide provides an in-depth comparison of the most commonly used co-ligands in 99mTc-HYNIC chemistry. We will move beyond simple protocols to explore the causality behind experimental choices, supported by published data, to empower you to select the optimal co-ligand system for your specific application.
The Crucial Role of the Co-Ligand in HYNIC Chemistry
To appreciate the function of a co-ligand, one must first understand the coordination chemistry at hand. The HYNIC chelator typically coordinates to the Technetium-99m core through the terminal nitrogen of its hydrazine group and, potentially, the nitrogen atom of the pyridine ring.[2][5] This leaves several of the technetium's preferred coordination sites unoccupied. Without stabilization, the complex is susceptible to dissociation or reaction with competing biological molecules in vivo.
Co-ligands are small molecules that occupy these vacant sites, completing the coordination sphere and "locking" the 99mTc in place. The choice of co-ligand dictates the overall charge, size, and hydrophilic/lipophilic balance of the final 99mTc-HYNIC complex, which in turn governs its biological behavior.[1][6]
Caption: HYNIC provides 1-2 coordination sites for 99mTc, requiring co-ligands to complete the sphere.
Head-to-Head Comparison of Common Co-Ligands
The selection of a co-ligand is a balance of trade-offs between labeling efficiency, complex stability, and the desired in vivo pharmacokinetics. The most prevalent choices are Tricine and Ethylenediaminediacetic acid (EDDA), often used alone or in combination.
Tricine (N-[Tris(hydroxymethyl)methyl]glycine)
Tricine is a hydrophilic amino acid buffer that has long been a workhorse co-ligand in HYNIC chemistry.
-
Mechanism & Performance: In the 99mTc-HYNIC complex, it is believed that two molecules of tricine help to satisfy the coordination requirements of the technetium core.[7] Tricine-based labeling protocols are often robust, proceeding at room temperature with high radiochemical purity (>99% in many cases).[8]
-
Advantages:
-
High Labeling Efficiency: Consistently provides high labeling yields under mild conditions.[8][9]
-
Favorable Biodistribution (Context-Dependent): For certain peptides, using Tricine as a co-ligand has resulted in superior tumor-to-muscle and tumor-to-blood ratios, which is critical for clear imaging.[10] For example, a 99mTc-labeled J18 peptide for lung carcinoma targeting showed significantly better tumor-to-muscle ratios with Tricine compared to a Tricine/EDDA mixture.
-
-
Disadvantages:
-
Potential for Instability: The resulting complexes can sometimes be less stable, with detailed HPLC analysis revealing the formation of multiple, interconverting species over time.[5][7] This heterogeneity is a significant drawback for regulatory approval and consistent clinical performance.
-
Higher Background Uptake: In some instances, Tricine can lead to higher background activity in non-target tissues like muscle, blood, and liver, potentially reducing image contrast.[9]
-
EDDA (Ethylenediaminediacetic acid)
EDDA is another popular choice, known for forming well-defined, stable complexes.
-
Mechanism & Performance: EDDA is a stronger chelating agent than Tricine. When used as a co-ligand, it tends to form more stable and less ambiguous complexes.[5][7] The presence of EDDA appears to prevent Tricine from participating in the complex, even when both are present, suggesting it forms a more thermodynamically favored species.[5]
-
Advantages:
-
Enhanced Stability: EDDA generally forms fewer isomeric species and more stable radiolabeled conjugates compared to Tricine.[5][7]
-
Favorable Pharmacokinetics: For some biomolecules, such as HYNIC-TOC, EDDA has demonstrated the most promising overall biodistribution, with favorable tumor-to-liver ratios and rapid clearance from non-target tissues.[9]
-
-
Disadvantages:
-
Variable Labeling Efficiency: While many protocols have been optimized, some studies have reported lower labeling yields with EDDA compared to Tricine under similar conditions.[9]
-
Sub-optimal Ratios (Context-Dependent): In a direct comparison for a melanoma imaging agent, the Tricine co-ligand provided better tumor-to-blood and tumor-to-muscle ratios at early time points than EDDA.[10]
-
Tricine/EDDA Mixtures
To leverage the benefits of both, researchers frequently employ a mixture of Tricine and EDDA.
-
Rationale & Performance: The rationale is that Tricine may act as a weaker, intermediate co-ligand that facilitates the initial chelation, while EDDA subsequently forms the final, more stable complex. This combination has been shown to improve the pharmacokinetics of certain radiolabeled peptides, leading to lower blood radioactivity and clearer tumor visualization compared to Tricine alone.[3][11] However, this outcome is not universal; in other studies, Tricine alone was found to be superior to the mixture.[8]
Alternative Co-Ligand Systems
Beyond Tricine and EDDA, other co-ligands have been explored to fine-tune the properties of the radiopharmaceutical.
-
Nicotinic Acid Derivatives (e.g., ISONIC): These have been investigated to reduce unwanted liver uptake.[2][12]
-
Phosphines (e.g., TPPTS): Water-soluble phosphine co-ligands like TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) can be used to create highly stable complexes with increased hydrophilicity.[6][12] This can be particularly useful for altering the excretion pathway from hepatobiliary to renal, reducing background in the abdomen.[6]
Performance Data Summary: A Comparative Overview
The choice of co-ligand is highly dependent on the biomolecule being labeled. The following table summarizes key performance data from comparative studies.
| Peptide / Molecule | Co-Ligand(s) | Labeling Efficiency (%) | Key In Vitro Finding | Key In Vivo Finding (Tumor Targeting) | Reference(s) |
| HYNIC-cyc-MSH | Tricine | Not specified | Similar stability and cell binding as EDDA | Superior tumor-to-muscle and tumor-to-blood ratios vs. EDDA. | [10] |
| HYNIC-cyc-MSH | EDDA | Not specified | Similar stability and cell binding as Tricine | Lower tumor-to-muscle/blood ratios vs. Tricine. | [10] |
| HYNIC-TOC | Tricine | >98% | High receptor binding affinity (Kd: 1.1 nM) | Higher activity in muscle, blood, and liver vs. EDDA. | [9] |
| HYNIC-TOC | EDDA | ~63% | High receptor binding affinity (Kd: 2.6 nM) | Most promising overall biodistribution; better tumor/kidney ratio. | [9] |
| HYNIC-(Ser)3-J18 | Tricine | >99% | 2.5-fold higher receptor binding vs. mixture | Higher tumor-to-muscle ratios (6.18 at 2h) vs. mixture. | |
| HYNIC-(Ser)3-J18 | Tricine/EDDA | >99% | Lower receptor binding vs. Tricine alone | Lower tumor-to-muscle ratios (5.18 at 2h) vs. Tricine. | |
| Ac-H1299.2-HYNIC | Tricine | >99% | Nanomolar binding affinity | Higher tumor uptake (3.27% ID/g at 1h) but lower T/B ratio. | [11] |
| Ac-H1299.2-HYNIC | EDDA/Tricine | >99% | Nanomolar binding affinity | Lower tumor uptake (2.34% ID/g at 1h) but higher T/B ratio. | [11] |
| HYNICNM | (Tricine)₂ | Not specified | Hydrophilic (logP: -1.73) | Co-ligands significantly affect hydrophilicity & biodistribution. | [6] |
| HYNICNM | Tricine/TPPTS | Not specified | Most hydrophilic (logP: -3.02) | TPPTS increased hydrophilicity significantly. | [6] |
Experimental Protocols: A Practical Guide
Every protocol must be a self-validating system. The following are generalized starting points for labeling a HYNIC-conjugated peptide, which must be optimized for each specific molecule.
Protocol 1: Labeling with Tricine Co-Ligand
-
Causality: This protocol leverages the robust and efficient labeling kinetics often seen with Tricine. The reaction is typically performed at room temperature, which is gentle on sensitive biomolecules.
-
Preparation: In a sterile, nitrogen-purged vial, dissolve 10-20 µg of your HYNIC-conjugated peptide in 100 µL of deoxygenated 0.5 M ammonium acetate buffer (pH ~5.2-6.0).
-
Co-ligand Addition: Add 50 µL of a sterile, deoxygenated Tricine solution (e.g., 100 mg/mL in water). The large excess of Tricine helps drive the reaction and prevents the formation of colloids.[13]
-
Radionuclide Addition: Add 100–500 MBq of fresh [99mTc]NaTcO₄ eluate to the vial.
-
Reduction: Add a freshly prepared solution of stannous chloride (e.g., 10 µL of 1 mg/mL SnCl₂·2H₂O in 0.1 N HCl). The stannous ion (Sn²⁺) is the reducing agent that brings the technetium from the +7 oxidation state (in TcO₄⁻) to a lower, more reactive state (typically +5) required for chelation.
-
Incubation: Gently mix and incubate at room temperature for 20-30 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) using methods like ITLC or RP-HPLC. An RCP of >95% is typically desired.
Protocol 2: Labeling with EDDA Co-Ligand
-
Causality: This protocol aims to form a highly stable, well-defined complex. It may require heating to overcome a higher activation energy barrier for the chelation reaction compared to Tricine.
-
Preparation: In a sterile vial, dissolve 10-20 µg of your HYNIC-conjugated peptide in 100 µL of deoxygenated water or appropriate buffer.
-
Co-ligand Addition: Add an appropriate volume of a sterile, deoxygenated EDDA solution (e.g., 10 mg/mL, pH adjusted to ~7).
-
Reduction & Chelation: Add a stannous chloride solution and the [99mTc]NaTcO₄ eluate as described above.
-
Incubation: Gently mix and incubate in a heating block at 75-100°C for 15-20 minutes. The heat facilitates the formation of the thermodynamically stable 99mTc-EDDA-HYNIC complex.
-
Cooling & QC: Allow the vial to cool to room temperature before performing quality control to determine the RCP.
Rational Co-Ligand Selection: A Decision-Making Framework
The optimal co-ligand is not a one-size-fits-all solution. The selection process is an empirical journey of optimization. The following framework can guide your initial choices.
Sources
- 1. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.viamedica.pl [journals.viamedica.pl]
- 8. Tricine co-ligand improved the efficacy of 99mTc-HYNIC-(Ser)3-J18 peptide for targeting and imaging of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor-positve tumors: Preclinical evaluation and comparison with 111In-octreotide - ProQuest [proquest.com]
- 10. Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative assessment of a 99mTc labeled H1299.2-HYNIC peptide bearing two different co-ligands for tumor-targeted imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Maze: A Comparative Guide to Orthogonal Protecting Group Strategies with Boc-Hydrazines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of complex molecule synthesis, particularly in peptide chemistry and drug development, the strategic use of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functionalities dictates the feasibility and efficiency of a synthetic route. Among the myriad of protecting groups, those employed for the versatile hydrazine moiety are of particular importance, given the prevalence of hydrazides and related structures in pharmacologically active compounds.[1]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of orthogonal protecting group strategies centered around the widely used tert-Butoxycarbonyl (Boc) group for hydrazine protection. We will delve into the causality behind experimental choices, compare the performance of Boc-hydrazine with key alternatives—namely Fmoc-, Cbz-, and Alloc-protected hydrazines—and provide the supporting experimental data and protocols necessary for you to make informed decisions in your synthetic endeavors.
The Principle of Orthogonality: A Chemist's Key to Selectivity
In multi-step synthesis, orthogonality is the concept of selectively removing one protecting group in the presence of others by employing non-interfering reaction conditions.[2] This principle is fundamental to the efficient construction of complex molecules with multiple functional groups. The workhorses of amine and, by extension, hydrazine protection—Boc, 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyl chloroformate (Cbz)—are prime examples of an orthogonal set. Their distinct deprotection mechanisms form the basis of many sophisticated synthetic strategies:
-
Boc (tert-Butoxycarbonyl): Labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[2]
-
Fmoc (9-Fluorenylmethoxycarbonyl): Cleaved by basic conditions (e.g., piperidine).[2]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[2]
A fourth key player, the Alloc (Allyloxycarbonyl) group, adds another layer of orthogonality, being selectively cleaved by palladium(0) catalysis.
dot graph Orthogonal_Deprotection { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 1: Orthogonal deprotection strategies for common hydrazine protecting groups.
A Head-to-Head Comparison of Hydrazine Protecting Groups
The choice of a protecting group for a hydrazine moiety is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired sequence of bond formations. The following sections provide a comparative analysis of Boc-hydrazine and its common orthogonal counterparts.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common protecting groups for amines and hydrazines due to its ease of introduction and clean, acid-labile removal.[3]
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, or even under solvent-free conditions by reacting the hydrazine with molten Boc₂O.[3]
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4]
Orthogonality in Action: The Boc group is stable to the basic conditions used to remove Fmoc, the hydrogenolysis conditions for Cbz cleavage, and the palladium catalysis for Alloc removal. This makes the Boc/Fmoc and Boc/Cbz combinations particularly powerful in peptide synthesis.[3] For instance, in solid-phase peptide synthesis (SPPS), a Boc-protected N-terminus allows for the selective deprotection of a hydrazine-labile group like Dde on an amino acid side chain.[5]
Causality Behind Experimental Choices: The choice of acidic conditions for Boc deprotection is a double-edged sword. While efficient, the generation of a reactive tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine. Therefore, scavengers are often added to the cleavage cocktail to trap these carbocations.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base lability, which allows for milder deprotection conditions compared to the strong acids required for Boc removal.
Introduction: Fmoc protection of hydrazines can be achieved using Fmoc-chloroformate or by preparing Fmoc-hydrazine resins for SPPS.[6]
Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, typically 20% piperidine in dimethylformamide (DMF).[2]
Orthogonality in Action: Fmoc is orthogonal to the acid-labile Boc and Cbz groups, as well as the Pd(0)-labile Alloc group. This allows for the synthesis of complex peptides where side chains can be selectively deprotected and modified on the solid support.
Causality Behind Experimental Choices: The use of piperidine for Fmoc deprotection is highly efficient, but it's important to note that hydrazine can also cleave the Fmoc group.[5] Therefore, when using a hydrazine-labile protecting group in conjunction with an Fmoc strategy, the peptide backbone synthesis is typically completed before the hydrazine-mediated deprotection step.
Carboxybenzyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group that offers a distinct mode of deprotection, rendering it orthogonal to both acid- and base-labile groups.
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[7]
Deprotection: The Cbz group is removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[7]
Orthogonality in Action: The Cbz group's stability to both strong acids and bases makes it an excellent choice for solution-phase synthesis and for protecting side-chain functionalities when a combination of Boc and Fmoc is used for the peptide backbone. Cbz-protected aryl hydrazides have also been shown to be stable during Fischer indolization reactions.
Causality Behind Experimental Choices: Catalytic hydrogenolysis is a mild and efficient deprotection method. However, it is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.
Allyloxycarbonyl (Alloc) Group
The Alloc group provides an additional layer of orthogonality, being stable to both acidic and basic conditions.
Introduction: The Alloc group can be introduced using allyl chloroformate (Alloc-Cl).[8]
Deprotection: Alloc is selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[9]
Orthogonality in Action: The Alloc group is orthogonal to Boc, Fmoc, and Cbz, making it a valuable tool for complex, multi-step syntheses. For example, an Alloc-protected lysine side chain can be selectively deprotected on a resin to allow for on-resin cyclization or branching, while the N-terminal Fmoc and other acid-labile side-chain protecting groups remain intact.[10]
Causality Behind Experimental Choices: The use of a palladium catalyst for deprotection offers very mild and specific conditions. However, care must be taken to ensure complete removal of the palladium catalyst from the final product, especially in the context of pharmaceutical synthesis.
Quantitative Comparison of Hydrazine Protecting Groups
| Protecting Group | Introduction Reagent | Typical Deprotection Conditions | Stability to Other Deprotection Conditions |
| Boc | Boc₂O | Strong acid (e.g., TFA in DCM) | Stable to base (piperidine), hydrogenolysis (H₂/Pd/C), and Pd(0) catalysis.[3] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF) | Stable to acid (TFA) and hydrogenolysis (H₂/Pd/C). |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd/C) | Stable to acid (TFA) and base (piperidine).[7] |
| Alloc | Alloc-Cl | Pd(PPh₃)₄, scavenger | Stable to acid (TFA) and base (piperidine). |
Experimental Protocols
The following are representative, detailed protocols for the introduction and removal of Boc and Alloc protecting groups in the context of hydrazine chemistry.
Protocol 1: Solventless Boc-Protection of a Substituted Hydrazine
This protocol is adapted from a highly efficient and environmentally friendly method.[3]
Materials:
-
Substituted hydrazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a magnetically stirred, molten Boc₂O (1.0-1.1 equivalents), gradually add the substituted hydrazine (1.0 equivalent). The addition should be controlled to maintain the reaction at room temperature and avoid excessive gas evolution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be directly recrystallized from a suitable solvent or placed under vacuum to remove any volatile impurities.
dot graph Boc_Protection_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2: Workflow for the solventless Boc-protection of a hydrazine.
Protocol 2: Selective Deprotection of Alloc Group on a Resin-Bound Peptide
This protocol demonstrates the selective removal of an Alloc group from a lysine side chain, a common step in the synthesis of branched or cyclic peptides.[9]
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., N-Methylaniline)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Solid-phase synthesis vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Swell the Alloc-protected peptide-resin in the reaction solvent within the synthesis vessel under an inert atmosphere.
-
Prepare a solution of Pd(PPh₃)₄ (e.g., 1.0 equivalent relative to the peptide) and the scavenger (e.g., 28 equivalents) in the reaction solvent.
-
Add the catalyst solution to the resin and agitate the mixture at room temperature for a specified time (e.g., 2 hours), ensuring the vessel is protected from light.
-
Drain the reaction solution and wash the resin extensively with the reaction solvent (e.g., 5 times).
-
Wash the resin with a solution to remove residual palladium (e.g., 5% sodium diethyldithiocarbamate trihydrate in DMF).
-
Wash the resin with DCM (e.g., 5 times) and then DMF (e.g., 5 times) to prepare it for the next synthetic step.
dot graph Alloc_Deprotection_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 3: Workflow for the selective deprotection of an Alloc group on a solid support.
Applications in Drug Discovery and Development
The hydrazine moiety is a key structural feature in numerous pharmaceuticals.[11] The ability to employ orthogonal protecting group strategies is therefore critical in the synthesis of these and novel drug candidates. For example, the synthesis of complex peptide-based drugs often requires the formation of branches or cyclic structures to enhance stability and bioactivity. The orthogonal protection of lysine side chains with groups like Alloc or Dde, in concert with a Boc- or Fmoc-based SPPS strategy, is instrumental in achieving these modifications.
Furthermore, in the development of small molecule drugs, a differentially protected hydrazine can serve as a versatile synthetic handle. One nitrogen can be used for initial scaffold construction, while the other, orthogonally protected nitrogen, can be deprotected at a later stage for diversification of the molecule, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Conclusion: Making an Informed Choice
The selection of a protecting group strategy for hydrazines is a critical decision that can significantly impact the success of a synthetic campaign. While Boc-hydrazine offers a robust and widely applicable option, a thorough understanding of its orthogonal partners—Fmoc, Cbz, and Alloc—is essential for the design of elegant and efficient synthetic routes.
As a Senior Application Scientist, my recommendation is to always consider the entire synthetic route when choosing a protecting group. The stability of all functional groups in your molecule to the various deprotection conditions must be carefully evaluated. For complex syntheses, the use of a combination of orthogonal protecting groups, such as a Boc/Fmoc or Boc/Alloc strategy, will provide the greatest flexibility and control. By leveraging the principles of orthogonality and the specific properties of each protecting group discussed in this guide, researchers can confidently navigate the challenges of complex molecule synthesis and accelerate the discovery and development of new therapeutics.
References
- Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020). bioRxiv. [Link]
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. (2013). Organic Syntheses. [Link]
- Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020).
- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. (2020). PubMed Central. [Link]
- Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. (2011). PubMed. [Link]
- Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Vertex AI Search.
- Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
- Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. (2011). PubMed. [Link]
- Scope and Limitations of Barbituric and Thiobarbituric Amino Acid Derivatives as Protecting Groups for Solid‐Phase Peptide Synthesis: Towards a Green Protecting Group. (2020).
- Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. (2009).
- Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]
- A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. (2018).
- 2'-Hydrazine oligonucleotides: synthesis and efficient conjugation with aldehydes. (2005). PubMed. [Link]
- Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. (2009). PubMed. [Link]
- Synthesis of allyl hydrazine: a comparative study of different methods. (2011).
- Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation. (2014). Estonian Academy Publishers. [Link]
- Synthetic transformations: a) Deprotection of the hydrazide 7a to form... (2020).
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
- Chromatographic methods of determining hydrazine and its polar derivatives. (2013).
- A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. (2022). PMC. [Link]
- Efficient solventless technique for Boc-protection of hydrazines and amines. (2009). Semantic Scholar. [Link]
- Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2022). Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to the Kinetic Studies of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the formation of stable, yet potentially reversible, linkages between molecules is of paramount importance. Hydrazone bond formation, a reaction between a hydrazine and a carbonyl group, has emerged as a cornerstone of these technologies. This guide provides an in-depth technical analysis of the kinetic aspects of reactions involving 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid , a heterocyclic hydrazine derivative. We will explore the fundamental principles governing its reactivity, present methodologies for kinetic analysis, and offer a comparative perspective against alternative bioconjugation strategies, supported by experimental insights from the scientific literature.
Introduction to this compound and the Significance of Kinetic Studies
This compound, often referred to as a derivative of 6-hydrazinonicotinic acid (HYNIC), is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure incorporates a nucleophilic hydrazine moiety, protected by a tert-butoxycarbonyl (Boc) group, and a nicotinic acid core, which can be further functionalized. The hydrazine group is a key player in the formation of hydrazone linkages with aldehydes and ketones, a reaction widely employed for the conjugation of biomolecules, drug delivery systems, and the synthesis of complex organic molecules.
Understanding the kinetics of these reactions is not merely an academic exercise; it is a critical component of rational drug design and development. The rate at which a hydrazone bond forms dictates the efficiency of a conjugation reaction, while its stability (and the kinetics of its hydrolysis) can be engineered for controlled drug release.[2] Kinetic studies provide the quantitative data necessary to predict reaction times, optimize conditions, and compare the efficacy of different chemical linkers.
The Heart of the Matter: Kinetics of Hydrazone Formation
The reaction between a hydrazine and a carbonyl compound to form a hydrazone is a reversible condensation reaction that proceeds through a tetrahedral carbinolamine intermediate. The overall reaction rate is highly dependent on the pH of the medium.[3]
The Influence of pH
At neutral to slightly acidic pH, the rate-limiting step is the dehydration of the carbinolamine intermediate.[3] This step is acid-catalyzed, meaning that a lower pH will generally lead to a faster reaction. However, at very low pH, the hydrazine nucleophile becomes protonated and non-nucleophilic, which slows down the initial attack on the carbonyl group. Consequently, the optimal pH for hydrazone formation is typically in the range of 4.5 to 6.0.[4]
Electronic and Steric Effects
The electronic nature of both the hydrazine and the carbonyl partner significantly influences the reaction rate.
-
Carbonyl Partner: Electron-withdrawing groups on the aldehyde or ketone enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[3] Aromatic aldehydes, for instance, are common substrates in bioconjugation.
-
Hydrazine Partner: The nucleophilicity of the hydrazine is also a key factor. The presence of the electron-withdrawing nicotinic acid ring in this compound might slightly decrease the nucleophilicity of the hydrazine compared to a simple alkyl hydrazine. However, the overall reactivity is a balance of electronic and structural factors.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. In the context of kinetic studies, its presence means that the reaction is typically carried out under conditions where the Boc group remains intact. For conjugation applications, the Boc group is removed in situ or in a separate step to liberate the reactive hydrazine. The kinetics of Boc deprotection, usually under acidic conditions, can also be a critical parameter in the overall reaction scheme.
Experimental Design for Kinetic Studies
A robust kinetic study requires careful planning and execution. The following outlines a general workflow for investigating the reactions of this compound.
Analytical Methodology
The choice of analytical technique is crucial for accurately monitoring the reaction progress.
-
UV-Vis Spectrophotometry: This is a common and convenient method, particularly when the product hydrazone has a distinct chromophore that absorbs at a different wavelength than the reactants.[5] The formation of the hydrazone can be monitored by the increase in absorbance at its λmax.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying reactants, intermediates, and products over time. This method is particularly useful for complex reaction mixtures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the disappearance of reactant signals and the appearance of product signals, providing detailed structural information as the reaction progresses.[6]
Experimental Protocol: UV-Vis Spectrophotometric Kinetic Analysis of Hydrazone Formation
This protocol provides a step-by-step guide for a typical kinetic experiment.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer if solubility permits).
-
Prepare a stock solution of the aldehyde or ketone reactant in the same solvent.
-
Prepare a series of buffers at different pH values (e.g., acetate, phosphate) to investigate the pH-dependence of the reaction.
-
-
Determination of λmax:
-
Record the UV-Vis spectra of the starting materials and the purified hydrazone product to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance.
-
-
Kinetic Runs:
-
Equilibrate the spectrophotometer and all solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the buffer, the carbonyl compound solution, and initiate the reaction by adding the hydrazine solution.
-
Immediately start recording the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
To determine the reaction order and the pseudo-first-order rate constant (k_obs), linearize the data (e.g., ln(A∞ - At) vs. time for a first-order reaction).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the reactant in excess.
-
Caption: Workflow for a typical UV-Vis kinetic study of hydrazone formation.
Comparative Analysis with Alternative Bioconjugation Strategies
While hydrazone formation is a powerful tool, it is essential to consider its performance in the context of other available bioconjugation methods.
| Ligation Chemistry | Reactive Groups | Linkage | Relative Rate | Stability | Key Advantages | Key Disadvantages |
| Hydrazone Ligation | Hydrazine + Aldehyde/Ketone | Hydrazone | Moderate to Fast | pH-sensitive, Reversible | Tunable stability, good for drug release | Less stable than oximes, potential for reversibility |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Oxime | Slower than hydrazone (uncatalyzed) | More stable than hydrazone | High stability | Slower reaction kinetics without catalysts |
| Thiol-Maleimide | Thiol + Maleimide | Thioether | Fast | Stable | High selectivity for thiols | Potential for retro-Michael addition (instability) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | Triazole | Fast | Highly Stable | Bioorthogonal, copper-free | Reagents can be sterically demanding and expensive |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene | Dihydropyridazine | Exceptionally Fast | Highly Stable | Extremely fast kinetics, bioorthogonal | Reagents can be complex to synthesize |
Table 1: Comparison of different bioconjugation strategies.
Hydrazone vs. Oxime Ligation
The closest alternative to hydrazone formation is oxime ligation, which involves the reaction of an aminooxy group with a carbonyl. Oxime bonds are generally more stable to hydrolysis than hydrazone bonds.[7] The rate constant for the acid-catalyzed hydrolysis of an oxime has been shown to be nearly 1000-fold lower than that of a simple hydrazone.[7] However, the formation of hydrazones is often faster than oxime formation at neutral pH in the absence of catalysts.[1] The choice between a hydrazone and an oxime linker often depends on the desired stability of the final conjugate. For applications requiring a stable linkage, an oxime is often preferred. For applications where controlled release is desired, the tunable pH-sensitivity of a hydrazone is advantageous.[2]
The HYNIC/4FB System: A Specialized Hydrazone Ligation
The HydraLink™ chemistry, which utilizes 6-hydrazinonicotinamide (HyNic) and 4-formylbenzamide (4FB), is a well-established system for bioconjugation.[1][4] This system forms a stable bis-aryl hydrazone. The reaction between HyNic and 4FB is acid-catalyzed, with optimal kinetics at pH 4.7.[4] The structural similarity of this compound to HYNIC suggests that it would exhibit similar reactivity profiles, making it a suitable candidate for such conjugation strategies.
"Click Chemistry" and Other Bioorthogonal Reactions
For applications requiring very high reaction rates and bioorthogonality (i.e., the reaction does not interfere with biological processes), strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligation are powerful alternatives. These reactions exhibit exceptionally fast kinetics and form highly stable linkages. However, the synthesis of the required reagents can be more complex and costly compared to those for hydrazone formation.
Conclusion: A Versatile Tool with Tunable Kinetics
This compound represents a valuable building block in the toolbox of medicinal chemists and drug development professionals. Its ability to form hydrazone linkages with tunable stability provides a versatile platform for a range of applications, from bioconjugation to the development of controlled-release drug delivery systems. A thorough understanding of the kinetics of its reactions, as outlined in this guide, is essential for harnessing its full potential. By carefully considering the reaction conditions and comparing its performance against alternative strategies, researchers can make informed decisions to design and synthesize novel therapeutics and diagnostics with enhanced efficacy and safety.
References
- Schwartz, E. C., et al. (2011). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- Lees, A., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
- Gómez-Mendoza, M., et al. (2020). Stability study of hydrazones. Molecules, 25(18), 4243. [Link]
- Crisalli, P., & Kool, E. T. (2013). Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]
- SoluLink.
- Llop, J., et al. (2011). Chemoselective hydrazone formation between HYNIC-functionalized peptides and 18F-fluorinated aldehydes. Journal of Nuclear Medicine, 52(4), 620-628. [Link]
- McKinnon, D. D., et al. (2013). Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH: Identifying the Origin of Hydrogel Properties with Small Molecule Kinetic Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid
This document provides a detailed protocol for the safe and compliant disposal of 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinic acid (CAS 133081-25-1). As a compound featuring a hydrazine moiety, a tert-butoxycarbonyl (Boc) protecting group, and a nicotinic acid core, its disposal requires a multi-faceted approach grounded in chemical reactivity and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is paramount to its safe handling and disposal. The molecule's hazards are primarily dictated by the hydrazine derivative component.
-
Hydrazine Moiety : Hydrazine and its derivatives are known for their potential toxicity, with many being suspected carcinogens.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The primary concern during disposal is the safe neutralization of this reactive and hazardous functional group.
-
Nicotinic Acid Core : Nicotinic acid (Niacin or Vitamin B3) is a water-soluble vitamin.[3] While generally of low toxicity, it is an organic acid.[4] In the context of this molecule, its acidic nature is a minor consideration compared to the hydrazine group but is relevant when considering pH adjustments during neutralization.
-
Tert-butoxycarbonyl (Boc) Group : The Boc group is a common protecting group in organic synthesis.[5] It is stable under many conditions but can be cleaved by strong acids, which is a factor to consider in selecting a neutralization method.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid is classified as harmful if swallowed.[6]
Table 1: Key Chemical and Safety Data
| Property | Value/Information | Source(s) |
| Chemical Name | 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | [7] |
| CAS Number | 133081-25-1 | [8] |
| Molecular Formula | C11H15N3O4 | [9] |
| Molecular Weight | 253.25 g/mol | [6] |
| Primary Hazards | Harmful if swallowed, potential toxicity and carcinogenicity associated with hydrazine derivatives. | [1][2][6] |
Guiding Principles for Disposal
The disposal of any hazardous laboratory chemical must adhere to institutional, local, state, and federal regulations.[10][11] Under no circumstances should this compound be disposed of down the sink or in regular trash.[12] The core principle for the disposal of this compound is the chemical inactivation of the hazardous hydrazine moiety prior to collection by a licensed hazardous waste disposal service.[13][14]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling the compound for disposal, ensure the following PPE is worn and safety measures are in place:
-
Eye Protection : Chemical safety goggles with side shields are mandatory.[1]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or perforations before use.[15]
-
Protective Clothing : A lab coat must be worn.[1]
-
Ventilation : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][16]
-
Emergency Equipment : An eyewash station and safety shower must be readily accessible.[13][16]
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of the compound typically found in a research laboratory setting. For bulk quantities, direct consultation with your institution's Environmental Health and Safety (EHS) department is required.
The primary method for neutralizing hydrazine compounds is through oxidation.[13][14] A dilute solution of sodium hypochlorite (bleach) is an effective and readily available oxidizing agent.
-
Prepare a dilute sodium hypochlorite solution : In a suitably sized beaker within a chemical fume hood, prepare a solution of approximately 5% sodium hypochlorite. This can be achieved by diluting household bleach (typically 5-8% NaOCl) with water. Alternatively, calcium hypochlorite can also be used.[17]
-
pH Adjustment : The optimal pH for the oxidation of hydrazine with hypochlorite is between 5 and 8.[13] The reaction can be catalyzed by the presence of copper ions, though this is not strictly necessary for complete destruction.[13]
-
Dissolution : If the waste is a solid, dissolve it in a suitable solvent. Water is a potential option, but if solubility is low, a water-miscible organic solvent may be used. Be aware that mixing organic solvents with oxidizing agents like bleach can generate heat and potentially hazardous byproducts. Therefore, ensure the solution is very dilute.
-
Dilution is Key : The concentration of the hydrazine derivative in the solution to be treated should be low, ideally less than 5% w/w.[17] This minimizes the risk of a vigorous or uncontrolled reaction.
-
Slow Addition : Slowly and with constant stirring, add the solution containing the this compound to the dilute hypochlorite solution. An excess of the hypochlorite solution should be used to ensure complete oxidation of the hydrazine moiety.[13]
-
Monitoring the Reaction : Observe the reaction for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, cease addition immediately and allow it to subside.
-
Reaction Time : Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Containerization : The neutralized solution should be collected in a designated hazardous waste container that is compatible with the contents.[18] Do not use metal containers for corrosive waste.[18] The original shipping container can be a good option if available.[18]
-
Labeling : As soon as the first drop of waste is added, affix a hazardous waste label to the container.[18] The label must be completed with the full chemical names of all constituents in the mixture.[18]
-
Segregation : Store the hazardous waste container in a designated satellite accumulation area (SAA).[11] Ensure it is segregated from incompatible materials, such as acids and flammable materials, using secondary containment like a plastic bin.[12][18]
-
Request Pickup : Once the waste container is full, or in accordance with your institution's policies, request a pickup from your EHS or a licensed hazardous waste vendor.[10][12]
Disposal of Contaminated Materials
-
Sharps : Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.[19]
-
Lab Debris : Paper towels, gloves, and other solid materials contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container for solids.[19] Do not dispose of these items in the regular trash.[12]
Spill Management
In the event of a spill:
-
Evacuate and Alert : Alert others in the immediate area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For small spills, contain the material using an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up : Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[20]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's EHS department.[12]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- Hazardous Waste Disposal. (n.d.). Hazardous Waste Disposal for Research Institutions.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
- University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal.
- Hydrazine Hydrate 7.5% Safety Data Sheet. (2015, October 6).
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Hydrazine Hydrate 55% Material Safety Data Sheet. (n.d.).
- PubChem. (n.d.). Nicotinic acid, hydrazide.
- National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls.
- PubChem. (n.d.). Nicotinic acid.
- MDPI. (n.d.). tert-Butyl Carbazate (N-Boc-Hydrazine).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 烟酸 ≥99.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. CAS 133081-25-1: 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nico… [cymitquimica.com]
- 8. 6-[2-(tert-Butoxycarbonyl)hydrazinyl]nicotinic acid | 133081-25-1 [chemicalbook.com]
- 9. This compound – Biotuva Life Sciences [biotuva.com]
- 10. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. arxada.com [arxada.com]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. nexchem.co.uk [nexchem.co.uk]
- 18. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 19. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 20. aksci.com [aksci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid
This guide provides essential safety protocols and operational plans for the handling and disposal of 6-(2-(Tert-butoxycarbonyl)hydrazinyl)nicotinic acid. As a compound featuring a carboxylic acid, a Boc-protected hydrazine moiety, and a pyridine core, its handling requires a nuanced understanding of its potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to ensure a secure laboratory environment.
Hazard Analysis: A Multifaceted Profile
This compound (CAS No. 163213-19-2) is a solid substance whose hazard profile is dictated by its constituent functional groups.[1] While the tert-butoxycarbonyl (Boc) group is a stable protecting group under neutral conditions, the intrinsic hazards of the hydrazinyl and nicotinic acid components necessitate rigorous safety measures.[2]
The primary documented risks associated with this specific compound are irritation to the skin, eyes, and respiratory system.[1] However, it is crucial to recognize that the hydrazinyl functional group is a derivative of hydrazine. Hydrazines as a class are highly reactive, corrosive, and potentially carcinogenic, capable of causing severe damage upon contact or inhalation.[3][4][5][6] Therefore, all handling procedures must be approached with a high degree of caution, assuming the potential for hazards beyond simple irritation.
| Hazard Category | Hazard Statement & Causality | Primary Sources of Hazard |
| Skin Contact | H315: Causes skin irritation. [1] The acidic nature of the carboxylic acid group and the reactivity of the hydrazine moiety can lead to irritation and potential chemical burns upon prolonged contact.[4][7] | Nicotinic Acid, Hydrazinyl Group |
| Eye Contact | H319: Causes serious eye irritation. [1] Direct contact with the eyes can cause significant irritation and potential damage due to the compound's acidic and corrosive properties.[4][8][9] | Nicotinic Acid, Hydrazinyl Group |
| Inhalation | H335: May cause respiratory irritation. [1] Inhalation of the dust can irritate the nose, throat, and lungs.[6][10] Higher exposures to hydrazine-like compounds could potentially lead to more severe conditions like pulmonary edema.[6] | Solid Particulate, Hydrazinyl Group |
| Potential Systemic Effects | Potential Carcinogen & Toxin. Although not explicitly classified for this compound, the parent hydrazine structure is a known carcinogen and can affect the nervous system, liver, and kidneys.[3][6] This potential must be considered in all risk assessments. | Hydrazinyl Group |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific equipment is based on providing a robust barrier against chemical contact and inhalation.
| Protection Area | Required PPE | Rationale and Expert Guidance |
| Eye and Face Protection | • Chemical safety goggles (ANSI Z87.1 compliant) • Face shield | Standard safety glasses are insufficient. Chemical splash goggles are essential to provide a seal around the eyes.[4][10] A face shield must be worn over the goggles whenever there is a risk of splashing or significant dust generation, offering full-face protection.[4][7] |
| Skin and Body Protection | • Chemical-resistant lab coat • Butyl rubber or heavy-nitrile gloves • Fully enclosed shoes | A fully buttoned, chemical-resistant lab coat is required.[10] For hand protection, butyl rubber is the material of choice when handling hydrazine and its derivatives due to its high resistance.[11] Heavy-duty nitrile gloves are a viable alternative for incidental contact, but gloves must be inspected before use and changed immediately upon contamination.[4][12] Open-toed shoes are strictly prohibited.[10] |
| Respiratory Protection | • Use within a certified chemical fume hood | All handling of the solid compound must occur within a properly functioning chemical fume hood to control exposure to dust and potential vapors.[4][10] If engineering controls are deemed insufficient or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[7][11] |
Operational Workflow for Safe Handling
A structured workflow minimizes the risk of exposure by ensuring that all safety measures are in place before, during, and after handling the chemical.
Caption: General workflow for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Verify Ventilation: Ensure the fume hood is operational with a verified face velocity.
-
Assemble Materials: Before handling the chemical, gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled hazardous waste containers.[10]
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in Section 2.
-
Transfer Compound: Carefully transfer the solid compound from its storage container to a weigh boat or reaction vessel within the fume hood. Avoid generating dust.
-
Close Container: Securely close the primary container immediately after use and return it to its designated storage location.[4]
-
Perform Work: Carry out the intended experimental procedure, ensuring all manipulations occur within the fume hood.
Post-Handling and Decontamination
-
Clean Workspace: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield, lab coat, and goggles.[10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact occurred.[6]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate First Aid Response |
| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste. Improper disposal can pose a significant environmental and safety risk.
Caption: Decision logic for selecting appropriate PPE based on handling conditions.
-
Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[6][10]
-
Container Management: Keep hazardous waste containers closed except when adding waste. Store them in a designated secondary containment area.
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12][14] Do not pour waste down the drain.[12][14]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards, stemming from both its acidic and hydrazinyl functionalities. Adherence to the PPE protocols, operational workflows, and disposal plans outlined in this guide is essential for protecting laboratory personnel and the environment. Always consult the specific Safety Data Sheet (SDS) for the material before use and ensure all personnel are trained on these procedures.
References
- Hydrazine | NIOSH - CDC Archive. (n.d.).
- Performance Chemicals Hydrazine - Arxada. (n.d.).
- Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- Safety and Handling of Hydrazine - DTIC. (1986).
- Personal protective equipment for handling Capraminopropionic acid - Benchchem. (2025).
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid - Benchchem. (2025).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025).
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.).
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
- Nicotinic acid hydrazide. SAFETY DATA SHEET - Fisher Scientific. (2025).
- Di-tert-butyl dicarbonate. Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Di-tert-butyl Dicarbonate. SAFETY DATA SHEET - TCI Chemicals. (2025).
- Tert-Butyl 6-hydrazinylnicotinate - AK Scientific, Inc. Safety Data Sheet. (n.d.).
- Tert-butyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Nicotinic acid. SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- Nicotinic Acid. Safety Data Sheet - Cayman Chemical. (2025).
- 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]nicotinic acid - SAFETY DATA SHEET. (n.d.).
- Nicotinic acid. Safety Data Sheet - Carl ROTH. (n.d.).
Sources
- 1. aksci.com [aksci.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Hydrazine | NIOSH | CDC [archive.cdc.gov]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. nj.gov [nj.gov]
- 7. leelinework.com [leelinework.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arxada.com [arxada.com]
- 12. peptide.com [peptide.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
